molecular formula C3H4O3 B133899 Ethylene carbonate CAS No. 96-49-1

Ethylene carbonate

カタログ番号: B133899
CAS番号: 96-49-1
分子量: 88.06 g/mol
InChIキー: KMTRUDSVKNLOMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethylene carbonate (EC) is a critical cyclic carbonate ester that serves as a fundamental component in advanced energy storage research. Its primary research value lies in its application as a high-permittivity solvent in lithium-ion battery (LIB) electrolytes, where it is essential for dissociating lithium salts and forming a stable solid electrolyte interphase (SEI) on graphite anodes, which is crucial for battery performance and longevity . Research focuses on overcoming the limitations of EC's strong solvation dominance and high melting point to enable batteries that operate in extreme low-temperature environments. Innovative approaches, such as molecular charge engineering through fluorinated cosolvents, have been shown to weaken the Li + -EC binding energy, significantly improving ionic conductivity and retaining discharge functionality at temperatures as low as -100 °C . Beyond its established role in LIBs, this compound is a subject of investigation in sustainable processes, including its extraction and recovery from spent batteries using supercritical CO 2 . It also functions as a precursor in organic synthesis, enabling the production of compounds like dimethyl carbonate and vinylene carbonate . Furthermore, surface science studies utilizing Density Functional Theory (DFT) explore the adsorption mechanisms of EC on coating materials such as α-Al 2 O 3 to enhance the stability and resistance of cathode materials against decomposition . These diverse research avenues underscore this compound's significant utility in developing next-generation electrochemical devices and green chemical processes.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3-dioxolan-2-one
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InChI

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2
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InChI Key

KMTRUDSVKNLOMY-UHFFFAOYSA-N
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Canonical SMILES

C1COC(=O)O1
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Molecular Formula

C3H4O3
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Related CAS

26041-91-8
Record name Ethylene carbonate homopolymer
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DSSTOX Substance ID

DTXSID2026600
Record name 1,3-Dioxolan-2-one
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Molecular Weight

88.06 g/mol
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Physical Description

Liquid; Other Solid, Colorless, odorless solid or liquid; [Hawley] Solid below 36.4 deg C, liquid above this temperature; supercools (remains liquid) at temperatures below its melting point; [CHEMINFO] Colorless solidified mass; Soluble in water; [MSDSonline]
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Boiling Point

248 °C
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Flash Point

143 °C, 290 °F (143 °C) (Open Cup)
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Solubility

Soluble in water, alcohol, ether, and benzene, Miscible (40%) with water, alcohol, ethyl acetate, benzene, and chloroform; soluble in ether, n-butanol, and carbon tetrachloride., Insoluble in gasoline and turpentine oil.
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Density

1.3214 at 39 °C
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Vapor Density

3.04 (Air=1)
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Vapor Pressure

0.0098 [mmHg], 9.8X10-3 mm Hg @ 25 °C
Record name Ethylene carbonate
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Impurities

Fractionally distilled ethylene carbonate three times in a column of single-turn glass helices under 3 torr. Analysis by NMR, VPC, and IR showed no detectable impurities.
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Color/Form

Monoclinic plates, Colorless solid or liquid, Solid at room temperature., Colorless liquid or crystalline solid.

CAS No.

96-49-1
Record name Ethylene carbonate
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Record name ETHYLENE CARBONATE
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Melting Point

36.4 °C
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Foundational & Exploratory

Ethylene Carbonate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Physicochemical Properties, Experimental Methodologies, and Key Applications of Ethylene (B1197577) Carbonate for Researchers, Scientists, and Drug Development Professionals.

Ethylene carbonate (EC) is a cyclic carbonate ester of significant interest across various scientific disciplines. Its unique properties, including a high dielectric constant and excellent solvency, have established it as a critical component in lithium-ion battery electrolytes.[1] Beyond energy storage, its utility extends to chemical synthesis, serving as a polar solvent and a reactant in the production of various organic compounds.[2] This guide provides a detailed overview of the fundamental properties of this compound, methodologies for their measurement, and key reaction pathways and workflows relevant to researchers.

Core Physicochemical Properties

This compound, with the chemical formula C₃H₄O₃, is a colorless and odorless solid at room temperature, transitioning to a liquid state slightly above ambient temperatures.[3][4] Its high polarity and strong intermolecular forces result in a high boiling point and a high dielectric constant.[5]

Summary of Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Chemical Formula C₃H₄O₃[3]
IUPAC Name 1,3-dioxolan-2-one[3]
Molecular Weight 88.06 g/mol [3]
Appearance White to yellow crystalline solid[3]
Odor Odorless[3]
Density 1.321 g/cm³ at 25 °C[3][6]
Melting Point 34 to 37 °C (307 to 310 K)[3]
Boiling Point 243 to 248 °C (516 to 521 K)[3]
Flash Point 143 to 160 °C (416 to 433 K)[1]
Vapor Pressure <0.1 mbar at 20 °C[7]

Table 2: Electrical and Solubility Properties of this compound

PropertyValueReferences
Dielectric Constant ~89.6 at 40 °C[8]
Dipole Moment 4.9 D
Viscosity 1.90 mPa·s at 40 °C[9][10]
Solubility in Water Soluble[3]
Solubility in Organic Solvents Soluble in ethanol, acetone, ethyl acetate, benzene, and chloroform. Insoluble in gasoline and turpentine (B1165885) oil.[1][11][12]

Key Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. This section outlines the general methodologies for measuring viscosity, dielectric constant, and solubility.

Viscosity Measurement

The viscosity of liquid this compound is a critical parameter, especially in electrolyte formulations, as it influences ion mobility. A rotational viscometer is a common instrument for this measurement.[6]

General Methodology:

  • Sample Preparation: this compound is a solid at room temperature and must be melted by heating it to a temperature above its melting point (e.g., 40 °C). The temperature should be precisely controlled throughout the measurement.

  • Instrument Setup: A rotational viscometer with a suitable spindle is selected based on the expected viscosity of the liquid. The instrument should be calibrated using a standard fluid with a known viscosity.[13]

  • Measurement: The spindle is immersed in the molten this compound to a specified depth. The viscometer is started, and the spindle rotates at a constant speed. The instrument measures the torque required to rotate the spindle, which is then used to calculate the viscosity.[13] The reading should be taken after the value has stabilized.[14]

  • Data Recording: The viscosity value, along with the temperature and the spindle speed, are recorded. Multiple measurements should be performed to ensure accuracy.

Note: The specific spindle type, rotational speed, and temperature must be determined and optimized by the researcher based on the specific instrument and experimental conditions.

Dielectric Constant Measurement

The high dielectric constant of this compound is fundamental to its ability to dissolve salts in battery electrolytes. The parallel plate capacitor method is a common technique to determine the dielectric constant of a liquid.[9]

General Methodology:

  • Sample Preparation: Molten this compound is used as the dielectric material.

  • Instrument Setup: A dielectric constant measurement setup typically consists of a parallel plate capacitor, a capacitance meter, and a sample holder. The instrument is calibrated, often by measuring the capacitance of the empty cell (with air as the dielectric).[15][16]

  • Measurement: The molten this compound is introduced between the plates of the capacitor. The capacitance of the capacitor with the this compound is then measured.[15][16]

  • Calculation: The dielectric constant (ε) is calculated using the formula: ε = C_sample / C_air, where C_sample is the capacitance with the this compound sample and C_air is the capacitance with air as the dielectric.[17]

Note: The geometry of the capacitor plates and the frequency at which the measurement is performed are important parameters that need to be controlled and reported.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in formulations and synthesis.

General Methodology:

  • Sample Preparation: A known amount of this compound is added to a known amount of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

  • Analysis: After equilibration, the concentration of the dissolved this compound in the solvent is determined. This can be done using various analytical techniques, such as chromatography (e.g., GC or HPLC) or spectroscopy, after separating the undissolved solid.[18]

  • Data Reporting: The solubility is typically reported as grams of solute per 100 grams of solvent at a specific temperature.

Note: The choice of analytical method will depend on the solvent and the required accuracy of the measurement.

Key Processes and Logical Workflows

The following diagrams, generated using the DOT language, illustrate important processes involving this compound.

Synthesis of this compound

This compound is commercially produced by the reaction of ethylene oxide with carbon dioxide, often in the presence of a catalyst.[19]

Ethylene_Carbonate_Synthesis cluster_reactants Reactants cluster_product Product EO Ethylene Oxide Reactor Reactor EO->Reactor CO2 Carbon Dioxide CO2->Reactor Catalyst Catalyst Catalyst->Reactor EC This compound Reactor->EC

Caption: Synthesis of this compound from Ethylene Oxide and CO₂.

Lithium-Ion Battery Electrolyte Preparation Workflow

This compound is a key solvent in the formulation of electrolytes for lithium-ion batteries.

Electrolyte_Preparation_Workflow start Start solvents Measure this compound and Co-solvent(s) start->solvents mix Mix Solvents solvents->mix salt Add and Dissolve Lithium Salt (e.g., LiPF₆) mix->salt additives Incorporate Additives (Optional) salt->additives filter Filter Electrolyte additives->filter quality_control Quality Control (e.g., Water Content) filter->quality_control end Final Electrolyte quality_control->end

Caption: General workflow for preparing a lithium-ion battery electrolyte.

Solid Electrolyte Interphase (SEI) Formation

On the surface of the graphite (B72142) anode in a lithium-ion battery, this compound decomposes during the initial charging cycles to form a protective layer known as the Solid Electrolyte Interphase (SEI).[12]

SEI_Formation cluster_anode Graphite Anode Surface EC_Li This compound (EC) + Li⁺ + e⁻ Reduction Electrochemical Reduction EC_Li->Reduction Intermediate Radical Anion Intermediate Reduction->Intermediate Decomposition Decomposition Products (e.g., Li₂CO₃, LiF, Polymers) Intermediate->Decomposition SEI Solid Electrolyte Interphase (SEI) Layer Decomposition->SEI Forms

Caption: Simplified mechanism of SEI formation from this compound.

References

An In-depth Technical Guide to Ethylene Carbonate Synthesis: Mechanisms and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) carbonate (EC) is a versatile organic compound with significant industrial applications, most notably as a high-permittivity solvent in the electrolytes of lithium-ion batteries and as a precursor in the synthesis of various polymers and chemicals.[1][2] This guide provides a comprehensive overview of the core synthesis mechanisms and pathways for ethylene carbonate, with a focus on data-driven comparisons and detailed experimental protocols.

Core Synthesis Pathways

The production of this compound is dominated by two primary strategies: the direct cycloaddition of carbon dioxide to ethylene oxide and various transesterification routes. While the former is the traditional and most common industrial method, the latter represents emerging "greener" alternatives that avoid the use of toxic and fossil-fuel-derived ethylene oxide.[1][3][4]

Cycloaddition of Ethylene Oxide and Carbon Dioxide

The most established industrial synthesis of this compound involves the direct reaction between ethylene oxide (EO) and carbon dioxide (CO2).[2][4] This method is highly atom-efficient, producing only the desired product with no byproducts.[5]

(CH₂)₂O + CO₂ → (CH₂O)₂CO[2]

The reaction is typically catalyzed by a variety of substances, including alkali metal halides, quaternary ammonium (B1175870) and phosphonium (B103445) salts, ionic liquids, and metal-organic frameworks.[6]

G Ethylene Oxide Ethylene Oxide Reaction Ethylene Oxide->Reaction Carbon Dioxide Carbon Dioxide Carbon Dioxide->Reaction Catalyst Catalyst Catalyst->Reaction This compound This compound Reaction->this compound

Transesterification Pathways

Greener synthesis routes for this compound have been developed to circumvent the use of ethylene oxide.[1] These methods typically involve the transesterification of ethylene glycol (EG), which can be derived from bio-based sources, with a carbonyl-containing compound.[1][5]

The reaction of urea (B33335) with ethylene glycol offers a viable alternative for this compound synthesis.[2][3] This process is advantageous due to the low toxicity and easy handling of the reactants.[3] The reaction proceeds with the elimination of ammonia (B1221849).

(NH₂)₂CO + HO−CH₂CH₂−OH → (CH₂O)₂CO + 2 NH₃[2]

G Urea Urea Reaction Urea->Reaction Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction Catalyst Catalyst Catalyst->Reaction This compound This compound Ammonia Ammonia Reaction->this compound Reaction->Ammonia

This compound can also be synthesized via the transesterification of dimethyl carbonate (DMC) with ethylene glycol.[5] This reaction produces methanol (B129727) as a co-product.

C₃H₆O₃ + 2 CH₃OH → C₃H₄O₃ + C₂H₆O₂[2]

G Dimethyl Carbonate Dimethyl Carbonate Reaction Dimethyl Carbonate->Reaction Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction Catalyst Catalyst Catalyst->Reaction This compound This compound Methanol Methanol Reaction->this compound Reaction->Methanol

Catalytic Systems and Performance Data

The choice of catalyst is crucial for the efficiency of this compound synthesis. The following tables summarize quantitative data for various catalytic systems.

Catalysts for Ethylene Oxide and CO₂ Cycloaddition
CatalystTemperature (°C)Pressure (MPa)Time (h)EO Conversion (%)EC Selectivity (%)EC Yield (%)Reference
TB-6-EAM-4-OPh-Zn1206.0298.0-99.098.0-99.096.0-98.0[6]
TB-6-EAM-4-BPh-Zn1206.0298.0-99.098.0-99.096.0-98.0[6]
Zn-methylene-bis-alkylphenolates1206.0280.0-99.098.0-99.078.8-98.0[6]
R₂L₂X₂ZnY (Ionic Liquid)Not SpecifiedNot SpecifiedNot Specified32.0–99.081.0–100.0Not Specified[7]
Catalysts for Urea and Ethylene Glycol Transesterification
CatalystTemperature (°C)PressureTime (min)Reactant Conversion (%)EC Selectivity (%)EC Yield (%)Reference
Fe;ZnO–ZIF160160 mmHg150HighSuperiorNot Specified[3]
ZnONot SpecifiedReducedNot SpecifiedHighHighNot Specified[8][9]
ZnO•Cr₂O₃150Not SpecifiedNot SpecifiedNot SpecifiedNot Specified85.75[10]
Catalysts for Dimethyl Carbonate and Ethylene Glycol Transesterification
CatalystTemperature (K)Molar Ratio (Methanol:EC)Time (h)EC Conversion (%)DMC Yield (%)DMC Selectivity (%)Reference
eg-C₃N₄-NH₃393Not SpecifiedNot SpecifiedNot Specified60Not Specified[2][11]
KF/Mg-Fe oxidesReflux82Not Specified8897[12]

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes discussed.

Protocol for Cycloaddition of Ethylene Oxide and CO₂

This protocol is based on the use of zinc-phenolate catalysts.[6]

Materials:

  • Ethylene oxide (EO)

  • Carbon dioxide (CO₂)

  • Zinc-phenolate catalyst (e.g., TB-6-EAM-4-OPh-Zn)

  • Solvent (e.g., methylene (B1212753) chloride)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Preparation: Purge a stainless-steel autoclave reactor three times with CO₂ at 1.0 MPa to remove air, then release the pressure.

  • Charging the Reactor: Introduce the required amount of the zinc-phenolate catalyst dissolved in the solvent into the autoclave. Then, introduce a stream of ethylene oxide into the CO₂ stream and load it into the reactor.

  • Pressurization and Heating: Pressurize the autoclave with CO₂ to the desired pressure (e.g., 6.0 MPa). Heat the reactor to the target temperature (e.g., 120 °C) and maintain for the specified reaction time (e.g., 2 hours).

  • Cooling and Depressurization: After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • Product Isolation: To separate the catalyst, pass the reaction mixture through silica (B1680970) gel using methylene chloride as the eluent. The solvent can then be removed under reduced pressure to obtain the this compound product.

G cluster_0 Reactor Preparation cluster_1 Reaction Setup cluster_2 Product Workup A Purge Autoclave with CO2 B Load Catalyst and Solvent A->B C Introduce EO and CO2 B->C D Pressurize and Heat C->D E Cool and Depressurize D->E F Separate Catalyst (Silica Gel) E->F G Isolate Product F->G

Protocol for Transesterification of Urea and Ethylene Glycol

This protocol is based on the use of a Fe-doped ZnO catalyst derived from a zeolitic imidazolate framework (ZIF).[3]

Materials:

  • Urea

  • Ethylene glycol (EG)

  • Fe;ZnO–ZIF catalyst

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Vacuum pump

  • Acidic trap for ammonia

Procedure:

  • Reactor Setup: Place urea (0.3 mol), ethylene glycol (0.3 mol), and the Fe;ZnO–ZIF catalyst (1 g) into a three-neck round-bottom flask equipped with a magnetic stirrer.

  • Ammonia Trap: Connect an acidic trap to one of the necks of the flask to capture the ammonia gas produced during the reaction.

  • Reaction Conditions: Heat the flask to 160 °C using a heating mantle while stirring the mixture at approximately 950 rpm. Apply a vacuum of 160 mmHg to the system. The continuous removal of ammonia is crucial to drive the reaction forward.[3]

  • Reaction Monitoring: Monitor the reaction for a specified duration (e.g., 150 minutes).

  • Product Isolation: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration or centrifugation. The this compound can be purified from the remaining reactants by distillation under reduced pressure.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Product Workup A Combine Urea, EG, and Catalyst in Flask B Connect Ammonia Trap A->B C Heat to 160°C with Stirring B->C D Apply Vacuum (160 mmHg) C->D E Run for 150 minutes D->E F Cool Reaction Mixture E->F G Separate Catalyst F->G H Purify EC by Distillation G->H

Concluding Remarks

The synthesis of this compound is a well-established industrial process, with the cycloaddition of ethylene oxide and carbon dioxide being the dominant route. However, increasing environmental concerns and the desire for sustainable chemical production are driving research into alternative pathways.[1] Transesterification reactions using ethylene glycol with urea or dimethyl carbonate present promising greener alternatives, avoiding the use of hazardous ethylene oxide. The development of highly active and selective catalysts remains a key area of research to improve the economic viability of these greener routes. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this compound.

References

Ethylene carbonate CAS number 96-49-1 research applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of Ethylene (B1197577) Carbonate (CAS 96-49-1)

Introduction

Ethylene Carbonate (EC), with CAS number 96-49-1, is a cyclic carbonate ester of ethylene glycol and carbonic acid.[1] It is a transparent, crystalline solid at room temperature that becomes a colorless, odorless liquid above its melting point of 34-37 °C.[1][2] Due to its high polarity, high dielectric constant, and excellent solvency for a wide range of polymers and salts, this compound has become an indispensable compound in various fields of research and industry.[1][3] Its applications range from being a critical component in energy storage devices to a versatile solvent and intermediate in organic synthesis and polymer chemistry.[3][4] This guide provides a technical overview of its primary research applications, focusing on its roles in lithium-ion batteries, organic synthesis, and emerging pharmaceutical technologies.

Physicochemical Properties of this compound

The unique properties of this compound are central to its widespread use. A summary of its key physicochemical data is presented below for easy reference.

PropertyValueReference(s)
CAS Number96-49-1[1]
Molecular FormulaC₃H₄O₃[1]
Molar Mass88.06 g·mol⁻¹[1]
AppearanceWhite to yellow crystalline solid[1]
Density1.321 g/cm³ at 25 °C[5]
Melting Point34 to 37 °C (93 to 99 °F)[1]
Boiling Point243.0 °C (469.4 °F)[1]
Flash Point143 - 160 °C[1][2]
Dipole Moment4.9 D[1]
SolubilitySoluble in water, alcohol, ethyl acetate, benzene, chloroform. Insoluble in gasoline.[2][6]

Core Application 1: Lithium-Ion Battery Electrolytes

The most significant and widely researched application of this compound is as a high-permittivity solvent component in the electrolyte of lithium-ion batteries.[1][3] Non-aqueous electrolytes are necessary as lithium reacts vigorously with water.[7] EC's primary role is twofold: its high dielectric constant aids in the dissolution of lithium salts (like LiPF₆), and more importantly, it is essential for the formation of a stable Solid Electrolyte Interphase (SEI) on the surface of graphite (B72142) anodes.[5][7][8] This SEI layer is critical as it allows lithium ions to pass through while preventing the electrolyte solvent from further decomposition, enabling the reversible intercalation of lithium ions and ensuring the battery's long cycle life.[5][8]

However, EC's high melting point and viscosity mean it is almost always used in combination with low-viscosity linear carbonates such as dimethyl carbonate (DMC), diethyl carbonate (DEC), or ethyl methyl carbonate (EMC) to ensure sufficient ionic conductivity at lower temperatures.[1][7][9]

Data Presentation: Electrolyte Composition and Ionic Conductivity

The ratio of this compound to linear carbonates is a critical factor in optimizing battery performance. This ratio affects key electrolyte properties like ionic conductivity and viscosity.

Electrolyte Composition (1M LiPF₆ in EC:EMC v/v)Ionic Conductivity (mS/cm) at 25°C (Approximate Values)Key CharacteristicsReference(s)
1:1~9-11Balanced performance, facilitates a uniform and stable SEI layer.[9]
1:3~10-12Lower viscosity, improved low-temperature performance, still supports good SEI formation.[9]
3:1~6-8Higher viscosity, may improve cycling stability at the cost of rate capability.[9]
100% EC~2-3High SEI-forming capability but poor conductivity and high viscosity.[9]
Experimental Protocol: Preparation of a Standard Electrolyte

This protocol describes the preparation of a common electrolyte, 1 M LiPF₆ in a 1:1 volume ratio of this compound (EC) and Ethyl Methyl Carbonate (EMC).

Materials:

  • Battery-grade this compound (CAS 96-49-1), water content < 100 ppm[5]

  • Battery-grade Ethyl Methyl Carbonate (EMC), anhydrous

  • Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade

  • Argon-filled glovebox with H₂O and O₂ levels < 1 ppm

  • Hotplate and convection oven[10]

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Handling this compound: As EC is a solid at room temperature, its container must be gently heated. Place the sealed container in a convection oven at approximately 65 °C for 3 hours, or until fully melted.[10] For subsequent use inside the glovebox, a hotplate set to 80 °C can be used.[10]

  • Solvent Mixture Preparation: Inside the argon-filled glovebox, transfer the required volume of molten EC into a clean, dry volumetric flask. Add an equal volume of EMC to the flask. Mix thoroughly.

  • Salt Dissolution: Slowly add the pre-weighed LiPF₆ powder to the EC/EMC solvent mixture while stirring continuously with a magnetic stirrer. The amount of LiPF₆ should be calculated to achieve a final concentration of 1 M.

  • Homogenization: Continue stirring the solution in the sealed flask for several hours until the LiPF₆ is completely dissolved and the solution is homogeneous.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent any moisture contamination.

Visualization: SEI Formation on Graphite Anode

The reductive decomposition of this compound on the graphite anode surface during the initial charging cycles is the primary mechanism for SEI layer formation.

SEI_Formation EC This compound (EC) Solvated_Li Solvated Li⁺ EC->Solvated_Li Solvates Li_ion Li⁺ Ion Li_ion->Solvated_Li Graphite Graphite Solvated_Li->Graphite Approaches surface during 1st charge SEI SEI Layer Solvated_Li->SEI Li⁺ Intercalation (Passes through SEI) Graphite->SEI

Caption: Workflow of SEI layer formation from this compound reduction.

Core Application 2: Organic Synthesis & Polymer Chemistry

This compound serves as a versatile polar aprotic solvent and a valuable C1 building block in organic synthesis.[4][11] It is considered a green solvent due to its low toxicity and efficient synthesis from ethylene oxide and carbon dioxide.[1][11] It is used as a reaction medium and as a reactant, particularly in transesterification reactions to produce other valuable carbonates, and as a hydroxyethylating agent.[1][12]

Data Presentation: Synthesis of Glycerol (B35011) Carbonate via Transesterification

This compound can react with glycerol to produce glycerol carbonate, a valuable biodegradable solvent. The reaction is typically catalyzed, and conditions can be optimized for maximum conversion.

Catalyst Loading (wt% of glycerol)Reagent Molar Ratio (EC/Glycerol)Temperature (°C)Glycerol Conversion at 6h (%)Reference(s)
1%280~65[13]
3%280~77[13]
3%1.580~70[13]
3%2.580~75[13]
Experimental Protocol: Synthesis of Glycerol Carbonate

This protocol is based on the transesterification of glycerol with this compound using zinc stearate (B1226849) as a catalyst.[13]

Materials:

  • This compound (CAS 96-49-1)

  • Glycerol (99%+)

  • Zinc Stearate (catalyst)

  • Three-neck round-bottom flask (50 mL)

  • Condenser, thermometer, and magnetic stirrer

  • Heating mantle with temperature controller

Procedure:

  • Setup: Assemble the reaction apparatus consisting of the three-neck flask equipped with a condenser, thermometer, and magnetic stir bar, placed in a heating mantle.

  • Charging Reactants: Charge the flask with glycerol. For a typical run, add the desired amount of zinc stearate catalyst (e.g., 3% of the glycerol weight).

  • Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 80 °C).

  • Adding EC: Once the temperature is stable, add this compound to the flask. An optimal molar ratio of EC to glycerol is 2:1.[13]

  • Reaction: Maintain the reaction at the set temperature with vigorous stirring (e.g., 700 rpm) for the desired duration (e.g., 6 hours). The reaction produces ethylene glycol as a byproduct.

  • Workup and Analysis: After the reaction, the product mixture can be analyzed using techniques like Gas Chromatography (GC) to determine the conversion of glycerol and the yield of glycerol carbonate.

Visualization: Transesterification Reaction Pathway

The reaction shows this compound reacting with glycerol in a catalyzed process to yield glycerol carbonate and ethylene glycol.

Transesterification EC This compound Intermediate Reaction Intermediate EC->Intermediate + Glycerol Glycerol Glycerol->Intermediate Catalyst Catalyst (e.g., Zinc Stearate) Catalyst->Intermediate GC Glycerol Carbonate Intermediate->GC + EG Ethylene Glycol Intermediate->EG

Caption: Catalyzed transesterification of this compound with glycerol.

Emerging Application: Drug Development & Delivery

While less common than its industrial uses, this compound is finding applications in the pharmaceutical sector. It is utilized as a solvent in some drug formulations.[14] More advanced research focuses on Poly(this compound) (PEC), a biodegradable polymer synthesized from EC, as a promising material for drug delivery systems.[15] PEC nanoparticles have been shown to possess "stealth" characteristics, meaning they can evade uptake by the immune system, a critical requirement for long-circulating drug carriers.[15]

Studies have shown that PEC nanoparticles adsorb significantly fewer plasma proteins compared to conventional polystyrene nanoparticles. This reduced protein binding leads to minimal uptake by macrophages, suggesting that PEC nanospheres are a promising platform for developing long-circulating drug delivery systems in vivo.[15]

Visualization: "Stealth" Nanoparticle Concept

This diagram illustrates how the surface properties of PEC nanoparticles help them avoid macrophage uptake, enabling longer circulation times for drug delivery.

Stealth_Nanoparticle cluster_bloodstream Bloodstream PEC_NP PEC Nanoparticle (Low Protein Adsorption) Macrophage Macrophage (Immune Cell) PEC_NP->Macrophage Uptake Avoided PS_NP Conventional NP (PS) (High Protein Adsorption) PS_NP->Macrophage Rapid Uptake Protein Protein->PS_NP Adsorption

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethylene Carbonate Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) carbonate (EC) is a cyclic carbonate ester of ethylene glycol and carbonic acid.[1][2] It is a highly polar organic solvent with a wide range of applications, most notably as a high-permittivity component of electrolytes in lithium-ion batteries.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of ethylene carbonate, detailed experimental protocols for their determination, and a review of its key chemical reactions.

Physical Properties

This compound is a white to yellow crystalline solid at room temperature, transitioning to a colorless, odorless liquid above its melting point.[2][4] Its high polarity and excellent solvency for a variety of polymers and salts make it a valuable component in numerous formulations.[5][6]

Table 1: General Physical Properties of this compound
PropertyValueReferences
Molecular FormulaC₃H₄O₃[2]
Molecular Weight88.062 g/mol [2]
AppearanceWhite to yellow crystalline solid[2]
OdorOdorless[1]
Table 2: Quantitative Physical Properties of this compound
PropertyValueConditionsReferences
Density 1.3210 g/cm³at 25 °C[2][4]
Melting Point 34 to 37 °C (93 to 99 °F; 307 to 310 K)[2][4]
Boiling Point 243.0 °C (469.4 °F; 516.1 K)at 760 mmHg[1][2]
Viscosity 1.90 mPa·sat 40 °C[7]
Dielectric Constant 89.78[8]
Flash Point 150 °C (302 °F; 423 K)[2]
Vapor Pressure 0.02 mmHgat 36.4 °C[9][10]
Refractive Index 1.4158at 50 °C[1][11]
Water Solubility 214 g/Lat 20 °C[5]
Solubility Profile

This compound is soluble in a wide range of solvents. It is miscible with water (at 40%), alcohol, ethyl acetate, benzene, and chloroform.[1][12] It is also soluble in ether, n-butanol, and carbon tetrachloride.[1][12] However, it is insoluble in gasoline and turpentine (B1165885) oil.[1][12]

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[12] It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[5]

Stability and Decomposition: The dry ester slowly decomposes at temperatures between 200-250 °C.[12] Hydrolysis occurs rapidly above 125 °C in the presence of alkalis and more slowly with strong acids.[12] In the context of lithium-ion batteries, this compound decomposes on the anode surface to form a solid electrolyte interphase (SEI), which is crucial for battery performance and stability.[13] This decomposition can proceed through both reductive and oxidative pathways.

Key Diagrams and Pathways

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the reaction of ethylene oxide with carbon dioxide.[2]

Ethylene Oxide Ethylene Oxide This compound This compound Ethylene Oxide->this compound + CO2 Carbon Dioxide Carbon Dioxide Carbon Dioxide->this compound

Caption: Synthesis of this compound from ethylene oxide and carbon dioxide.

Reductive Decomposition Pathway in Li-ion Batteries

In lithium-ion batteries, this compound undergoes reductive decomposition on the anode surface, a key process in the formation of the Solid Electrolyte Interphase (SEI). A simplified representation of one possible pathway is shown below.

EC This compound (EC) EC_anion EC Radical Anion EC->EC_anion + e- (from anode) Ring_opening Ring Opening EC_anion->Ring_opening Decomposition_products Decomposition Products (e.g., Lithium Ethylene Dicarbonate, Ethylene Gas) Ring_opening->Decomposition_products

Caption: A simplified reductive decomposition pathway of this compound.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining accurate and reproducible data on the physical and chemical properties of this compound. Below are outlines of common methodologies.

Determination of Melting Point (Capillary Tube Method - ASTM E324)

This method determines the temperature range over which the crystalline solid melts.[6]

  • Apparatus: Melting point apparatus (e.g., Thiele tube or automated instrument), capillary tubes (sealed at one end), thermometer or temperature probe.

  • Procedure:

    • Finely powder a dry sample of this compound.

    • Pack the powdered sample into a capillary tube to a height of 2-4 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.[8]

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (e.g., mineral oil), Bunsen burner or hot plate.

  • Procedure:

    • Add a small amount of liquid this compound (melted if solid) to the small test tube.

    • Invert the capillary tube (sealed end up) and place it into the test tube with the liquid.

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Place the assembly in the Thiele tube containing heating oil, ensuring the rubber band is above the oil level.

    • Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the open end of the capillary tube.

    • When a continuous stream of bubbles is observed, remove the heat.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Determination of Purity (Gas Chromatography - GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.[14]

  • Apparatus: Gas chromatograph equipped with a Flame Ionization Detector (FID), a suitable capillary column (e.g., a mid-polarity column like a 35% diphenyl/65% dimethyl polysiloxane phase), autosampler, and data acquisition software.[14]

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetone (B3395972) or dichloromethane). Prepare a series of calibration standards of known concentrations.

    • Instrumental Conditions:

      • Injector Temperature: Set to a temperature that ensures rapid vaporization without decomposition (e.g., 200 °C).

      • Oven Temperature Program: Start at a temperature below the boiling point of the solvent and ramp up to a temperature that allows for the elution of this compound and any potential impurities. A typical program might be: hold at 100 °C for 2.5 minutes, then ramp to 200 °C at 30 °C/minute and hold for 4 minutes.[14]

      • Detector Temperature: Typically set higher than the final oven temperature (e.g., 250 °C).

      • Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

    • Analysis: Inject a small volume (e.g., 1 µL) of the sample and standards into the GC.

    • Quantification: Identify the this compound peak based on its retention time compared to a standard. The purity is determined by the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Determination of Viscosity (Capillary Viscometer Method)

This method measures the resistance of a fluid to flow.

  • Apparatus: Ubbelohde or similar capillary viscometer, constant temperature water bath, stopwatch.

  • Procedure:

    • Ensure the viscometer is clean and dry.

    • Introduce a known volume of liquid this compound (maintained above its melting point) into the viscometer.

    • Place the viscometer in the constant temperature bath (e.g., 40 °C) and allow it to equilibrate for at least 20 minutes.

    • Using gentle suction, draw the liquid up through the capillary into the upper bulb.

    • Release the suction and measure the time it takes for the liquid meniscus to fall between two marked points on the capillary.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Determination of Dielectric Constant (Parallel Plate Capacitor Method)

This method measures the ability of a substance to store electrical energy in an electric field.

  • Apparatus: Parallel plate capacitor, LCR meter or capacitance bridge, a container to hold the liquid sample.

  • Procedure:

    • Measure the capacitance of the empty parallel plate capacitor in air (C_air).

    • Fill the space between the capacitor plates with this compound (maintained in a liquid state).

    • Measure the capacitance of the capacitor with the this compound as the dielectric (C_ec).

    • The dielectric constant (ε_r) is calculated as the ratio of the capacitance with the dielectric to the capacitance in air: ε_r = C_ec / C_air.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Dipole Moment of Ethylene (B1197577) Carbonate

This technical guide provides a comprehensive overview of the molecular structure and dipole moment of ethylene carbonate (EC), a crucial solvent in various scientific and industrial applications, including its prominent role in lithium-ion battery electrolytes. This document details its structural parameters, electrical properties, and the experimental methodologies used for their determination.

Molecular Structure of this compound

This compound (C₃H₄O₃) is a cyclic carbonate ester of ethylene glycol and carbonic acid.[1][2] Its five-membered ring structure is not planar but adopts a twisted C₂ equilibrium conformation.[3][4] This non-planar geometry is a key factor influencing its physical and chemical properties.

The conformation of the this compound molecule has been a subject of both experimental and computational studies. Microwave spectroscopy and ab initio computations have confirmed that the molecule possesses a twisted C₂ equilibrium conformation.[3] An equilibrium twist angle of approximately 19° has been derived from the variation of rotational constants with vibrational state, with a barrier to ring inversion of 2.8 kJ mol⁻¹.[3] Another calculation based on inertial data yielded a twist angle of 15°.[3] Computational studies using the STO-3-21G basis set predict a C₂ conformation with an equilibrium twist angle of 14° and a low barrier to inversion of 1.1 kJ mol⁻¹.[3] X-ray diffraction studies have also shown that between the planar carbonate group (CO₃) and the C-C bond, the molecule is twisted by about 20°.[5]

The structural parameters of this compound have been determined through various experimental techniques and computational methods. The following tables summarize key bond lengths and angles.

Table 1: Experimental and Computational Bond Lengths of this compound

BondExperimental Bond Length (Å) (Synchrotron X-ray Diffraction)Computational Bond Length (Å) (HF/6-31G*)
C=O~1.19 - 1.20[5]1.191[6]
C-O (ester)~1.34 - 1.36[5]-
C-C~1.51 - 1.52[5]-
O-C (ring)~1.45 - 1.47[5]-

Table 2: Experimental and Computational Bond Angles of this compound

AngleExperimental Bond Angle (°) (Synchrotron X-ray Diffraction)Computational Bond Angle (°)
O-C-O (ester)~108 - 109[5]-
O=C-O~125 - 126[5]-
C-O-C~108 - 109[5]-
O-C-C~105 - 106[5]-

Table 3: Dihedral Angles of this compound

Dihedral AngleValue (°) (Synchrotron X-ray Diffraction)
O=C-O-C~180 (planar carbonate group)[5]
C-O-C-CVariable due to ring puckering
O-C-C-O~20 (twist angle)[5]

Dipole Moment of this compound

This compound is a highly polar solvent, which is reflected in its large molecular dipole moment. This high polarity is crucial for its ability to dissolve salts, making it an excellent solvent for electrolytes in lithium-ion batteries.[2][7]

The dipole moment of this compound has been determined by various methods, with good agreement between different experimental techniques and computational studies.

Table 4: Dipole Moment of this compound

Experimental MethodSolventDipole Moment (D)Reference
Dielectric Constant MeasurementBenzene4.81
Dielectric Constant Measurement1,4-Dioxane4.81
Dielectric Constant Measurement-4.9[2]
Microwave Spectroscopy (Stark-effect measurements)Gas Phase5.35 ± 0.15[8]
Computational Method Basis Set Dipole Moment (D) Reference
Molecular Dynamics (OPLS-AA, flexible model)-5.47 (at 320 K)[9][10]

The high dipole moment is a direct consequence of the electronegative oxygen atoms in the carbonyl and ester groups, leading to a significant separation of charge within the molecule.

Experimental Protocols

Gas electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.[11]

Workflow for Gas Electron Diffraction

GED_Workflow cluster_prep Sample Preparation cluster_exp GED Experiment cluster_analysis Data Analysis Sample This compound Sample Vaporization Heat to Vaporize Sample->Vaporization Nozzle Gaseous Sample Effuses from Nozzle Vaporization->Nozzle ElectronGun Electron Gun Generates Beam Scattering Electron Beam Scatters off Molecules ElectronGun->Scattering Nozzle->Scattering Detector Scattered Electrons Detected Scattering->Detector DiffPattern Diffraction Pattern Recorded Detector->DiffPattern IntensityCurve Convert to Radial Distribution Curve DiffPattern->IntensityCurve StructuralRefinement Refine Molecular Structure (Bond Lengths, Angles) IntensityCurve->StructuralRefinement Dipole_Moment_Workflow cluster_prep Solution Preparation cluster_measurement Measurements cluster_analysis Data Analysis (Guggenheim Method) Solute This compound Solutions Prepare Series of Dilute Solutions of Varying Concentrations Solute->Solutions Solvent Non-polar Solvent (e.g., Benzene) Solvent->Solutions Dielectric Measure Dielectric Constant (ε) of each solution Solutions->Dielectric Refractive Measure Refractive Index (n) of each solution Solutions->Refractive Plot1 Plot (ε - n²) vs. Concentration (c) Dielectric->Plot1 Refractive->Plot1 Slope Determine the Slope at c -> 0 Plot1->Slope Calculation Calculate Dipole Moment (μ) using the Guggenheim Equation Slope->Calculation EC_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification EO Ethylene Oxide Reactor Autoclave Reactor EO->Reactor CO2 Carbon Dioxide CO2->Reactor Mixture Reaction Mixture Reactor->Mixture Catalyst Catalyst (e.g., Zn-alkylphenolates) Catalyst->Reactor Conditions Controlled Temperature and Pressure Conditions->Reactor Separation Catalyst Separation (e.g., Silica Gel) Mixture->Separation Product Pure this compound Separation->Product Li_Ion_Electrolyte EC This compound (EC) High Dielectric Constant Electrolyte Liquid Electrolyte EC->Electrolyte Dissolves Salt Linear_Carbonates Linear Carbonates (e.g., DMC, EMC) Low Viscosity Linear_Carbonates->Electrolyte Reduces Viscosity Li_Salt Lithium Salt (e.g., LiPF₆) Li_Salt->Electrolyte Provides Li⁺ ions Anode Graphite Anode Electrolyte->Anode Forms Solid Electrolyte Interphase (SEI) Cathode Cathode Electrolyte->Cathode Enables Li⁺ transport

References

The Genesis of a Green Solvent: An In-depth Technical Guide to the Discovery and History of Ethylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the origins and evolution of ethylene (B1197577) carbonate, a compound at the forefront of sustainable chemistry, reveals a rich history spanning from the 19th century to its current pivotal role in modern industrial applications. This technical guide, tailored for researchers, scientists, and drug development professionals, traces the journey of ethylene carbonate from its initial synthesis to its contemporary status as a key component in lithium-ion batteries and a versatile green solvent.

First synthesized in 1883 by the Russian chemist Nikolai Nemirowsky, this compound has undergone a remarkable transformation in its scientific and industrial significance. Initially a laboratory curiosity, its unique properties have propelled it to the forefront of various chemical processes, most notably as a high-permittivity solvent in the electrolytes of lithium-ion batteries, a critical technology in the global shift towards electrification.

This guide provides a comprehensive historical overview of this compound, detailing the key milestones in its synthesis and the evolution of its applications. It offers a thorough examination of the various synthetic routes developed over the past century, from early, hazardous methods to modern, environmentally benign processes.

A Historical Timeline of this compound Synthesis

The journey of this compound's synthesis is a story of increasing efficiency, safety, and environmental consciousness. Early methods, while groundbreaking for their time, have been largely superseded by more sustainable and scalable processes.

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node1 -> node2 [label="Industrial Scale-up"]; node2 -> node3 [label="Search for Safer Alternatives"]; node3 -> node4 [label="Improved Atom Economy"]; node4 -> node5 [label="Focus on Sustainability"]; }

A timeline of key developments in this compound synthesis.

Experimental Protocols of Key Synthetic Routes

This section provides detailed methodologies for the key historical and modern syntheses of this compound, offering valuable insights for laboratory replication and process development.

The Nemirowsky Synthesis (1883)

The first documented synthesis of this compound was achieved by Nemirowsky through the reaction of ethyl chloroformate with sodium glycolate. This seminal work, published in the Journal für praktische Chemie, laid the foundation for all subsequent research into this important molecule.

Experimental Protocol:

  • Reactants: Ethyl chloroformate and sodium glycolate.

  • Procedure: Sodium metal is dissolved in absolute ethanol (B145695) to form sodium ethoxide. Ethylene glycol is then added to this solution, resulting in the formation of sodium glycolate. Ethyl chloroformate is subsequently added to the cooled solution.

  • Reaction: The reaction mixture is heated, leading to the formation of this compound and sodium chloride.

  • Purification: The product is isolated by distillation.

The Phosgene (B1210022) Method

Once a dominant industrial process, the phosgene route involves the direct reaction of ethylene glycol with the highly toxic gas phosgene.[1] Due to the extreme hazards associated with phosgene, this method has been largely abandoned in favor of safer alternatives.[1]

Experimental Protocol:

  • Reactants: Ethylene glycol and phosgene.[2]

  • Solvent: Typically an inert solvent like toluene (B28343) or dichlorotoluene.[2]

  • Catalyst: A base, such as pyridine (B92270), is used to scavenge the HCl byproduct.[2]

  • Procedure: Phosgene gas is bubbled through a solution of ethylene glycol and pyridine in the chosen solvent, generally at elevated temperatures (e.g., 70°C).[2]

  • Workup: The reaction mixture is filtered to remove the pyridinium (B92312) hydrochloride salt, and the this compound is purified by distillation.

The Transesterification Method

This method offers a safer alternative to the phosgene process and involves the reaction of a dialkyl carbonate (like diethyl carbonate or dimethyl carbonate) with ethylene glycol.[2]

Experimental Protocol:

  • Reactants: Ethylene glycol and a dialkyl carbonate (e.g., diethyl carbonate).

  • Catalyst: A variety of catalysts can be used, including alkali metals, alkaline earth metals, or their alkoxides.

  • Procedure: Ethylene glycol and the dialkyl carbonate are heated in the presence of the catalyst. The reaction is driven forward by the removal of the more volatile alcohol byproduct (e.g., ethanol) via distillation.

  • Purification: The resulting this compound is purified by fractional distillation.

The Ethylene Oxide and Carbon Dioxide Method

This is currently the most common industrial method for producing this compound. It is an atom-economical reaction that directly combines ethylene oxide and carbon dioxide.[3][4]

Experimental Protocol:

  • Reactants: Ethylene oxide and carbon dioxide.[3]

  • Catalyst: A wide range of catalysts are effective, including quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and various metal complexes.[3]

  • Procedure: The reaction is typically carried out in a high-pressure autoclave.[3] Ethylene oxide, carbon dioxide, and the catalyst are charged into the reactor, which is then heated to the desired temperature (e.g., 120°C) and pressurized with CO2 (e.g., 6.0 MPa).[3]

  • Purification: After the reaction, the catalyst is typically separated, and the this compound is purified by distillation.

The Urea and Ethylene Glycol Method

As a more recent and "greener" alternative, this method utilizes readily available and less hazardous starting materials.[5][6]

Experimental Protocol:

  • Reactants: Urea and ethylene glycol.[5]

  • Catalyst: Various catalysts can be employed, with zinc-based catalysts being common.[5]

  • Procedure: Urea and ethylene glycol are heated in the presence of the catalyst.[5] The reaction is often carried out under reduced pressure to facilitate the removal of the ammonia (B1221849) byproduct, which drives the reaction to completion.[6]

  • Purification: The this compound is typically purified by distillation.[5]

Comparative Analysis of Synthetic Methods

The evolution of this compound synthesis reflects a continuous drive for improved efficiency, safety, and sustainability. The following table summarizes the key quantitative data for the different methods.

Synthesis MethodKey ReactantsTypical YieldKey AdvantagesKey Disadvantages
Nemirowsky (1883) Ethyl chloroformate, Sodium glycolateNot reportedHistorical significanceUse of reactive and hazardous reagents
Phosgene Ethylene glycol, PhosgeneHighHigh reactivityExtreme toxicity of phosgene
Transesterification Ethylene glycol, Dialkyl carbonate~40-70%[2]Avoids phosgeneEquilibrium limitations, catalyst cost
Ethylene Oxide & CO2 Ethylene oxide, Carbon dioxide>95%[3]High atom economy, high yieldRequires high pressure, handling of ethylene oxide
Urea & Ethylene Glycol Urea, Ethylene glycol>90%[6]"Green" starting materials, saferRequires vacuum to remove ammonia

The Evolving Role of this compound in Organic Chemistry

graph "Applications_of_Ethylene_Carbonate" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

EC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="High-Permittivity Solvent\n(Li-ion Batteries)", fillcolor="#FBBC05"]; Intermediate [label="Chemical Intermediate", fillcolor="#EA4335"]; Plasticizer [label="Plasticizer", fillcolor="#34A853"];

DMC [label="Dimethyl Carbonate", fillcolor="#F1F3F4"]; Polymers [label="Polymers", fillcolor="#F1F3F4"]; Fine_Chemicals [label="Fine Chemicals", fillcolor="#F1F3F4"];

EC -> Solvent; EC -> Intermediate; EC -> Plasticizer;

Intermediate -> DMC; Intermediate -> Polymers; Intermediate -> Fine_Chemicals; }

Key application areas of this compound.

Beyond its critical role in energy storage, this compound serves as a versatile platform molecule in organic synthesis. Its applications as a polar aprotic solvent, a plasticizer, and a precursor to other important chemicals like dimethyl carbonate underscore its broad utility. The ongoing research into new catalytic systems and more sustainable production methods promises to further expand the horizons of this remarkable compound, solidifying its place as a cornerstone of modern green chemistry.

References

Ethylene carbonate theoretical and computational studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Theoretical and Computational Studies of Ethylene (B1197577) Carbonate

Introduction

Ethylene carbonate (EC) is a cyclic carbonate ester that has become an indispensable component of modern energy storage technologies, particularly as a primary solvent in the electrolytes of lithium-ion batteries (LIBs).[1] Its widespread use stems from a unique combination of physical and chemical properties, including a high dielectric constant (ε ≈ 90.5), a wide electrochemical stability window, and its crucial ability to form a stable solid electrolyte interphase (SEI) on the graphite (B72142) anodes of LIBs.[2][3] This passivating SEI layer is vital for the long-term cyclability and safety of the battery, as it allows for Li+ ion transport while preventing further electrolyte decomposition.[4]

Despite its simple molecular structure, the behavior of EC within an electrolyte is complex, involving intricate interactions with lithium ions, co-solvents, and electrode surfaces. Theoretical and computational studies, leveraging methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), have been instrumental in elucidating these nanoscale phenomena. These computational approaches provide insights that are often inaccessible to direct experimental measurement, detailing reaction mechanisms, solvation structures, and transport properties that govern battery performance. This guide provides a technical overview of the key findings from these theoretical investigations.

Computational Methodologies

The theoretical study of this compound systems primarily relies on two powerful computational techniques: Quantum Mechanics (QM), especially DFT, and classical Molecular Dynamics (MD).

  • Density Functional Theory (DFT): DFT is used to investigate the electronic structure, reaction pathways, and energetics of EC and its complexes. It is the method of choice for studying bond-breaking and bond-forming events, such as those occurring during EC's reductive or oxidative decomposition.[5][6][7] By calculating properties like binding energies, activation barriers, and reaction energies, DFT provides a molecular-level understanding of the chemical stability and reactivity of the electrolyte.

  • Molecular Dynamics (MD): MD simulations are used to study the dynamic behavior of large ensembles of molecules over time. Classical MD, which employs force fields like OPLS-AA (Optimized Potentials for Liquid Simulations), is used to predict bulk properties such as density, viscosity, dielectric constants, and ionic conductivity.[8][9] Ab initio MD (AIMD), which uses forces calculated from electronic structure theory on-the-fly, provides a more accurate description of chemical reactions and complex intermolecular interactions, albeit at a much higher computational cost.[8]

Experimental Protocols: Common Computational Approaches

The following table summarizes typical computational setups found in the literature for studying this compound.

Method Typical Application Common Functionals/Force Fields Typical Basis Sets / Parameters References
DFT Reductive/Oxidative Decomposition, Li+ Binding Energies, Vibrational AnalysisB3LYP, M05-2X, PBE6-31G*, 6-31+G(d), 6-311++G**[5][6][10]
Classical MD Bulk Liquid Properties, Ion Transport, Solvation StructureOPLS-AA, Custom Polarizable Force FieldsGROMACS, LAMMPS simulation packages[8][9][11]
AIMD Initial SEI Formation, Li+ Solvation Dynamics, Reaction MechanismsPBE, BLYPVASP, CP2K simulation packages[8]
Metadynamics Calculating Free Energy Surfaces, Exploring Reaction Coordinates-Used in conjunction with AIMD[12]
Visualization: General Computational Workflow

The diagram below illustrates a typical workflow for the theoretical investigation of electrolyte properties, integrating both quantum chemistry and molecular dynamics simulations.

G cluster_0 Quantum Chemistry (QM) cluster_1 Molecular Dynamics (MD) a System Definition (e.g., Li+(EC)n cluster) b Geometry Optimization & Vibrational Analysis a->b c Reaction Pathway Calculation (DFT) b->c d Derive Atomic Charges b->d e Force Field Development h Analyze Trajectories c->h Mechanism Insight d->e Parameterization f System Equilibration (NPT/NVT Ensemble) e->f g Production Simulation f->g g->h i Calculate Bulk Properties (Conductivity, Viscosity) h->i

Caption: A typical workflow combining quantum chemistry and molecular dynamics.

Lithium Ion Solvation and Coordination

The ability of EC to dissolve lithium salts and facilitate ion transport is fundamental to its function. Theoretical studies have provided a detailed picture of the Li+ solvation shell.

In the absence of other coordinating species, the lithium ion is typically solvated by four EC molecules, forming a stable tetrahedral structure, Li+(EC)4.[8][13] The interaction occurs primarily between the positively charged Li+ and the partial negative charge on the carbonyl oxygen atom of EC.[14] However, this idealized structure is heavily influenced by the electrolyte composition.

Quantum chemistry calculations have shown that the presence of anions (e.g., PF6-, ClO4-) in the first solvation shell can reduce the number of coordinating EC molecules to as few as two.[15][16] This formation of contact ion pairs (CIPs) or larger aggregates becomes more prevalent at higher salt concentrations and has a significant impact on electrolyte properties like ionic conductivity and viscosity.[17]

Quantitative Data: Li+ Binding Energies

The stability of Li+-solvent complexes can be quantified by their binding energies. Quantum chemistry studies reveal that while EC forms a stable complex with Li+, other co-solvents like dimethyl carbonate (DMC) can also compete for a place in the solvation shell.[17][18]

Complex Method Binding Energy (kcal/mol) Reference
Li+(EC)MP2/Dz-39.5[17]
Li+(DMC, cis-trans)MP2/Dz-37.2[17]
LiPF6(EC)DFT-19.8[17]
LiPF6(DMC)DFT-20.8[17]

Note: Binding energies are relative to isolated species. Negative values indicate a stable complex.

Visualization: Li+ Solvation Shell Structure

The following diagram illustrates the primary solvation structure of a lithium ion in this compound and the influence of anions.

G cluster_0 Dilute Solution / No Anion cluster_1 Concentrated Solution / With Anion Li1 Li+ EC1 EC Li1->EC1 Coordination EC2 EC Li1->EC2 Coordination EC3 EC Li1->EC3 Coordination EC4 EC Li1->EC4 Coordination note1 Tetrahedral Li+(EC)4 Coordination = 4 Li2 Li+ EC5 EC Li2->EC5 Coordination EC6 EC Li2->EC6 Coordination Anion1 Anion (e.g., PF6-) Li2->Anion1 Coordination Anion2 Anion (e.g., PF6-) Li2->Anion2 Coordination note2 Contact Ion Pair (CIP) Coordination < 4

Caption: Li+ solvation changes from full EC coordination to anion involvement.

Decomposition Mechanisms of this compound

The electrochemical stability of EC is not absolute. It decomposes at both the anode (reduction) and cathode (oxidation) surfaces, particularly outside of its stable voltage window. Computational studies have been crucial in mapping these complex reaction pathways.

Reductive Decomposition and SEI Formation

The formation of the SEI on carbon anodes is arguably the most important chemical process involving EC in a LIB. DFT calculations have shown that this is a multi-step process initiated by the reduction of EC.[5]

  • Initial Reduction: The process does not begin with an isolated EC molecule, as its reduction is thermodynamically forbidden in the gas phase. Instead, it involves the reduction of an Li+(EC)n complex at the anode surface.[5]

  • Ring Opening: The reduced complex undergoes a ring-opening reaction via the homolytic cleavage of a C-O bond. This step is crucial and has a calculated activation barrier of approximately 11.0 kcal/mol, leading to the formation of a radical anion coordinated with Li+.[5]

  • Termination Pathways: This highly reactive radical anion can undergo several termination reactions. The most thermodynamically favorable pathway is the formation of lithium butylene dicarbonate, (CH2CH2OCO2Li)2. Another key product is lithium ethylene dicarbonate, (CH2OCO2Li)2, which is a dominant component of the SEI.[5] The overall process is considered a stepwise two-electron reduction.[5]

Visualization: EC Reductive Decomposition Pathway

This diagram outlines the key steps in the reductive decomposition of this compound, leading to the formation of SEI components.

G A Li+(EC)n Complex (at anode surface) B Reduced Intermediate [Li+(EC)n]• A->B + e- C Ring-Opened Radical •CH2CH2OCO2- Li+ B->C Ring Opening (ΔE ≈ 11 kcal/mol) D Termination Pathways C->D E Lithium Butylene Dicarbonate (CH2CH2OCO2Li)2 D->E Most Favorable F Lithium Ethylene Dicarbonate (CH2OCO2Li)2 D->F G Further Reduction D->G

Caption: Key steps in the reductive decomposition of EC to form SEI products.

Oxidative Decomposition

While more stable against oxidation than many other solvents, EC can decompose at high voltages on the cathode surface.[6] DFT studies show that this degradation can be activated by interactions with the cathode material itself or by the presence of Lewis acids like PF5 (which can form from the decomposition of the LiPF6 salt).[7]

Key oxidative decomposition pathways include:

  • Proton Abstraction: An exothermic reaction can occur where the carbonyl oxygen of one EC molecule abstracts a proton from the ethylene group of another, initiating decomposition.[19]

  • Ring Opening: Activation by the cathode surface can lead to sequential ring-opening reactions, forming short organic oligomers. For instance, the formation of an EC dimer at the surface has a calculated activation barrier of 1.04 eV.[7]

  • CO2 Formation: Complexation of EC with PF5 can significantly lower the barrier to ring-opening that leads to the formation of CO2.[7]

Quantitative Data: Activation Energies for Decomposition
Reaction Type Catalyst/Condition Activation Energy Reference
EC Ring OpeningReductiveLi+ complex~11.0 kcal/mol[5]
EC Dimer FormationOxidativeCathode Surface1.04 eV[7]
EC Ring Opening to CO2OxidativeWith PF51.68 eV[7]
EC Ring Opening to CO2OxidativeUnactivated1.96 eV[7]

Conclusion

Theoretical and computational studies have profoundly advanced our understanding of this compound's role in lithium-ion batteries. These methods have provided a detailed, atomistic view of the fundamental processes governing electrolyte performance. Key insights include:

  • The precise nature of the Li+ solvation shell and how it is influenced by salt concentration and anion identity.

  • The detailed, multi-step reaction mechanism for the reductive decomposition of EC, which is the foundation of the critical SEI layer.

  • The pathways and activation barriers for the oxidative degradation of EC at the cathode interface, which is crucial for developing high-voltage batteries.

By quantifying binding energies and mapping complex reaction pathways, computational science provides invaluable guidance for the rational design of new electrolyte formulations. This knowledge helps researchers to select co-solvents, additives, and salts that can enhance ionic conductivity, stabilize electrode interfaces, and ultimately lead to safer, longer-lasting, and more efficient energy storage devices.

References

Health and safety considerations for ethylene carbonate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of Ethylene (B1197577) Carbonate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of ethylene carbonate in a laboratory setting. It is intended for professionals in research, science, and drug development to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a colorless, odorless, crystalline solid at room temperature.[1] It is classified as a cyclic carbonate ester of ethylene glycol and carbonic acid.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReferences
Molecular Formula C₃H₄O₃[1][2]
Molecular Weight 88.06 g/mol [1][2]
Appearance Colorless to white crystalline solid[1][3][4]
Odor Odorless[3]
Melting Point 34-38 °C (93-100 °F)[1][3][5]
Boiling Point 243-249 °C (469-480 °F)[6][3][5]
Flash Point 143-160 °C (289-320 °F)[6][3][4]
Autoignition Temperature 465 °C (869 °F)
Density 1.321 g/cm³ at 25 °C[2][3]
Vapor Pressure <1 hPa at 20 °C[2]
Solubility Soluble in water, alcohol, ethyl acetate, benzene, and chloroform. Insoluble in gasoline and turpentine (B1165885) oil.[3][4][7]
pH 5.5 - 7.0 (in aqueous solution)[2][6]

Health and Safety Hazards

This compound is classified as hazardous. The primary hazards are skin and eye irritation, and it may be harmful if swallowed.[2][8][9] Prolonged or repeated exposure may cause damage to organs, specifically the kidneys.[2][10][11]

GHS Classification
Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Skin corrosion/irritation2H315: Causes skin irritation
Specific target organ toxicity — repeated exposure2H373: May cause damage to organs (kidney) through prolonged or repeated exposure

Source:[2][8][10][11][12]

Toxicological Data
Route of ExposureSpeciesValue
Oral LD50 Rat10 g/kg
Dermal LD50 Rabbit>3 g/kg

Source:[13][14]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling
  • Ventilation: Use in a well-ventilated area.[10][12] Local exhaust ventilation is recommended where dust or vapors may be generated.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[6][8][10][15]

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber, minimum thickness 0.11 mm).[6][15]

    • Body Protection: Wear a lab coat and closed-toe shoes.[6][10] A complete suit protecting against chemicals may be necessary depending on the scale of work.[6]

  • Hygiene: Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the laboratory.[8][9] Contaminated clothing should be removed and washed before reuse.[8]

Storage
  • Conditions: Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition.[6][8][10] Keep containers tightly closed.[6][8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, bases, and reducing agents.[4][10]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProcedureReferences
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][6][8][9]
Skin Contact Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][6][8][9]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][6][8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6][8][9]
Accidental Release Measures
  • Personal Precautions: Wear appropriate PPE.[6][8] Keep unnecessary personnel away.[8] Ensure adequate ventilation.[6] Avoid dust formation.[6]

  • Environmental Precautions: Prevent spills from entering drains or waterways.[2][8]

  • Containment and Cleanup: For small spills, sweep up the solid material and place it in a suitable container for disposal.[6][8] For liquid spills (if melted), absorb with an inert material and place in a container for disposal.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]

  • Specific Hazards: Fire may produce irritating, corrosive, and/or toxic gases, including carbon oxides.[2][6][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations.[8][10] Do not dispose of down the drain.[6]

Experimental Protocols

Protocol for Safe Handling and Dispensing of Solid this compound
  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE: safety goggles, nitrile gloves, lab coat, and closed-toe shoes.

    • Prepare a clean, dry, and designated workspace within the fume hood.

    • Have spill cleanup materials readily available.

  • Dispensing:

    • Place the container of this compound in the fume hood.

    • Carefully open the container, avoiding the generation of dust.

    • Use a clean, dry spatula or scoop to transfer the desired amount of solid this compound to a tared weighing vessel.

    • Close the primary container tightly immediately after dispensing.

  • Cleanup:

    • Clean any residual solid from the work surface with a dry wipe.

    • Dispose of all contaminated materials (gloves, wipes, etc.) in a designated hazardous waste container.

    • Wash hands thoroughly after the procedure.

Protocol for Purification by Crystallization (Conceptual Laboratory Scale)

This protocol is a conceptual adaptation of industrial crystallization methods for laboratory use.

  • Dissolution:

    • In a fume hood, gently heat a suitable solvent (e.g., a mixture of this compound with a small amount of a less polar solvent in which impurities are more soluble) to a temperature just sufficient to dissolve the crude this compound. The melting point of this compound is 34-38 °C, so a water bath can be used for controlled heating.

  • Cooling and Crystallization:

    • Slowly cool the solution in an ice bath with gentle stirring to induce crystallization. The goal is to form well-defined crystals, as rapid cooling can trap impurities.

  • Isolation:

    • Isolate the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under a vacuum to remove any residual solvent.

  • Purity Assessment:

    • Determine the purity of the recrystallized this compound using an appropriate analytical method, such as Gas Chromatography (GC) or Differential Scanning Calorimetry (DSC).

Visualizations

Experimental Workflow for Safe Handling

G Figure 1: Workflow for Safe Handling of this compound A Preparation B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood A->C D Dispensing C->D E Transfer EC in Fume Hood D->E F Close Container E->F G Cleanup F->G H Clean Work Area G->H I Dispose of Waste H->I J Remove PPE & Wash Hands I->J

Figure 1: Workflow for Safe Handling of this compound
Logical Flow for Emergency Spill Response

G Figure 2: Logical Flow for this compound Spill Response A Spill Occurs B Is the spill large or in a poorly ventilated area? A->B C Evacuate Area & Call Emergency Services B->C Yes D Is the spill contained? B->D No E Don appropriate PPE D->E Yes F Contain the spill with inert material D->F No G Sweep up solid or absorb liquid E->G F->G H Place in a sealed waste container G->H I Clean the area and decontaminate H->I J Dispose of waste according to regulations I->J

Figure 2: Logical Flow for this compound Spill Response
General Cellular Response to Chemical Irritants

G Figure 3: General Cellular Response to Chemical Irritants cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A This compound (Irritant) B Cellular Receptors A->B C Activation of Signaling Cascades (e.g., MAPK pathways) B->C D Activation of Transcription Factors (e.g., AP-1, NF-κB) C->D E Gene Expression D->E F Production of Inflammatory Mediators (Cytokines, Chemokines) E->F G Inflammatory Response (Redness, Swelling, Pain) F->G

Figure 3: General Cellular Response to Chemical Irritants

References

Ethylene Carbonate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) carbonate (EC), a cyclic carbonate ester, is a versatile solvent and intermediate with significant applications across various scientific and industrial domains, including in lithium-ion batteries, as a plasticizer, and in organic synthesis.[1][2][3] Its utility is often dictated by its solubility characteristics in different organic media. This technical guide provides an in-depth overview of the solubility of ethylene carbonate in a range of common organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility of this compound

The solubility of this compound is highest in polar organic solvents and significantly lower in non-polar solvents.[4][5] While qualitative descriptions of its solubility are abundant, precise quantitative data, particularly at varying temperatures, is less commonly compiled. The following tables summarize the available quantitative and qualitative solubility data for this compound in several organic solvents.

Table 1: Quantitative Solubility of this compound in Select Solvents

SolventTemperature (°C)SolubilityUnits
Water20214g/L

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

SolventQualitative Solubility
Alcohols
MethanolMiscible/Homogeneous Solution[5]
EthanolMiscible/Homogeneous Solution[5]
n-ButanolSoluble[6]
Ketones
AcetoneSoluble[4]
Esters
Ethyl AcetateMiscible[6]
Ethers
Diethyl EtherSoluble[6]
Aromatic Hydrocarbons
BenzeneMiscible[6]
TolueneSoluble[4]
Chlorinated Solvents
ChloroformMiscible[6]
Carbon TetrachlorideSoluble[6]
DichloromethaneData not readily available
Non-polar Solvents
GasolineInsoluble[6]
Turpentine OilInsoluble[6]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure in chemistry and pharmaceutical sciences. The following protocols describe common methods for obtaining reliable solubility data.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Apparatus:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled water bath or heating/cooling system

  • Magnetic stirrer and stir bars

  • Analytical balance (accurate to ±0.0001 g)

  • Vials or flasks with secure closures

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and temperature and should be determined experimentally (typically several hours to a few days).

  • Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

  • Solute Quantification:

    • Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.

    • Record the total weight of the dish/vial and the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature below the decomposition point of this compound can be used.

    • Once the solvent is completely evaporated, dry the remaining solid (this compound) in an oven at a temperature below its melting point until a constant weight is achieved.

    • Record the final weight of the dish/vial with the dried solute.

  • Calculation:

    • Mass of dissolved this compound = (Weight of dish/vial + dried solute) - (Weight of empty dish/vial)

    • Mass of solvent = (Weight of dish/vial + solution) - (Weight of dish/vial + dried solute)

    • Solubility is typically expressed as grams of solute per 100 grams of solvent or in other units such as mole fraction.

Isothermal Titration Method

This method is particularly useful for determining the solubility of compounds that are sparingly soluble.

Materials and Apparatus:

  • Same as the gravimetric method, with the addition of a microburette.

Procedure:

  • Preparation of a Slurry: Prepare a slurry by adding a known amount of this compound to a known volume of the solvent in a thermostatically controlled vessel.

  • Titration: Slowly add the same solvent from a microburette to the slurry while stirring vigorously.

  • Endpoint Determination: The endpoint is reached when the last solid particle of this compound dissolves. This can be observed visually or by using a turbidity sensor.

  • Calculation: The total volume of solvent added to dissolve the known mass of the solute gives the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the gravimetric method.

experimental_workflow Workflow for Gravimetric Solubility Determination A Sample Preparation (Add excess EC to solvent) B Equilibration (Constant Temperature & Stirring) A->B C Phase Separation (Settle undissolved solid) B->C D Sample Withdrawal & Filtration (Syringe with filter) C->D E Solvent Evaporation (Weighed container) D->E F Drying of Solute (To constant weight) E->F G Final Weighing F->G H Calculation of Solubility G->H

Caption: A flowchart illustrating the key steps in determining the solubility of this compound using the gravimetric method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents. While comprehensive quantitative data remains a challenge to consolidate from existing literature, the provided qualitative information and detailed experimental protocols offer a robust starting point for researchers, scientists, and drug development professionals. The described gravimetric and isothermal titration methods are reliable techniques for generating precise solubility data tailored to specific experimental conditions. Accurate solubility data is paramount for the effective application of this compound in diverse fields, and the methodologies outlined here provide the framework for obtaining such critical information.

References

An In-depth Technical Guide to the Thermodynamic Properties of Liquid Ethylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of liquid ethylene (B1197577) carbonate (EC), a widely utilized solvent in various scientific and industrial applications, including in drug development as a formulation component. This document details experimental methodologies for property determination and presents quantitative data in a structured format to facilitate research and development.

Core Thermodynamic Properties of Liquid Ethylene Carbonate

This compound (CAS No. 96-49-1) is a cyclic carbonate ester that exists as a crystalline solid at room temperature with a melting point of approximately 36-38 °C.[1][2] Its liquid phase exhibits a unique set of thermodynamic and physical properties that are critical for its application.

Quantitative Data Summary

The following tables summarize the temperature-dependent thermodynamic properties of liquid this compound.

Table 1: Density of Liquid this compound

Temperature (K)Density (g/cm³)Reference
312.151.3214[3]
313.151.32[4]
313.15 - 803Multiple Data Points[5]

Table 2: Viscosity of Liquid this compound

Temperature (K)Viscosity (mPa·s)Reference
313.151.90[6][7]

Note: Viscosity data for pure this compound is limited in the readily available literature; it is often studied in electrolyte solutions.[6][7][8]

Table 3: Heat Capacity of Liquid this compound

Temperature (K)Heat Capacity (J/mol·K)Reference
263 - 500Multiple Data Points[9]
283 - 393Multiple Data Points[10][11]
298 - 337Multiple Data Points[12]
309.482 - 786.94Multiple Data Points[5]

Table 4: Vapor Pressure of Liquid this compound

Temperature (K)Vapor Pressure (kPa)Reference
293.150.0028[4]
309.482 - 803Multiple Data Points[5]
238 - 363Multiple Data Points[13][14]
397 - 523Multiple Data Points[10][11]

Table 5: Thermal Conductivity of Liquid this compound

Temperature (K)Thermal Conductivity (W/m·K)Reference
310 - 720Multiple Data Points[5]

Table 6: Surface Tension of Liquid this compound

Temperature (K)Surface Tension (mN/m)Reference
313.15Data for mixtures available[15][16]

Experimental Protocols

Detailed methodologies for determining the key thermodynamic properties of liquid this compound are outlined below.

Density Measurement

Methodology: Vibrating Tube Densitometry

The density of liquid this compound is accurately determined using a vibrating tube densitometer.

  • Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency. This frequency is dependent on the total mass of the tube, which includes the mass of the liquid sample it contains. By measuring the oscillation period, the density of the sample can be precisely calculated.

  • Apparatus: A digital vibrating tube densitometer, a temperature-controlled bath, a syringe for sample injection, and the this compound sample.

  • Procedure:

    • Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.

    • Sample Preparation: The solid this compound is melted in a controlled environment and equilibrated to the desired measurement temperature.

    • Measurement: The liquid this compound is injected into the oscillating tube, ensuring no air bubbles are present. The instrument measures the oscillation period once the temperature has stabilized.

    • Data Acquisition: The density is automatically calculated by the instrument's software based on the measured period and calibration data. Measurements are typically repeated to ensure reproducibility.

Viscosity Measurement

Methodology: Capillary Viscometry

The viscosity of liquid this compound can be determined using a capillary viscometer.

  • Principle: This method is based on measuring the time required for a fixed volume of liquid to flow through a capillary of known dimensions under a known pressure differential. The flow time is proportional to the kinematic viscosity of the liquid.

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature water bath, a stopwatch, and the liquid this compound sample.

  • Procedure:

    • Sample Preparation: this compound is melted and brought to the desired temperature in the water bath.

    • Viscometer Loading: A specific volume of the liquid this compound is introduced into the viscometer.

    • Thermal Equilibration: The viscometer is allowed to equilibrate in the temperature-controlled bath for a set period.

    • Flow Time Measurement: The liquid is drawn up through the capillary, and the time taken for the meniscus to pass between two marked points is accurately measured.

    • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Heat Capacity Measurement

Methodology: Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a primary technique for measuring the heat capacity of liquid this compound.[9][11][17]

  • Principle: The DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material at the same rate. The heat capacity of the sample is determined by comparing its heat flow signal to that of a known standard, typically sapphire.[11][17]

  • Apparatus: A differential scanning calorimeter, aluminum or other suitable crucibles and lids, a precision microbalance, and a sapphire standard.[9][17]

  • Procedure:

    • Baseline Measurement: An empty crucible is run through the desired temperature program to obtain a baseline heat flow signal.

    • Standard Measurement: A precisely weighed sapphire standard is placed in the crucible and subjected to the same temperature program.

    • Sample Measurement: A known mass of liquid this compound is sealed in a crucible and run under the identical temperature program.

    • Heating Program: A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 K/min) over the desired temperature range, and a final isothermal period.[9]

    • Calculation: The heat capacity of the this compound is calculated from the difference in heat flow between the sample, the baseline, and the sapphire standard, taking into account their respective masses.

Vapor Pressure Measurement

Methodology: Static Method

The static method is a direct and accurate way to determine the vapor pressure of liquid this compound.[13][14]

  • Principle: The sample is placed in a thermostated, evacuated container connected to a pressure measuring device. At a given temperature, the pressure of the vapor in equilibrium with the liquid is directly measured.[6]

  • Apparatus: A constant-temperature bath, a sample cell, a vacuum pump, a pressure transducer or manometer, and the this compound sample.

  • Procedure:

    • Sample Degassing: The liquid this compound sample is placed in the cell and thoroughly degassed to remove any dissolved gases by repeated freeze-pump-thaw cycles.

    • Equilibration: The sample cell is immersed in the constant-temperature bath and allowed to reach thermal equilibrium.

    • Pressure Measurement: The pressure of the vapor phase in equilibrium with the liquid is measured using the pressure transducer.

    • Temperature Variation: The temperature of the bath is systematically varied, and the equilibrium vapor pressure is measured at each new temperature to establish the vapor pressure curve.

Thermal Conductivity Measurement

Methodology: Transient Hot-Wire Method

The transient hot-wire method is a reliable technique for measuring the thermal conductivity of liquids like this compound.[3][5]

  • Principle: A thin platinum wire immersed in the liquid acts as both a heating element and a resistance thermometer. A short electrical pulse is applied to the wire, causing its temperature to rise. The rate of this temperature increase is related to the thermal conductivity of the surrounding liquid. The short measurement time minimizes the effects of convection.[3][5]

  • Apparatus: A transient hot-wire apparatus consisting of a platinum wire sensor, a Wheatstone bridge circuit, a power source, a data acquisition system, and a temperature-controlled sample cell.

  • Procedure:

    • Sample Preparation: The liquid this compound is placed in the sample cell, and the hot-wire sensor is fully submerged. The sample is allowed to reach thermal equilibrium.

    • Measurement Cycle: A step voltage is applied to the bridge, creating a constant current through the wire for a short duration (typically 1 second).[5]

    • Data Acquisition: The change in the wire's resistance, which is proportional to its temperature change, is recorded as a function of time.

    • Calculation: The thermal conductivity is determined from the slope of a plot of the temperature rise versus the logarithm of time, using the known properties of the wire and the applied power.

Surface Tension Measurement

Methodology: Pendant Drop Method

The pendant drop method is an optical technique used to determine the surface tension of liquids.

  • Principle: A drop of liquid is suspended from the tip of a needle. The shape of the drop is determined by the balance between the surface tension, which tends to make the drop spherical, and gravity, which elongates it. The surface tension is calculated by analyzing the profile of the drop.[9][13][18]

  • Apparatus: A pendant drop tensiometer, which includes a syringe with a needle, a light source, a camera for image capture, and software for drop shape analysis.

  • Procedure:

    • Sample Preparation: Liquid this compound is loaded into the syringe.

    • Droplet Formation: A small drop of the liquid is carefully formed at the tip of the needle.

    • Image Capture: An image of the pendant drop is captured by the camera.

    • Drop Shape Analysis: The software analyzes the captured image to determine the drop's shape parameters.

    • Calculation: The surface tension is calculated by fitting the drop profile to the Young-Laplace equation, which relates the pressure difference across the curved surface to the surface tension and the principal radii of curvature.

Visualization of Thermodynamic Property Interrelations

The following diagram illustrates the logical relationships between the core thermodynamic properties of liquid this compound and the experimental methods used for their determination.

ThermodynamicProperties cluster_properties Thermodynamic Properties of Liquid this compound cluster_methods Experimental Methodologies Density Density (ρ) CapillaryViscometry Capillary Viscometry Density->CapillaryViscometry Needed for dynamic viscosity Viscosity Viscosity (η) HeatCapacity Heat Capacity (Cp) VaporPressure Vapor Pressure (Pvap) ThermalConductivity Thermal Conductivity (λ) SurfaceTension Surface Tension (γ) VTD Vibrating Tube Densitometry VTD->Density CapillaryViscometry->Viscosity DSC Differential Scanning Calorimetry (DSC) DSC->HeatCapacity StaticMethod Static Method StaticMethod->VaporPressure THW Transient Hot-Wire Method THW->ThermalConductivity PendantDrop Pendant Drop Method PendantDrop->SurfaceTension

Caption: Interrelation of Thermodynamic Properties and Experimental Methods.

References

Ethylene Carbonate: A Comprehensive Technical Guide to its Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) carbonate (EC) is a cyclic carbonate ester of significant industrial importance, widely utilized as a polar solvent, an electrolyte component in lithium-ion batteries, and a precursor in the synthesis of various organic compounds. Its physical properties in the solid state are dictated by its crystal structure. This in-depth technical guide provides a comprehensive overview of the crystal structure of ethylene carbonate, drawing upon crystallographic data and experimental methodologies from the scientific literature. Contrary to some expectations, extensive studies have shown that this compound does not exhibit polymorphism under ambient pressure conditions.

Crystal Structure of this compound

Numerous crystallographic studies have consistently demonstrated that this compound crystallizes in a single solid phase from cryogenic temperatures up to its melting point.[1][2] The crystal structure is monoclinic with the space group C2/c.[1][2][3]

Crystallographic Data

The unit cell parameters for this compound have been determined at various temperatures using X-ray and neutron diffraction techniques. A summary of these quantitative data is presented in the table below for comparative analysis.

Temperature (K)Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Reference
AmbientMonoclinicC2/c8.926.256.94100.5380.4[3]
299MonoclinicC2/c8.9336.2616.949100.58381.8[4]
86MonoclinicC2/c8.7716.2096.849100.18366.9[4]

Polymorphism: An Absence of Evidence

Despite the common occurrence of polymorphism in organic molecules, extensive investigations of this compound have not revealed the existence of multiple crystalline forms under atmospheric pressure.[1][2][4] Temperature-resolved powder diffraction studies, from as low as 3 K up to the melting point of approximately 309 K, consistently show a single-phase behavior, characterized by the C2/c space group.[1][2] The National Institute of Standards and Technology (NIST) thermophysical property data also refers to a single crystalline phase, denoted as "Crystal 1".[5] While high-pressure studies have been conducted on related compounds, there is currently no available literature to suggest that this compound exhibits pressure-induced polymorphism.

Experimental Protocols

The determination of the crystal structure of this compound and the study of its phase behavior involve several key experimental techniques. Detailed methodologies for the crucial experiments are outlined below.

Crystallization and Sample Preparation

High-purity single crystals of this compound are essential for accurate crystallographic analysis. Common purification and crystallization methods include:

  • Vacuum Rectification and Falling Film Crystallization: This industrial method involves the initial purification of the this compound reaction solution by vacuum rectification under reduced pressure (-0.095 MPa to -0.098 MPa) and elevated temperature (110 °C to 170 °C).[6] The distilled product is then subjected to falling film crystallization, where it is cooled to form a crystal layer.[6] A subsequent "sweating" step, involving controlled heating, removes impurities, yielding a high-purity molten this compound that can be slowly cooled to form single crystals.[6]

  • Melt Crystallization in Capillary: For powder diffraction studies, molten anhydrous this compound can be injected into a borosilicate glass capillary using a heated syringe inside an inert atmosphere (e.g., an argon-filled glovebox).[4] The liquid is then solidified within the capillary, which is subsequently sealed.[4] To ensure reproducibility, the sample can be repeatedly quenched from the liquid state to a low temperature (e.g., 82 K).[4]

  • Dynamic Crystallization: This method involves cooling an this compound-containing raw material in a stirred crystallization device.[7] The temperature is carefully controlled, and seed crystals may be added to initiate crystallization.[7] This process results in the formation of granular this compound crystals.[7]

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique used to determine the crystal structure of this compound.

  • Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections, is recorded on a detector. The positions and intensities of these reflections are used to determine the unit cell dimensions and the arrangement of atoms within the crystal.

  • Powder X-ray Diffraction (PXRD): A polycrystalline sample is exposed to an X-ray beam. The diffracted X-rays are detected as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phase. Rietveld refinement of the powder diffraction data is then used to determine the crystal structure parameters.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of this compound, including its melting point and to search for any solid-solid phase transitions that would be indicative of polymorphism.

  • Methodology: A small, weighed amount of this compound is sealed in an aluminum pan. The sample and a reference pan are heated or cooled at a constant rate. The difference in heat flow between the sample and the reference is measured as a function of temperature. An endothermic peak on heating corresponds to melting, while any other sharp peaks could indicate a polymorphic transition.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a compound like this compound using X-ray crystallography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation start High-Purity this compound crystallization Crystallization (e.g., Slow Evaporation, Melt Cooling) start->crystallization crystal_selection Selection of High-Quality Single Crystal crystallization->crystal_selection mounting Mounting Crystal on Diffractometer crystal_selection->mounting xray_exposure Exposure to Monochromatic X-ray Beam mounting->xray_exposure diffraction_pattern Recording of Diffraction Pattern xray_exposure->diffraction_pattern data_reduction Data Integration & Reduction diffraction_pattern->data_reduction space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Refinement of Atomic Parameters structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Workflow for Crystal Structure Determination.

Conclusion

This technical guide has summarized the current state of knowledge regarding the crystal structure of this compound. The available scientific evidence strongly supports the existence of a single, stable monoclinic crystalline form (space group C2/c) under ambient pressure. No conclusive evidence for polymorphism has been reported in the literature. The provided crystallographic data and detailed experimental protocols offer a valuable resource for researchers and professionals working with this important industrial chemical. The workflow for crystal structure determination using X-ray diffraction provides a clear overview of the process from sample preparation to final structure validation.

References

Methodological & Application

Application Notes and Protocols: Ethylene Carbonate as an Electrolyte Solvent for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylene (B1197577) carbonate (EC) is a crucial component in the electrolyte of most commercial lithium-ion batteries (LIBs).[1][2] Its unique properties, particularly its ability to form a stable Solid Electrolyte Interphase (SEI) on graphite (B72142) anodes, are indispensable for ensuring the long-term cyclability and safety of these energy storage devices.[1][2][3] This document provides detailed application notes on the use of EC in LIB electrolytes, along with standardized protocols for electrolyte preparation, battery assembly, and electrochemical testing.

The Role and Properties of Ethylene Carbonate

EC is a cyclic carbonate that, despite being solid at room temperature, is a vital co-solvent in liquid electrolytes.[2][4] Its high dielectric constant facilitates the dissolution of lithium salts, such as lithium hexafluorophosphate (B91526) (LiPF6), creating a highly conductive ionic medium.[3][5] The primary importance of EC lies in its electrochemical reduction on the surface of the graphite anode during the initial charging cycles.[1][6] This reduction process forms a protective, electronically insulating but ionically conducting layer known as the SEI.[1][3] This SEI layer is critical as it prevents further decomposition of the electrolyte and, in the case of graphite anodes, prevents the exfoliation of the graphite structure that can occur with other solvents like propylene (B89431) carbonate (PC).[1][6][7]

Due to its high melting point and viscosity, EC is typically mixed with linear carbonates like dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), or diethyl carbonate (DEC).[4][5] These co-solvents reduce the overall viscosity and freezing point of the electrolyte, improving its ionic conductivity and performance at lower temperatures.[5]

Data Presentation: Properties of this compound and Common Co-solvents

The following table summarizes the key physical and chemical properties of this compound and other commonly used solvents in lithium-ion battery electrolytes.

PropertyThis compound (EC)Propylene Carbonate (PC)Dimethyl Carbonate (DMC)Ethyl Methyl Carbonate (EMC)Diethyl Carbonate (DEC)
Molecular Formula C3H4O3C4H6O3C3H6O3C4H8O3C5H10O3
Molecular Weight ( g/mol ) 88.06102.0990.08104.10118.13
Melting Point (°C) 35-38-48.84.6-53-74.3
Boiling Point (°C) 24824291110126
Density (g/mL at 25°C) 1.321 (solid)1.2001.0631.0060.969
Viscosity (cP at 40°C) 1.92.53 (at 25°C)0.59 (at 20°C)0.650.75
Dielectric Constant (ε) 89.864.93.1072.9582.805
Dipole Moment (Debye) 4.614.810.760.890.96
Flash Point (°F) 32013218N/A31

Data compiled from various sources.[2]

Experimental Protocols

Protocol 1: Preparation of EC-Based Electrolyte

This protocol describes the preparation of a standard lithium-ion battery electrolyte, 1 M LiPF6 in EC:EMC (3:7 by weight). All procedures must be performed in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm.[8]

Materials and Equipment:

  • This compound (EC), battery grade (>99.9% purity, <100 ppm H2O)[2]

  • Ethyl methyl carbonate (EMC), battery grade (>99.9% purity, <100 ppm H2O)

  • Lithium hexafluorophosphate (LiPF6), battery grade (>99.9% purity)

  • Argon-filled glovebox

  • Precision balance (±0.1 mg)

  • Beaker or vial

  • Magnetic stirrer and stir bar

  • Pipettes

Procedure:

  • Solvent Preparation:

    • Gently warm the container of EC to melt the solid.[2] This can be done on a hot plate inside the glovebox at a temperature slightly above its melting point (e.g., 40-50°C).[9]

    • In a clean, dry beaker or vial on the precision balance, weigh the desired amount of EC and EMC to achieve a 3:7 weight ratio. For example, for 10 g of solvent mixture, use 3 g of EC and 7 g of EMC.

    • Add a magnetic stir bar and mix the solvents until a homogeneous solution is formed.

  • Salt Dissolution:

    • Calculate the required mass of LiPF6 to achieve a 1 M concentration. The molar mass of LiPF6 is 151.905 g/mol .

    • Slowly add the calculated amount of LiPF6 to the solvent mixture while stirring. LiPF6 is highly hygroscopic and reactive, so handle with care.

    • Continue stirring until all the LiPF6 has completely dissolved. This may take some time.

    • Store the prepared electrolyte in a tightly sealed container in the glovebox. It is recommended to let the electrolyte rest for at least 24 hours before use to ensure equilibrium is established.[8]

Protocol 2: Assembly of a 2032-Type Coin Cell

This protocol outlines the standard procedure for assembling a 2032-type coin cell for electrochemical testing of the prepared EC-based electrolyte.[10][11] The assembly must be performed inside an argon-filled glovebox.[11][12]

Materials and Equipment:

  • 2032-type coin cell components (positive case, negative case, spacer, spring)

  • Cathode (e.g., LiNi0.5Mn0.3Co0.2O2 - NMC532) and anode (e.g., graphite) electrodes, punched to the desired diameter

  • Separator (e.g., Celgard 2325), punched to a slightly larger diameter than the electrodes

  • Prepared EC-based electrolyte

  • Micropipette

  • Insulating tweezers[12]

  • Hydraulic or manual coin cell crimper

Procedure:

  • Place the negative case of the coin cell on a clean surface.

  • Place the anode (graphite electrode) in the center of the negative case.

  • Using a micropipette, add a few drops of the electrolyte onto the anode surface, ensuring it is wetted.[11] The amount of electrolyte should be sufficient to wet the separator and electrodes without flooding the cell.[10]

  • Place the separator on top of the wetted anode.

  • Add another drop of electrolyte to the top of the separator.

  • Place the cathode on top of the separator, ensuring the active material side is facing down.[11]

  • Place the spacer on top of the cathode, followed by the spring.[11]

  • Carefully place the positive case on top of the assembly.

  • Transfer the assembled coin cell to the crimper and seal it with the appropriate pressure.[11][12]

  • Remove the sealed coin cell and wipe the exterior to remove any excess electrolyte.

  • Allow the cell to rest for several hours before testing to ensure complete wetting of the electrodes by the electrolyte.

Protocol 3: Electrochemical Testing of the Assembled Coin Cell

This protocol provides a general procedure for the initial cycling and performance evaluation of the assembled coin cell.

Materials and Equipment:

  • Assembled 2032-type coin cell

  • Battery cycler (e.g., MACCOR, Neware)

  • Temperature-controlled chamber or oven (set to, for example, 30°C)[10]

Procedure:

  • Formation Cycling:

    • Place the coin cell in the battery cycler.

    • The first one or two cycles are typically formation cycles, where the SEI is formed. This is often done at a low C-rate (e.g., C/10 or C/20).

    • A typical voltage window for an NMC/graphite cell is between 3.0 V and 4.2 V.[10]

    • Charge the cell at a constant current (CC) to the upper voltage limit, followed by a constant voltage (CV) phase until the current drops to a certain value (e.g., C/20).[13]

    • Discharge the cell at a constant current to the lower voltage limit.

  • Performance Evaluation:

    • After the formation cycles, the cell can be cycled at various C-rates (e.g., C/5, C/2, 1C) to evaluate its rate capability.

    • Long-term cycling stability is assessed by cycling the cell for hundreds of cycles at a moderate C-rate (e.g., C/3 or C/2) and monitoring the capacity retention and coulombic efficiency.[10]

    • Electrochemical Impedance Spectroscopy (EIS) can be performed at different states of charge to analyze the cell's internal resistance.

Visualizations

SEI_Formation cluster_anode Graphite Anode Surface cluster_electrolyte Electrolyte Bulk cluster_sei SEI Layer Anode Graphite EC This compound (EC) SEI Solid Electrolyte Interphase (SEI) (Li2CO3, ROLi, etc.) EC->SEI Reductive Decomposition (< 0.8 V vs. Li/Li+) Li_ion Li+ Li_ion->Anode Intercalation Li_ion->SEI Reacts with decomposition products PF6_ion PF6- CoSolvent Linear Carbonate (e.g., EMC) CoSolvent->Anode Decomposition Prevented by SEI SEI->Anode Passivates Surface

Caption: Mechanism of SEI formation from EC on a graphite anode.

Experimental_Workflow cluster_prep Preparation (Glovebox) cluster_assembly Assembly (Glovebox) cluster_testing Testing Solvent_Prep 1. Prepare EC/EMC Solvent Mixture Salt_Dissolve 2. Dissolve LiPF6 in Solvent Solvent_Prep->Salt_Dissolve Electrolyte 3. Final Electrolyte (1M LiPF6 in EC/EMC) Salt_Dissolve->Electrolyte Cell_Stack 4. Stack Electrodes & Separator Electrolyte->Cell_Stack Add_Elyte 5. Add Electrolyte Cell_Stack->Add_Elyte Crimp_Cell 6. Crimp Coin Cell Add_Elyte->Crimp_Cell Formation 7. Formation Cycling (e.g., C/20) Crimp_Cell->Formation Performance 8. Performance Evaluation (Rate Capability, Cycle Life) Formation->Performance Analysis 9. Data Analysis Performance->Analysis

Caption: Workflow for preparing and testing EC-based electrolytes.

EC_Properties_Performance cluster_properties EC Properties cluster_performance Battery Performance High_Epsilon High Dielectric Constant Good_Salt_Sol Good Salt Solubility High_Epsilon->Good_Salt_Sol Leads to High_Viscosity High Viscosity & Melting Point Low_Temp_Perf Poor Low-Temp Performance High_Viscosity->Low_Temp_Perf Causes Co_Solvent Requires Co-solvent (e.g., EMC, DMC) High_Viscosity->Co_Solvent Necessitates SEI_Former Stable SEI Formation Long_Cycle Long Cycle Life SEI_Former->Long_Cycle Crucial for High_Conductivity High Ionic Conductivity Good_Salt_Sol->High_Conductivity Enables Co_Solvent->High_Conductivity Improves Co_Solvent->Low_Temp_Perf Improves

References

High-Purity Ethylene Carbonate: Application Notes and Protocols for Advanced Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of high-purity ethylene (B1197577) carbonate (EC) in the formulation of advanced battery electrolytes, particularly for lithium-ion batteries. Detailed protocols for the purification of ethylene carbonate, preparation of a standard electrolyte, and subsequent electrochemical testing are also presented to guide researchers in their experimental work.

Application Notes

The Critical Role of High-Purity this compound in Lithium-Ion Batteries

This compound is a key component in the vast majority of commercial lithium-ion battery electrolytes.[1][2] Its primary function is to facilitate the formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the graphite (B72142) anode during the initial charging cycles of the battery.[3] This SEI layer is crucial as it allows for the reversible intercalation and de-intercalation of lithium ions into the graphite structure while preventing the decomposition of other electrolyte components at the low potentials of the anode.[3]

The molecular structure of this compound, a cyclic carbonate, provides it with a high dielectric constant, which is essential for dissolving the lithium salt (commonly LiPF6) and ensuring good ionic conductivity of the electrolyte. However, EC has a relatively high melting point (34-37 °C) and viscosity, which can negatively impact low-temperature performance and rate capability.[3] To counteract this, it is typically blended with linear carbonates such as dimethyl carbonate (DMC), diethyl carbonate (DEC), or ethyl methyl carbonate (EMC), which have lower viscosities and melting points.[3]

Impact of Purity on Battery Performance

The purity of this compound is of paramount importance for the performance, longevity, and safety of lithium-ion batteries. Impurities, even at parts-per-million (ppm) levels, can have a significant detrimental effect.

Other impurities , such as ethylene glycol (a common precursor in EC synthesis), can also negatively impact battery performance. These impurities can be electrochemically active, participating in side reactions at the electrode surfaces that lead to gas generation, increased impedance, and reduced cycle life.

The following table summarizes the typical specifications for battery-grade this compound:

ParameterSpecificationImpact of Exceeding Specification
Purity (Assay) > 99.9%Increased side reactions, reduced coulombic efficiency, and shorter cycle life.
Moisture (Water Content) < 20 ppm (often < 10 ppm)Formation of HF, cathode degradation, SEI instability, and capacity fade.[4]
Acid Content N/A (should be negligible)Can catalyze electrolyte decomposition and corrode current collectors.

Experimental Protocols

Protocol 1: Purification of this compound

This protocol describes a two-step process for purifying commercial-grade this compound to battery-grade purity, involving vacuum distillation followed by melt crystallization.

Materials and Equipment:

  • Commercial-grade this compound

  • Vacuum distillation apparatus (round-bottom flask, distillation column, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle with magnetic stirring

  • Temperature controller and probes

  • Melt crystallization apparatus (e.g., a jacketed vessel with controlled cooling and heating)

  • Inert atmosphere glovebox or dry room

Procedure:

  • Vacuum Distillation:

    • Assemble the vacuum distillation apparatus. Ensure all glassware is thoroughly dried.

    • Place the commercial-grade this compound into the round-bottom flask with a magnetic stir bar.

    • Begin stirring and gradually heat the flask using the heating mantle.

    • Slowly reduce the pressure using the vacuum pump.

    • Collect the this compound fraction that distills over at the appropriate temperature and pressure for pure EC (the exact conditions will depend on the vacuum level).

    • Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.

  • Melt Crystallization:

    • Transfer the distilled this compound to the melt crystallization vessel.

    • Heat the EC to ensure it is completely molten.

    • Slowly cool the vessel while stirring to induce crystallization. The cooling rate should be controlled to promote the formation of large, pure crystals.

    • Once a significant portion of the EC has crystallized, stop the cooling and allow the crystal slurry to equilibrate.

    • Slowly drain the remaining liquid (mother liquor), which will contain a higher concentration of impurities.

    • Gently heat the vessel to "sweat" the crystals, which involves melting a small outer portion of the crystals to wash away any adhering impurities.

    • Drain the "sweat" fraction.

    • Completely melt the remaining purified this compound.

    • The purified EC can be subjected to further crystallization cycles if higher purity is required.

    • Store the high-purity this compound in a tightly sealed container inside an inert atmosphere glovebox to prevent moisture absorption.

Protocol 2: Preparation of a Standard Lithium-Ion Battery Electrolyte

This protocol details the preparation of a common electrolyte formulation: 1 M LiPF6 in a 1:1 (v/v) mixture of this compound (EC) and dimethyl carbonate (DMC). All procedures must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with very low moisture and oxygen levels (<1 ppm).

Materials and Equipment:

  • High-purity this compound (battery grade, <10 ppm water)

  • High-purity dimethyl carbonate (battery grade, <10 ppm water)

  • Lithium hexafluorophosphate (B91526) (LiPF6, battery grade)

  • Volumetric flasks and graduated cylinders

  • Magnetic stirrer and stir bars

  • Precision balance

  • Inert atmosphere glovebox

Procedure:

  • Solvent Preparation:

    • Bring all materials and equipment into the glovebox.

    • Gently warm the high-purity this compound to melt it completely (melting point is ~36 °C).

    • In a clean, dry volumetric flask, measure equal volumes of the molten this compound and dimethyl carbonate to achieve the desired total solvent volume. For example, for 100 mL of solvent, mix 50 mL of EC and 50 mL of DMC.

    • Cap the flask and gently swirl to ensure the solvents are thoroughly mixed.

  • Salt Dissolution:

    • Calculate the mass of LiPF6 required to achieve a 1 M concentration in the prepared solvent mixture. The molecular weight of LiPF6 is 151.905 g/mol .

    • Carefully weigh the calculated amount of LiPF6 on the precision balance inside the glovebox.

    • Add a magnetic stir bar to the solvent mixture.

    • Slowly add the weighed LiPF6 to the solvent mixture while stirring.

    • Continue stirring until the LiPF6 is completely dissolved. This may take some time.

    • Once dissolved, the electrolyte is ready for use.

  • Storage:

    • Store the prepared electrolyte in a tightly sealed, dedicated container inside the glovebox.

    • Label the container with the composition and date of preparation.

Protocol 3: Electrochemical Testing of the Prepared Electrolyte

This protocol outlines a standard procedure for evaluating the electrochemical performance of the prepared electrolyte in a coin cell configuration using a graphite anode and a lithium metal counter/reference electrode.

Materials and Equipment:

  • CR2032 coin cell components (casings, spacers, springs)

  • Graphite anode

  • Lithium metal foil for the counter/reference electrode

  • Celgard separator

  • The prepared 1 M LiPF6 in EC:DMC electrolyte

  • Coin cell crimper

  • Battery cycler/testing system

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Cell Assembly (inside a glovebox):

    • Punch out circular electrodes from the graphite sheet and lithium foil, and a separator of the appropriate size.

    • Place the graphite electrode in the center of the bottom coin cell casing.

    • Add a few drops of the prepared electrolyte onto the graphite electrode to wet it.

    • Place the separator on top of the wetted graphite electrode.

    • Add a few more drops of electrolyte onto the separator.

    • Place the lithium metal electrode on top of the separator.

    • Place a spacer and then the spring on top of the lithium electrode.

    • Place the top casing over the assembly.

    • Crimp the coin cell using the coin cell crimper to ensure a hermetic seal.

  • Formation Cycling:

    • Allow the assembled cell to rest for several hours to ensure complete wetting of the components.

    • Connect the cell to the battery cycler.

    • Perform the initial formation cycles at a low C-rate (e.g., C/20 or C/10). A typical formation protocol involves charging (lithiation of graphite) to a specific voltage, holding at that voltage, and then discharging (delithiation). This is where the SEI is formed.

  • Performance Testing:

    • Cyclic Voltammetry (CV): Perform CV scans to identify the reduction and oxidation peaks associated with lithium intercalation/de-intercalation and SEI formation.

    • Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C) between defined voltage limits (e.g., 0.01 V to 1.5 V vs. Li/Li+ for a graphite half-cell) to evaluate the capacity, rate capability, and coulombic efficiency.

    • Long-Term Cycling: Subject the cell to extended cycling (hundreds or thousands of cycles) at a moderate C-rate (e.g., C/2) to assess its capacity retention and long-term stability.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge and after a certain number of cycles to monitor the evolution of the cell's internal resistance, including the resistance of the SEI layer.

Visualizations

Ethylene_Carbonate_Purification_Workflow cluster_0 Vacuum Distillation cluster_1 Melt Crystallization crude_ec Crude this compound distillation Vacuum Distillation (Reduced Pressure, Elevated Temperature) crude_ec->distillation fractions Collect Distillate Fractions distillation->fractions impurities_volatile Discard Volatile Impurities (Initial Fraction) fractions->impurities_volatile impurities_nonvolatile Discard Non-Volatile Impurities (Final Fraction) fractions->impurities_nonvolatile distilled_ec Distilled this compound fractions->distilled_ec melt Melt Distilled EC distilled_ec->melt crystallize Controlled Cooling & Crystallization melt->crystallize separate Separate Crystals from Mother Liquor crystallize->separate mother_liquor Impurity-Rich Mother Liquor separate->mother_liquor sweat Sweating of Crystals separate->sweat sweat_fraction Impurity-Rich Sweat Fraction sweat->sweat_fraction final_melt Melt Purified Crystals sweat->final_melt high_purity_ec High-Purity this compound final_melt->high_purity_ec Electrolyte_Preparation_and_Testing cluster_prep Electrolyte Preparation (in Glovebox) cluster_assembly Cell Assembly (in Glovebox) cluster_testing Electrochemical Testing ec High-Purity EC mix_solvents Mix Solvents (e.g., 1:1 v/v) ec->mix_solvents dmc High-Purity DMC dmc->mix_solvents lipf6 LiPF6 Salt dissolve_salt Dissolve LiPF6 (e.g., 1 M) lipf6->dissolve_salt mix_solvents->dissolve_salt electrolyte 1 M LiPF6 in EC:DMC dissolve_salt->electrolyte assemble Assemble Coin Cell electrolyte->assemble anode Graphite Anode anode->assemble separator Separator separator->assemble cathode Li Metal Counter Electrode cathode->assemble formation Formation Cycling (Low C-rate) assemble->formation cycling Galvanostatic Cycling (Various C-rates) formation->cycling eis Electrochemical Impedance Spectroscopy (EIS) formation->eis performance_data Performance Data (Capacity, Efficiency, Impedance) cycling->performance_data eis->performance_data SEI_Formation_Pathway cluster_anode Graphite Anode Surface cluster_electrolyte Electrolyte cluster_sei SEI Formation graphite Graphite ec This compound (EC) reduction EC Reduction (at Anode Surface) ec->reduction e- from anode li_ion Li+ Ion li_ion->reduction products SEI Components (e.g., Li2CO3, ROLi, etc.) reduction->products passivation Stable SEI Layer (Passivates Graphite) products->passivation passivation->graphite Allows Li+ transport

References

Application Notes and Protocols for the Ring-opening Polymerization of Ethylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of ethylene (B1197577) carbonate (EC) presents a compelling pathway to the synthesis of poly(ethylene carbonate) (PEC) and its copolymers, which are of significant interest due to their biodegradability and potential applications in the biomedical and pharmaceutical fields. A notable characteristic of EC polymerization is the frequent concurrent decarboxylation, which results in the formation of ether linkages alongside the desired carbonate linkages in the polymer backbone.[1][2][3] This phenomenon leads to the production of poly(ethylene ether-carbonate) (PEEC) copolymers. The ratio of carbonate to ether units can be influenced by the choice of catalyst and reaction conditions.[4][5]

These application notes provide detailed protocols for several common methods of EC polymerization, a summary of the resulting polymer characteristics, and visualizations of the experimental workflow and reaction pathways.

Key Polymerization Protocols

Several catalytic systems have been successfully employed for the ring-opening polymerization of this compound, including basic initiators, transesterification catalysts, and dual catalytic systems. Each approach offers distinct advantages and challenges in controlling the polymerization process and the final polymer structure.

Protocol 1: Base-Initiated Polymerization using Potassium Hydroxide (B78521) (KOH)

This protocol describes the ROP of this compound using potassium hydroxide as an initiator. Basic catalysts are a common choice for this reaction.[6]

Materials:

  • This compound (EC), dried over P₂O₅ and fractionally distilled under vacuum.[6]

  • Potassium hydroxide (KOH), dried under vacuum at 110 °C for 3 days and ground into a fine powder in a glovebox.[6]

  • Ultrahigh purity nitrogen or argon gas.

  • Round-bottomed flask equipped with a magnetic stirrer and a gas inlet/outlet.

Procedure:

  • In a glovebox, add a measured amount of powdered KOH to a pre-dried round-bottomed flask.

  • Add 1.5 mol (132.09 g) of purified this compound to the flask. The mole ratio of EC to KOH can be varied, for example, 1000/1, 200/1, or 20/1.[6]

  • Assemble the flask with a magnetic stirrer and place it in a heating mantle.

  • Continuously pass a stream of ultrahigh purity nitrogen or argon gas through the flask during the reaction.

  • Heat the reaction mixture to the desired temperature (e.g., 150, 180, or 200 °C) while stirring.[6]

  • Samples of the reaction mixture can be taken at specific time intervals using a syringe to monitor the progress of the polymerization.[6]

  • After the desired reaction time, cool the mixture to room temperature.

  • The resulting polymer can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).

Protocol 2: Transesterification Catalysis using Sodium Stannate Trihydrate

This method utilizes a heterogeneous transesterification catalyst, sodium stannate trihydrate, for the ROP of EC.[1][2]

Materials:

  • This compound (EC).

  • Sodium stannate trihydrate (Na₂SnO₃·3H₂O).

  • Reaction vessel suitable for polymerization at elevated temperatures.

Procedure:

  • Charge the reaction vessel with this compound and sodium stannate trihydrate.

  • Heat the mixture under an inert atmosphere to the desired reaction temperature (e.g., 160-200 °C).

  • Maintain the reaction for a specified period to achieve the desired monomer conversion.

  • Upon completion, cool the reaction mixture.

  • The catalyst, being heterogeneous, can potentially be removed by filtration.

  • Purify the polymer by dissolving it in a suitable solvent and precipitating it in a non-solvent.

Protocol 3: Dual Catalytic System using a Lewis Base and Lewis Acid

This protocol employs a dual catalytic system, which can enhance reaction rates and provide control over the polymer composition.[4][5] Polymerizations can be conducted under microwave irradiation for accelerated reaction times.[4][5]

Materials:

  • This compound (EC).

  • Lewis base (e.g., N-heterocyclic olefins, phosphazenes, or nitrogen bases).

  • Lewis acid (e.g., LiCl, MgF₂, BEt₃).[4][5]

  • Microwave reactor or conventional heating setup.

Procedure:

  • In a suitable reaction vessel, combine this compound with a low loading of the Lewis base (e.g., 0.4–0.005 mol %) and the Lewis acid co-catalyst.[4][5]

  • Conduct the polymerization in the bulk.

  • If using a microwave reactor, irradiate the mixture at a set temperature (e.g., 160–200 °C) for a specified duration.[4][5] For conventional heating, maintain the reaction at the desired temperature with stirring.

  • Monitor the reaction for monomer consumption. Reactions can be rapid, with high conversions achieved in as little as 15 minutes with certain catalyst combinations.[4]

  • After the reaction, cool the mixture and purify the resulting polymer.

Data Presentation

The following tables summarize typical quantitative data obtained from the ring-opening polymerization of this compound under different catalytic conditions.

Table 1: Polymerization of EC using KOH Initiator [6]

EC/KOH Mole RatioTemperature (°C)Reaction Time (h)Carbonate Content (mol %)
1000/115072-9810-20
200/118072-9810-20
20/120072-9810-20

Table 2: Polymerization of EC using Dual Catalytic Systems [4][5]

Lewis BaseLewis AcidTemperature (°C)Time (min)Conversion (%)Carbonate Content (%)Molar Mass ( g/mol )
1LiCl20015-30>953-4800-10,000
1Mg(HMDS)₂160-20015>9517-21up to 10,000

Characterization of Poly(ethylene ether-carbonate)

The structure of the resulting polymer is typically characterized by advanced spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H & ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for elucidating the microstructure of the polymer, confirming the presence of both carbonate and ether linkages, and determining their relative content.[1][2]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[5]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique provides detailed information about the polymer chain composition and end groups.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the polymer, such as the carbonate carbonyl stretch.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for ROP of this compound cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer_Purification Monomer (EC) Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Catalyst_Prep Catalyst/Initiator Preparation Catalyst_Prep->Reaction_Setup Heating Heating (Conventional or Microwave) Reaction_Setup->Heating Sampling Sampling (Optional) Heating->Sampling Purification Polymer Purification Heating->Purification Sampling->Heating Characterization Characterization (NMR, GPC, etc.) Purification->Characterization

Caption: Workflow for the ring-opening polymerization of this compound.

Reaction Mechanism

reaction_mechanism ROP of this compound: Ring-Opening and Decarboxylation EC This compound Intermediate Ring-Opened Intermediate EC->Intermediate Initiator Attack Initiator Initiator (e.g., RO⁻) Initiator->Intermediate Propagation_Carbonate Propagation (Carbonate Linkage) Intermediate->Propagation_Carbonate Attack on another EC Decarboxylation Decarboxylation (-CO₂) Intermediate->Decarboxylation PEC Poly(this compound) segment Propagation_Carbonate->PEC Ether_Linkage Ether Linkage Formation Decarboxylation->Ether_Linkage PEEC Poly(ethylene ether-carbonate) Ether_Linkage->PEEC

Caption: ROP of EC showing competing pathways.

References

Application Notes and Protocols: Ethylene Carbonate as a Plasticizer in Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) carbonate (EC) is a versatile organic compound widely utilized as a plasticizer in polymer research. Its primary function is to increase the flexibility, reduce the brittleness, and enhance the processability of polymers by decreasing the intermolecular forces between polymer chains.[1] These properties make it a valuable component in the formulation of various polymer-based systems, including solid polymer electrolytes for energy storage devices and matrices for controlled drug delivery.[2][3][4] This document provides detailed application notes and experimental protocols for the effective use of ethylene carbonate as a plasticizer in a research setting.

This compound's efficacy as a plasticizer stems from its high dielectric constant and its ability to increase the amorphous phase of the polymer matrix.[5] This facilitates the movement of polymer chains and, in the case of polymer electrolytes, the mobility of ions.[2][5] Its compatibility with a range of polymers, including polyvinyl alcohol (PVA), polyethylene (B3416737) oxide (PEO), and various biodegradable polymers, further broadens its applicability.[2][5]

Mechanism of Action

The plasticizing effect of this compound is primarily attributed to its ability to disrupt the crystalline structure of polymers, thereby increasing the amorphous regions.[2][5] This is achieved through the insertion of its small molecules between the polymer chains, which increases the free volume and reduces the glass transition temperature (Tg) of the polymer. In the context of solid polymer electrolytes, this compound facilitates ion transport through a hopping mechanism between different coordinating sites.[2]

A diagram illustrating the proposed mechanism of ion transport facilitated by this compound is provided below.

cluster_0 Polymer Matrix without EC cluster_1 Polymer Matrix with EC p1 Polymer Chain p2 Polymer Chain ion1 Ion ion1->p1 Coordination ion2 Ion p3 Polymer Chain p4 Polymer Chain ec1 EC ec1->p3 ec2 EC ec2->p4 ion2->ec1 New Coordination Site ion2->ec2 Hopping

Caption: Ion transport mechanism with and without this compound.

Applications in Polymer Research

This compound has been successfully employed as a plasticizer in a variety of polymer systems for diverse applications:

  • Solid Polymer Electrolytes: The addition of this compound to polymer electrolytes, such as those based on PEO or PVA, has been shown to significantly enhance ionic conductivity.[2][4][5][6] This makes it a critical component in the development of flexible and safe solid-state batteries.

  • Drug Delivery Systems: In the field of drug delivery, this compound can be used to modify the properties of biodegradable polymers like poly(this compound) (PEC) and poly(lactic-co-glycolide) (PLGA).[3][7] It can influence the drug release kinetics by altering the polymer matrix's degradation rate and permeability.[3]

  • Biodegradable Polymers: this compound can be used to improve the flexibility and processability of biodegradable polymers, making them more suitable for various applications, from packaging to biomedical devices.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the properties of various polymers as reported in the literature.

Table 1: Effect of this compound on Ionic Conductivity of Polymer Electrolytes

Polymer SystemEC Concentration (wt.%)Ionic Conductivity (S/cm)Reference
CMC-PVA-NH4NO301.70 x 10⁻³[6]
CMC-PVA-NH4NO363.92 x 10⁻³[6]
CMC-AC07.71 x 10⁻⁶[4]
CMC-AC507.41 x 10⁻⁴[4]
10 wt.% CuI/PVA01 x 10⁻⁷[5]
10 wt.% CuI/PVANot Specified1 x 10⁻⁵[5]
PVC-LENR50-LiClO402.0 x 10⁻¹⁰[9]
PVC-LENR50-LiClO4706.4 x 10⁻⁸[9]

Table 2: Effect of this compound on Thermal and Mechanical Properties

Polymer SystemEC Concentration (wt.%)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
PEC/Organoclay0~18--[10]
PEC/Organoclay40 (Organoclay)>25--[10]
PLA-60--[11]
PLA with Organic Carbonate Plasticizer40 phr14--[11]

Note: Direct data for the effect of EC on the tensile strength and elongation at break of specific polymers was limited in the initial search. The provided data for PEC/Organoclay shows the effect of the filler, and the PLA data is for a different organic carbonate plasticizer, illustrating a general trend.

Experimental Protocols

This section provides detailed protocols for the preparation of polymer films with this compound and their subsequent characterization.

Experimental Workflow

cluster_prep Film Preparation cluster_char Characterization start Start: Weigh Materials dissolve Dissolve Polymer & Salt in Solvent start->dissolve stir1 Magnetic Stirring (e.g., 70°C, 3h) dissolve->stir1 add_ec Add this compound stir1->add_ec stir2 Continue Stirring (e.g., RT, 12h) add_ec->stir2 cast Cast Homogeneous Solution in Petri Dish stir2->cast dry Dry in Vacuum Oven (e.g., 100°C, 24h) cast->dry film Solvent-Free Film dry->film thermal Thermal Analysis (DSC, TGA) film->thermal mechanical Mechanical Testing (Tensile) film->mechanical electrochemical Electrochemical Analysis (EIS) film->electrochemical structural Structural Analysis (FTIR, XRD) film->structural

Caption: General workflow for polymer film preparation and characterization.

Protocol 1: Preparation of Polymer Films by Solution Casting

This protocol describes a general method for preparing polymer films plasticized with this compound.[2]

Materials:

  • Polymer (e.g., PEO, PVDF)

  • Salt (e.g., NH₄I, LiClO₄) (if preparing a polymer electrolyte)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • This compound (EC)

  • Deionized water

  • Glass Petri dishes

  • Magnetic stirrer with hot plate

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the desired amounts of the polymer(s) and salt and dissolve them in the chosen solvent in a sealed container.

  • Stirring: Place the container on a magnetic stirrer with a hot plate. Stir the solution at an elevated temperature (e.g., 70°C) for several hours (e.g., 3 hours) to ensure complete dissolution.[2]

  • Addition of Plasticizer: Add the required amount of this compound to the solution.

  • Homogenization: Continue stirring the solution at room temperature for an extended period (e.g., 12 hours) to obtain a homogeneous mixture.[2]

  • Casting: Pour the homogeneous solution into a clean, dry glass Petri dish.

  • Drying: Place the Petri dish in a vacuum oven at an elevated temperature (e.g., 100°C) for 24 hours to completely evaporate the solvent.[2]

  • Film Retrieval: Once dried, carefully peel the self-standing polymer film from the Petri dish.

Protocol 2: Thermal Characterization

A. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymer films. A decrease in Tg upon the addition of this compound indicates effective plasticization.

Procedure:

  • Sample Preparation: Cut a small, circular sample (5-10 mg) from the polymer film and place it in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min).

    • Heat the sample again at a controlled rate (e.g., 10°C/min).

  • Data Analysis: Determine the glass transition temperature from the second heating scan.

B. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polymer films.

Procedure:

  • Sample Preparation: Place a small, known weight of the polymer film (5-10 mg) in a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range.

  • Data Analysis: Analyze the resulting weight loss curve to determine the onset of degradation and the thermal stability of the material.

Protocol 3: Mechanical Testing

Mechanical properties such as tensile strength and elongation at break can be determined using a universal testing machine according to standards like ASTM D638.

Procedure:

  • Sample Preparation: Cut the polymer films into a standard dumbbell shape using a die cutter.

  • Measurement: Measure the thickness and width of the gauge section of each specimen.

  • Testing:

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data Analysis: Record the load and elongation. Calculate the tensile strength and elongation at break from the stress-strain curve.

Protocol 4: Electrochemical Impedance Spectroscopy (EIS)

For polymer electrolytes, EIS is used to measure the ionic conductivity.

Procedure:

  • Sample Preparation: Cut a circular sample of the polymer electrolyte film and sandwich it between two blocking electrodes (e.g., stainless steel).

  • Cell Assembly: Place the electrode-electrolyte assembly in a test cell.

  • Measurement: Connect the cell to an impedance analyzer and apply a small AC voltage over a wide frequency range (e.g., 1 Hz to 1 MHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

    • Determine the bulk resistance (Rb) from the intercept of the semicircle with the real axis.

    • Calculate the ionic conductivity (σ) using the formula: σ = l / (Rb * A), where l is the thickness of the film and A is the area of the electrode.

Conclusion

This compound is a highly effective plasticizer for a wide range of polymers, offering significant improvements in flexibility, processability, and, in specific applications, ionic conductivity. The protocols outlined in this document provide a foundation for researchers to incorporate this compound into their polymer systems and to characterize the resulting materials comprehensively. The provided data and diagrams offer a clear understanding of the mechanism and impact of this compound as a plasticizer in polymer research.

References

Application Notes and Protocols for the Purification of Ethylene Carbonate in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the purification of ethylene (B1197577) carbonate (EC), a critical component in many research and development applications, including its use as an electrolyte solvent in lithium-ion batteries and as a polar solvent in organic synthesis. The purity of EC is paramount, as impurities such as water and ethylene glycol (EG) can significantly impact experimental outcomes. This document outlines four primary methods for purifying EC for research purposes: fractional vacuum distillation, melt crystallization, azeotropic distillation, and supercritical fluid extraction.

Introduction to Purification Methods

Ethylene carbonate is a polar aprotic solvent with a high boiling point (248 °C) and a relatively high melting point (34-37 °C). Commercial grades of EC often contain impurities, with water and ethylene glycol being the most common and detrimental. The choice of purification method depends on the initial purity of the EC, the types of impurities present, the desired final purity, and the scale of the purification. For demanding applications like battery research, purities exceeding 99.99% are often required, with water content below 10 ppm.[1]

  • Fractional Vacuum Distillation: This is a common and effective method for separating EC from non-volatile impurities and from components with significantly different boiling points. Performing the distillation under vacuum is crucial to prevent the thermal degradation of EC, which can occur at its atmospheric boiling point.[2]

  • Melt Crystallization: This technique leverages the difference in melting points between EC and its impurities. By carefully cooling the molten EC, pure crystals can be formed, leaving the impurities concentrated in the remaining liquid phase. This method is highly effective for achieving ultra-high purity.[3][4]

  • Azeotropic Distillation: This method is particularly useful for removing ethylene glycol, which can be challenging to separate from EC by simple distillation due to their close boiling points and potential azeotrope formation.[5] An entrainer, such as toluene, is added to form a new, lower-boiling azeotrope with the ethylene glycol, allowing for its removal.[6]

  • Supercritical Fluid Extraction (SFE): A more sustainable and "green" purification technique that uses supercritical carbon dioxide (scCO₂) as a solvent.[4][7] This method is effective for recycling and purifying EC from waste streams, such as spent lithium-ion batteries.[4][7]

Quantitative Data Summary

The following table summarizes the typical performance of the described purification methods for this compound. The initial purity, final purity, and yield can vary depending on the specific experimental conditions and the nature of the starting material.

Purification MethodInitial Purity (% w/w)Final Purity (% w/w)Yield (%)Key Experimental Conditions
Fractional Vacuum Distillation 95 - 99.5> 99.980 - 90Pressure: 1-10 mmHg; Temperature: 110-150 °C; Reflux Ratio: >5:1
Melt Crystallization > 99.5> 99.9960 - 80Cooling Rate: 0.5-2 °C/h; Sweating Temperature: 36-39 °C
Azeotropic Distillation 90 - 98 (with EG impurity)> 99.585 - 95Entrainer: Toluene; Reduced Pressure
Supercritical Fluid Extraction Variable (e.g., from battery waste)> 98> 90Pressure: 140 bar; Temperature: 40 °C

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol describes the purification of this compound using fractional vacuum distillation in a laboratory setting.

Objective: To remove non-volatile impurities and components with different boiling points from this compound.

Materials:

  • Crude this compound (e.g., >98% purity)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Vacuum pump with a cold trap

  • Manometer

  • Stir bar

  • Glass wool or boiling chips (stir bar is preferred to prevent bumping under vacuum)[8]

  • Grease for glass joints[8]

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glassware is clean and dry.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.[8]

    • Place a stir bar in the round-bottom flask.

    • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its volume.

    • Insulate the fractionating column with glass wool or aluminum foil to improve efficiency.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Start the magnetic stirrer.

    • Slowly evacuate the system using the vacuum pump. A pressure of 1-10 mmHg is typically sufficient.

    • Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

    • Observe the distillation. The first fraction will likely contain low-boiling impurities. Collect this forerun in a separate receiving flask and discard it.

    • As the temperature at the distillation head stabilizes, collect the main fraction of purified this compound in a clean receiving flask. The boiling point of EC at reduced pressure will be significantly lower than 248 °C (e.g., ~120-130 °C at 10 mmHg).

    • Monitor the temperature at the distillation head. A sharp drop in temperature indicates that the main fraction has been collected.

    • Stop the distillation before the distillation flask goes to dryness to avoid the concentration of potentially explosive impurities.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the cooling water.

    • The purified this compound in the receiving flask should be stored in a tightly sealed container in a desiccator to prevent moisture absorption.

Analysis of Purity:

  • The purity of the distilled this compound can be determined by Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC).[3][9]

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown & Storage A Charge Crude EC into Flask B Assemble Distillation Apparatus A->B C Connect to Vacuum & Cold Trap B->C D Evacuate System C->D E Heat Gently D->E F Collect Forerun E->F G Collect Main Fraction F->G H Cool System G->H I Vent to Atmosphere H->I J Store Purified EC I->J G A Melt Crude EC (45-50 °C) B Slow Cooling (1-2 °C/h) with Stirring A->B C Crystal Slurry Formation B->C D Stop Cooling & Stirring C->D E Drain Mother Liquor (Impurity Enriched) D->E F Sweating Step (Heat to ~36 °C) D->F Optional H Melt Purified Crystals E->H G Drain Sweat Liquid F->G G->H I Collect High-Purity EC H->I G A Charge Flask with EC/EG Mixture & Toluene B Heat to Boiling A->B C Distill & Collect Toluene-EG Azeotrope B->C D Remove Excess Toluene by Distillation C->D E Final Vacuum Distillation of EC D->E F Collect Purified EC E->F G cluster_system SFE System CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (Crude EC) Heater->Extractor Separator Separator Extractor->Separator Separator->Pump Recycle CO2 Collection Purified EC Separator->Collection

References

Application Note: Vibrational Spectroscopy of Ethylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

AN-EC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethylene (B1197577) carbonate (EC) is a cyclic carbonate ester widely utilized as a polar solvent and as a high-permittivity component in electrolytes for lithium-ion batteries. Its performance in these applications is intrinsically linked to its molecular structure and interactions. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of molecules. This application note provides a detailed protocol for the analysis of ethylene carbonate using both FTIR and Raman spectroscopy, a summary of its characteristic vibrational modes, and an interpretation of the spectral data.

Introduction

Vibrational spectroscopy is essential for characterizing the molecular structure of materials. FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending.[1] This technique is particularly sensitive to polar functional groups. Raman spectroscopy, conversely, involves inelastic scattering of monochromatic light (from a laser) and provides information about vibrational modes that involve a change in the polarizability of a molecule.[2]

Because the selection rules for IR absorption and Raman scattering are different, they are often complementary techniques. For a molecule like this compound, a combined analysis provides a more complete vibrational profile, enabling the study of its molecular symmetry, solvation effects, and decomposition products, which is especially relevant in battery research.[3][4][5]

Experimental Protocols

Protocol: FTIR Spectroscopy of this compound

This protocol describes the analysis of this compound in both liquid and solid forms. EC has a melting point of 34-37°C, so it can be analyzed as a solid with gentle cooling or as a liquid with gentle heating.[6]

2.1.1 Materials and Equipment

  • FTIR Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.[7]

  • Alternatively: Salt plates (NaCl or KBr) for transmission measurements.

  • This compound (high purity).

  • Spatula and pipette.

  • Temperature-controlled stage or cell (optional).[6]

  • Nitrogen or dry air purge for the spectrometer.

2.1.2 Procedure: ATR-FTIR Method (Recommended)

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and its sample compartment are purged with dry nitrogen or air to minimize interference from atmospheric water and CO₂.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Preparation:

    • For Solid EC: Place a small amount of solid this compound powder onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.

    • For Liquid EC: Gently warm the EC sample to just above its melting point (~40°C). Using a pipette, place a single drop of the molten EC onto the ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.[6]

    • Set the resolution to 4 cm⁻¹.[7]

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

    • The resulting spectrum will be in absorbance units, calculated automatically from the ratio of the sample and background spectra.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Protocol: Raman Spectroscopy of this compound

This protocol outlines the analysis of this compound using a Raman spectrometer.

2.2.1 Materials and Equipment

  • Raman Spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Microscope for sample focusing.

  • Glass microscope slide or quartz cuvette.

  • This compound (high purity).

  • Spatula or pipette.

2.2.2 Procedure

  • Instrument Preparation:

    • Turn on the spectrometer and laser, allowing them to stabilize as per the manufacturer's instructions.

    • Calibrate the spectrometer using a known standard (e.g., a silicon wafer).

  • Sample Preparation:

    • For Solid EC: Place a small amount of solid EC onto a glass microscope slide.

    • For Liquid EC: Place a drop of molten EC onto a microscope slide or fill a quartz cuvette with the liquid.

  • Data Acquisition:

    • Place the sample on the microscope stage.

    • Using the microscope's white light illumination, bring the sample into focus.

    • Select the laser excitation wavelength. A 785 nm laser is often preferred to minimize fluorescence, though 532 nm can also be used.[8]

    • Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation. Start with low power and gradually increase if necessary.

    • Collect the spectrum over the desired Raman shift range (e.g., 100 to 3500 cm⁻¹).

    • Acquire multiple accumulations to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction to remove any broad fluorescence background.

    • Remove any sharp spikes caused by cosmic rays.[5]

Data Presentation and Interpretation

The vibrational spectra of this compound are characterized by several distinct peaks corresponding to specific molecular motions. The most significant peaks are summarized in the table below.

Quantitative Data Summary
Wavenumber (cm⁻¹) - FTIRWavenumber (cm⁻¹) - RamanVibrational Mode AssignmentReference
~2930~2930C-H Stretching (CH₂)[9]
1770 - 1800~1775C=O Carbonyl Stretching[4][10]
~1480-CH₂ Scissoring[6]
~1390-CH₂ Wagging[6]
1160 - 1220-Ring Breathing (asymmetric) / C-O Stretch[4][6]
-~892Ring Breathing (symmetric, A₁ mode)[3]
~775-Ring Deformation[6]
-~715Ring Bending (B₁ mode)[3]

Note: Peak positions can shift slightly based on the physical state (solid, liquid, solution) and interactions with other species (e.g., ions).[3]

Spectral Interpretation
  • C-H Stretching Region (2800-3000 cm⁻¹): Both FTIR and Raman spectra show peaks in this region corresponding to the symmetric and asymmetric stretching vibrations of the methylene (B1212753) (CH₂) groups.[9]

  • Carbonyl (C=O) Stretching (~1770-1800 cm⁻¹): A very strong and sharp absorption is observed in the FTIR spectrum in this region, which is characteristic of the carbonyl group in a five-membered ring.[4] This peak is also present but typically weaker in the Raman spectrum.

  • Ring Vibrations (700-1200 cm⁻¹): This region is crucial for identifying this compound.

    • In the Raman spectrum , two prominent bands are observed around 892 cm⁻¹ and 715 cm⁻¹. These are assigned to the symmetric ring-breathing and ring-bending modes, respectively.[3] These peaks are highly characteristic and are often used to study the coordination of EC with cations like Li⁺ in battery electrolytes, as they will shift upon coordination.[3][11]

    • In the FTIR spectrum , a strong, broad absorption between 1160-1220 cm⁻¹ is attributed to asymmetric ring vibrations coupled with C-O stretching.[4][6]

Workflow Visualization

The logical workflow for the vibrational analysis of this compound is depicted below. It outlines the key stages from initial sample handling through final data interpretation.

Spectro_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (High Purity) Prep_Solid Solid Sample (Powder on ATR/Slide) Sample->Prep_Solid Prep_Liquid Liquid Sample (Melted on ATR/Cuvette) Sample->Prep_Liquid FTIR_Acq FTIR Spectrometer (ATR or Transmission) Prep_Solid->FTIR_Acq Raman_Acq Raman Spectrometer (Microscope) Prep_Solid->Raman_Acq Prep_Liquid->FTIR_Acq Prep_Liquid->Raman_Acq Process Processing (Background/Baseline Correction) FTIR_Acq->Process FTIR Spectrum Raman_Acq->Process Raman Spectrum Peak_ID Peak Identification & Assignment Process->Peak_ID Report Final Report (Tables & Interpretation) Peak_ID->Report

Caption: Workflow for FTIR and Raman analysis of this compound.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the molecular characterization of this compound. FTIR is highly effective for identifying the prominent carbonyl group and C-O stretching modes, while Raman spectroscopy is exceptionally sensitive to the symmetric ring breathing and bending modes. Together, they provide a comprehensive vibrational fingerprint of the molecule. The protocols and data presented in this note serve as a reliable guide for researchers employing these techniques for quality control, studying solvent-solute interactions, or investigating the chemical stability of this compound in complex systems like battery electrolytes.

References

Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Ethylene Carbonate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) carbonate (EC) and its derivatives are crucial components in a variety of applications, most notably as electrolytes in lithium-ion batteries, as well as in chemical synthesis and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation, purity assessment, and quantitative analysis of these compounds. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of ethylene carbonate and its key derivatives, including propylene (B89431) carbonate, vinylene carbonate, and fluorothis compound.

Application Notes

Structural Elucidation and Verification

¹H and ¹³C NMR spectroscopy are primary tools for confirming the chemical structure of this compound and its derivatives. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) provide a unique fingerprint for each molecule. For instance, the protons in the this compound ring typically appear as a singlet in the ¹H NMR spectrum, while the introduction of a substituent, as in propylene carbonate, leads to a more complex splitting pattern that can be used to confirm the substitution pattern.

Purity Assessment and Impurity Identification

Quantitative NMR (qNMR) is a powerful method for determining the purity of this compound and its derivatives without the need for a specific reference standard for each impurity.[1] By using a certified internal standard, the absolute purity of the target compound can be accurately determined.[2] Common impurities or degradation products, such as ethylene glycol resulting from hydrolysis, can be readily identified and quantified.[3]

Analysis of Battery Electrolytes

In the field of lithium-ion batteries, NMR spectroscopy is extensively used to study the composition and degradation of electrolyte solutions.[4][5] this compound is a key solvent in these electrolytes, and its stability is critical for battery performance and lifetime. ¹H and ¹⁹F NMR can be used to monitor the consumption of this compound and the formation of decomposition products, such as oligomers and solid electrolyte interphase (SEI) components.[6][7] This information is vital for understanding battery failure mechanisms and for the development of more stable electrolytes.

Monitoring Chemical Reactions

NMR spectroscopy allows for the in-situ monitoring of chemical reactions involving this compound and its derivatives. This can provide valuable kinetic and mechanistic information. For example, the ring-opening polymerization of this compound can be followed by observing the disappearance of the monomer signals and the appearance of polymer signals in the NMR spectrum.

Quantitative NMR Data

The following tables summarize the typical ¹H and ¹³C NMR chemical shifts and coupling constants for this compound and some of its common derivatives. Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Table 1: ¹H NMR Data for this compound and Derivatives

CompoundStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityJ (Hz)
This compound
alt text
-CH₂-CH₂-~4.5s-
Propylene Carbonate
alt text
-CH(CH₃)-~4.8m
-CH₂-~4.0, ~4.6m
-CH₃~1.4d~6
Vinylene Carbonate
alt text
-CH=CH-~7.2s-
Fluorothis compound
alt text
-CHF-~6.5dddJ(H,F) ≈ 48, J(H,H_cis) ≈ 2, J(H,H_trans) ≈ 1
-CH₂-~4.6, ~4.8m

Table 2: ¹³C NMR Data for this compound and Derivatives

CompoundStructureCarbon AssignmentChemical Shift (δ, ppm)
This compound
alt text
C=O~156
-CH₂-CH₂-~65
Propylene Carbonate
alt text
C=O~155
-CH(CH₃)-~73
-CH₂-~70
-CH₃~19
Vinylene Carbonate
alt text
C=O~151
-CH=CH-~135
Fluorothis compound
alt text
C=O~153
-CHF-~105 (d, ¹J(C,F) ≈ 250 Hz)
-CH₂-~68 (d, ²J(C,F) ≈ 25 Hz)

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Analysis

This protocol outlines the general procedure for acquiring standard ¹H and ¹³C NMR spectra for qualitative analysis.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the analyte.

  • For samples sensitive to air or moisture, such as those from battery electrolytes, sample preparation should be performed in an inert atmosphere (e.g., an argon-filled glovebox).[5]

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Data Acquisition:

  • Load a standard proton experiment.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Use a 30° or 45° pulse angle.

  • Set the number of scans (e.g., 8 or 16 for a concentrated sample).

  • Set the relaxation delay (D1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.

  • Acquire the Free Induction Decay (FID).

4. ¹³C NMR Data Acquisition:

  • Load a standard carbon experiment with proton decoupling (e.g., zgpg30).

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

  • Use a 30° pulse angle.

  • Set the number of scans (e.g., 64 or higher, as ¹³C has a low natural abundance).

  • Set the relaxation delay (D1) to 2 seconds.

  • Acquire the FID.

5. Data Processing:

  • Apply a Fourier transform to the FID to obtain the spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

  • Pick the peaks and report the chemical shifts.

Protocol 2: Quantitative NMR (qNMR) Analysis

This protocol provides a more rigorous procedure for obtaining accurate quantitative data.

1. Sample Preparation for qNMR:

  • Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) and a suitable internal standard (e.g., dimethyl sulfone, maleic anhydride) into a vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

  • Record the exact weights of both the analyte and the internal standard.

  • Dissolve the mixture in a precise volume of deuterated solvent.

2. qNMR Instrument Setup and Acquisition:

  • Follow the instrument setup steps from Protocol 1.

  • For ¹H qNMR, it is crucial to ensure complete relaxation of all protons. Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons of interest (a D1 of 30-60 seconds is often sufficient for small molecules).

  • Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.

  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).[8]

3. qNMR Data Processing and Analysis:

  • Process the data as described in Protocol 1.

  • Carefully integrate the signals of the analyte and the internal standard.

  • Calculate the concentration or purity of the analyte using the following formula:

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim setup_exp Setup Experiment Parameters lock_shim->setup_exp acquire_fid Acquire FID setup_exp->acquire_fid ft Fourier Transform acquire_fid->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze & Report integrate->analyze

Caption: General experimental workflow for NMR analysis.

Signaling_Pathway cluster_applications Applications EC This compound (EC) Electrolytes Battery Electrolytes EC->Electrolytes Synthesis Chemical Synthesis EC->Synthesis Polymers Polymer Science EC->Polymers PC Propylene Carbonate (PC) PC->Electrolytes PC->Synthesis VC Vinylene Carbonate (VC) VC->Electrolytes FEC Fluorothis compound (FEC) FEC->Electrolytes

References

Application Notes and Protocols: Ethylene Carbonate in CO₂ Capture and Utilization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylene (B1197577) carbonate (EC) is a versatile cyclic carbonate that is playing an increasingly significant role in carbon capture and utilization (CCU) technologies.[1] With its high boiling point, low toxicity, and high polarity, ethylene carbonate is utilized both as a solvent for CO₂ capture and, more prominently, as a value-added chemical synthesized directly from CO₂.[2][3] This application is a cornerstone of CCU, as it provides a pathway to convert captured CO₂ into commercially valuable products, thereby creating an economic incentive for carbon mitigation efforts.[4] The synthesis of this compound from carbon dioxide and ethylene oxide is a 100% atom-economical reaction, representing a green and efficient route for CO₂ valorization.[5] These notes provide an overview of the key applications, experimental protocols, and performance data related to this compound in the context of CO₂ capture and utilization.

Section 1: this compound for CO₂ Capture

While the primary role of this compound in CCU is in utilization, its properties as a polar aprotic solvent also make it a candidate for physical absorption of CO₂. The interaction between the carbonyl group in the this compound molecule and CO₂ enhances its solubility.[6]

Application Note: Physical Absorption of CO₂

This compound can be used as a physical solvent to capture CO₂ from gas streams. The process relies on the solubility of CO₂ in the solvent, which is influenced by pressure and temperature. Higher pressures and lower temperatures favor higher CO₂ solubility.[6][7] The captured CO₂ can then be released by reducing the pressure or increasing the temperature, allowing for the regeneration of the solvent. This method is particularly considered for processes where CO₂ is present at high partial pressures.

Quantitative Data: CO₂ Solubility in this compound

The solubility of CO₂ in this compound is a critical parameter for designing and evaluating capture processes. The following table summarizes solubility data under various conditions.

Temperature (°C)Pressure (bar)CO₂ Solubility (g CO₂ / kg EC)Molar Ratio (mol CO₂ / mol EC)Reference
40800.24-[6][8]
40100--[6][8]
40120--[6][8]
40140--[6][8]
401608.35-[6][8]
6080--[6][8]
60160--[6][8]
18~1 (atmospheric)-0.00622[7]
58~1 (atmospheric)-0.00274[7]
Experimental Protocol 1: Determination of CO₂ Solubility in this compound

This protocol describes a method for determining the solubility of CO₂ in this compound using a pressure-volume-temperature (PVT) apparatus.

Materials and Equipment:

  • High-pressure equilibrium chamber or view cell

  • High-pressure syringe pump for CO₂ delivery

  • Temperature controller (e.g., heating jacket or water bath)

  • Pressure transducer

  • Magnetic stirrer

  • This compound (>98% purity)

  • CO₂ (high purity)

  • Vacuum pump

Procedure:

  • Preparation: Accurately weigh a known amount of this compound and load it into the equilibrium chamber.

  • Degassing: Seal the chamber and use the vacuum pump to remove any dissolved air from the solvent.

  • Pressurization: Heat the chamber to the desired temperature (e.g., 40 °C) and allow it to stabilize.[8]

  • CO₂ Injection: Inject a known volume of CO₂ into the chamber using the high-pressure syringe pump to reach the target pressure (e.g., 80 bar).[8]

  • Equilibration: Vigorously stir the mixture to facilitate the dissolution of CO₂ into the this compound until the pressure inside the chamber remains constant, indicating that equilibrium has been reached.

  • Measurement: Record the final equilibrium pressure and temperature. The amount of CO₂ dissolved can be calculated based on the initial and final conditions of the CO₂ in the gas phase using an appropriate equation of state.

  • Data Collection: Repeat steps 4-6 for different pressures and temperatures to generate a solubility curve.[8]

Section 2: this compound Synthesis via CO₂ Utilization

The most significant application of this compound in CCU is its synthesis from the cycloaddition of CO₂ to ethylene oxide.[4] This reaction is highly atom-efficient and provides a direct route to convert a greenhouse gas into a valuable chemical used in lithium-ion battery electrolytes, solvents, and as a precursor for other chemicals.[1][3]

Application Note: Catalytic Synthesis of this compound

The reaction between CO₂ and ethylene oxide is thermodynamically favorable but kinetically slow, necessitating the use of a catalyst to proceed at practical rates and under mild conditions.[5] A wide range of catalysts have been developed, including ammonium (B1175870) salts, metal complexes, functional polymers, and metal-organic frameworks (MOFs).[9][10] The choice of catalyst is crucial for achieving high conversion, selectivity, and yield.

Quantitative Data: Catalytic Performance in this compound Synthesis

The table below summarizes the performance of various catalytic systems for the synthesis of this compound from CO₂ and ethylene oxide.

CatalystCo-catalyst/SolventTemp (°C)Pressure (MPa)Time (h)EO Conversion (%)EC Selectivity (%)EC Yield (%)TOF (h⁻¹)Reference
Zn-alkylphenolateMethylene (B1212753) chloride1206.0280.0-99.098.0-99.075.5-97.01150.0-1485.5[11]
Zn-dithio-bis-alkylphenolateMethylene chloride1206.0282.0-96.093.0-98.077.1-94.1-[11]
Zn-phenolate/Ionic Liquid----32.0-99.081.0-100.0-891.0-12000.0[12]
Amide-functionalized Zn-MOFSolvent-free400.1 (1 bar)2485->99100--[10]
Binuclear double-stranded helicatesSolvent-free1001.04----[9]

*TOF (Turnover Frequency) is reported as [mol product]/[mol Cat·hour].

Experimental Protocol 2: Synthesis of this compound from CO₂ and Ethylene Oxide

This protocol details a typical lab-scale synthesis of this compound in a high-pressure batch reactor.

Materials and Equipment:

  • High-pressure stainless-steel autoclave (e.g., 1 L) equipped with a magnetic stirrer, temperature controller, pressure gauge, and gas inlet/outlet valves.[12]

  • Ethylene oxide (EO)

  • Carbon dioxide (CO₂)

  • Catalyst (e.g., Zn-alkylphenolate)[11]

  • Solvent (if applicable, e.g., methylene chloride)[11]

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. To remove air, purge the reactor by filling it with CO₂ to 1.0 MPa and then releasing the pressure. Repeat this step three times.[11][12]

  • Loading Reactants: Load the required amount of catalyst and solvent (if used) into the autoclave.[11] Then, introduce a known amount of liquid ethylene oxide.

  • Pressurization: Pressurize the autoclave with CO₂ to the desired reaction pressure (e.g., 6.0 MPa).[11]

  • Reaction: Heat the autoclave to the target reaction temperature (e.g., 120 °C) while stirring.[11] Maintain these conditions for the specified reaction time (e.g., 2 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess CO₂ pressure.

  • Product Recovery: Open the reactor and collect the liquid product mixture.

  • Analysis: Analyze the product mixture using gas chromatography to determine the conversion of ethylene oxide and the selectivity and yield of this compound.

  • Purification (Optional): The catalyst can be separated from the reaction mixture by passing it through a silica (B1680970) gel column.[11] The product can be further purified by distillation.

Section 3: Integrated CO₂ Capture and Utilization (ICCU)

ICCU systems aim to combine the CO₂ capture and conversion steps into a single, more efficient process. This approach can reduce the energy penalty associated with traditional capture methods, where captured CO₂ must be purified and re-pressurized for utilization.[13]

Application Note: this compound in ICCU

In an integrated system, a solvent can capture CO₂ from a flue gas stream, and this CO₂-rich solvent is then directly used as a feedstock for this compound synthesis. For instance, a system can use a sodium glycinate (B8599266) solution for CO₂ absorption, with the captured CO₂ then being reacted with ethylene oxide to produce this compound.[13] The exothermic nature of the this compound synthesis reaction can provide heat that can be integrated back into the capture process to help regenerate the solvent, significantly reducing the overall energy requirement.[13]

Visualizations

Chemical Pathway: Synthesis of this compound

G Synthesis of this compound from CO₂ and Ethylene Oxide cluster_reactants Reactants CO2 Carbon Dioxide (CO₂) CAT Catalyst CO2->CAT EO Ethylene Oxide EO->CAT EC This compound CAT->EC Cycloaddition

Caption: Catalytic cycloaddition of CO₂ to ethylene oxide.

Workflow: Lab-Scale this compound Synthesis

G Experimental Workflow for EC Synthesis A 1. Purge Autoclave with CO₂ B 2. Load Catalyst and Ethylene Oxide A->B C 3. Pressurize with CO₂ B->C D 4. Heat and Stir (Reaction) C->D E 5. Cool and Depressurize D->E F 6. Collect Product Mixture E->F G 7. Analyze via Gas Chromatography F->G

Caption: Protocol for batch synthesis of this compound.

Logic Diagram: Integrated CO₂ Capture and Utilization

G Integrated CO₂ Capture and Utilization Logic FG Flue Gas (contains CO₂) Capture CO₂ Capture Unit (e.g., Sodium Glycinate) FG->Capture RichSolvent CO₂-Rich Solvent Capture->RichSolvent CleanGas Clean Gas Capture->CleanGas LeanSolvent Lean Solvent LeanSolvent->Capture Regeneration Utilization EC Synthesis Reactor RichSolvent->Utilization Utilization->LeanSolvent Product This compound Utilization->Product Heat Recovered Heat Utilization->Heat EO Ethylene Oxide EO->Utilization Heat->Capture Energy Integration

Caption: Conceptual flow of an integrated CCU process.

References

Application Notes and Protocols for Ethylene Carbonate-Based Electrolytes in Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of ethylene (B1197577) carbonate (EC)-based electrolytes for sodium-ion batteries (SIBs). Detailed protocols for electrolyte preparation and key electrochemical measurements are included to ensure reproducibility and accuracy in your research.

Introduction to EC-Based Electrolytes for SIBs

Ethylene carbonate is a critical solvent in the formulation of electrolytes for sodium-ion batteries due to its high dielectric constant, which facilitates the dissolution of sodium salts and the formation of a stable solid electrolyte interphase (SEI) on the anode surface. However, due to its high melting point and viscosity at room temperature, EC is typically mixed with linear carbonates such as dimethyl carbonate (DMC), diethyl carbonate (DEC), or propylene (B89431) carbonate (PC) to enhance ionic conductivity and lower the operating temperature range.

The choice of sodium salt and the use of additives are also crucial for optimizing electrolyte performance. Sodium hexafluorophosphate (B91526) (NaPF₆) and sodium perchlorate (B79767) (NaClO₄) are commonly used salts. Additives like fluorothis compound (FEC) are often incorporated in small amounts to improve the stability of the SEI layer, leading to enhanced cycling performance and safety.

Data Presentation: Properties of EC-Based Electrolytes

The following tables summarize key quantitative data for various EC-based electrolyte formulations, providing a basis for comparison and selection.

Table 1: Ionic Conductivity of EC-Based Electrolytes for Sodium-Ion Batteries

Electrolyte Composition (Salt in Solvent)Ionic Conductivity (mS/cm)Temperature (°C)
1 M NaPF₆ in EC:DMC (1:1 vol%)~11.020
0.8 M NaPF₆ in EC:DMC (2:3 vol%)11.0[1]20
1 M NaPF₆ in EC:DEC (1:1 vol%)7.225
0.8 M NaPF₆ in EC:DEC (2:3 vol%)7.2[1]20
1 M NaClO₄ in EC:DMC (30:70 wt%)5.0Ambient
0.6 M NaPF₆ in EC:DMC (30:70 wt%)6.8Ambient
1 M NaClO₄ in EC:PC (1:1 vol%)Not specifiedNot specified
Concentrated NaFTA in EC (EC/NaFTA = 1.5)Not specified30

Note: "vol%" refers to percentage by volume, and "wt%" refers to percentage by weight. Ionic conductivity can vary based on the specific measurement conditions and purity of the components.

Table 2: Electrochemical Performance of Sodium-Ion Batteries with EC-Based Electrolytes

Cathode MaterialAnode MaterialElectrolyte CompositionInitial Coulombic Efficiency (%)Capacity Retention (%)Number of Cycles
Na₀.₄₄MnO₂NaNaFTA in EC (EC/NaFTA = 1.5)96.1 (2nd cycle)Not specified50
Hard CarbonNa1 M NaClO₄ in EC:PC (1:1 vol%) + 5% FEC98.785.4100
TinNaNaPF₆ in EC-DMC with FECNot specified~86%45
NaNi₁/₃Fe₁/₃Mn₁/₃O₂NaNaClO₄ in PC with 2 wt% DFEC93.7478.36200

Experimental Protocols

The following are detailed protocols for the preparation and characterization of EC-based electrolytes for SIBs.

Safety Precautions

Always handle electrolyte components in a controlled environment, such as an argon-filled glovebox with low oxygen and water levels (<0.5 ppm). Wear appropriate personal protective equipment (PPE), including safety gloves, goggles, and a lab coat.[2] The organic solvents are flammable, and the sodium salts can be toxic and corrosive.[3][4]

  • This compound (EC): Solid at room temperature, requires gentle heating for melting.

  • Linear Carbonates (DMC, DEC, PC): Flammable liquids.

  • Sodium Salts (NaPF₆, NaClO₄): Hygroscopic and toxic. NaPF₆ can react with moisture to produce hazardous HF.[5]

  • Additives (FEC): Handle with care, as with other electrolyte components.

Protocol for Electrolyte Preparation (1 M NaPF₆ in EC:DMC 1:1 vol%)

This protocol describes the preparation of a common baseline electrolyte.

Materials and Equipment:

  • This compound (EC, battery grade, >99.9%)

  • Dimethyl carbonate (DMC, battery grade, >99.9%)

  • Sodium hexafluorophosphate (NaPF₆, battery grade, >99.9%)

  • Argon-filled glovebox

  • Magnetic stirrer and stir bar

  • Precision balance

  • Volumetric flasks and pipettes

  • Airtight storage bottles

Procedure:

  • Preparation of Solvents:

    • Since EC is a solid at room temperature, gently heat the EC container on a hotplate inside the glovebox until it melts completely.[6] The melting point of EC is 35-38 °C.[7]

    • Allow the molten EC to cool to room temperature before mixing.

  • Mixing the Solvents:

    • In a clean, dry volumetric flask, pipette the desired volume of molten EC.

    • Add an equal volume of DMC to the flask to achieve a 1:1 volumetric ratio.

    • Stir the mixture with a magnetic stirrer for at least 15 minutes to ensure homogeneity.

  • Dissolving the Salt:

    • Weigh the required amount of NaPF₆ to achieve a 1 M concentration in the total solvent volume.

    • Slowly add the NaPF₆ powder to the solvent mixture while stirring continuously.[8] This prevents the formation of large agglomerates and facilitates dissolution.

    • Continue stirring until the salt is completely dissolved, which may take several hours. The resulting solution should be clear and colorless.

  • Storage:

    • Transfer the prepared electrolyte into a clean, dry, airtight, and light-tight bottle.[3]

    • Store the electrolyte inside the glovebox to prevent moisture contamination.

Protocol for Ionic Conductivity Measurement

Ionic conductivity is a measure of the electrolyte's ability to conduct ions and is a critical parameter for battery performance.

Equipment:

  • Conductivity meter with a platinum electrode probe

  • Sealed, temperature-controlled cell

  • Electrochemical impedance spectroscopy (EIS) analyzer (alternative method)

Procedure:

  • Cell Assembly:

    • Inside the glovebox, fill a sealed conductivity cell with the prepared electrolyte.

    • Ensure the electrodes of the conductivity probe are fully immersed in the electrolyte.

  • Measurement:

    • Connect the cell to the conductivity meter.

    • Allow the temperature of the cell to stabilize at the desired measurement temperature (e.g., 25 °C).

    • Record the conductivity reading in mS/cm.

  • Alternative Method (EIS):

    • Assemble a symmetric cell with two blocking electrodes (e.g., stainless steel) separated by a separator soaked in the electrolyte.

    • Perform EIS over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

    • The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • Calculate the ionic conductivity (σ) using the formula: σ = d / (R_b * A), where 'd' is the thickness of the separator and 'A' is the area of the electrode.

Protocol for Electrochemical Stability Window (ESW) Measurement

The ESW determines the voltage range within which the electrolyte is stable without significant decomposition.

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell setup (working electrode, counter electrode, reference electrode)

  • Working Electrode: Glassy carbon or platinum

  • Counter and Reference Electrodes: Sodium metal

Procedure:

  • Cell Assembly:

    • Assemble a three-electrode cell inside the glovebox.

    • Use a glassy carbon or platinum working electrode, and sodium metal for both the counter and reference electrodes.

    • Fill the cell with the electrolyte to be tested.

  • Linear Sweep Voltammetry (LSV):

    • Connect the cell to the potentiostat.

    • To determine the anodic (oxidative) stability limit, scan the potential from the open-circuit voltage (OCV) to a higher potential (e.g., 5 V vs. Na/Na⁺) at a slow scan rate (e.g., 1 mV/s).[9]

    • To determine the cathodic (reductive) stability limit, scan the potential from OCV to a lower potential (e.g., -0.5 V vs. Na/Na⁺).

  • Data Analysis:

    • Plot the current density as a function of the applied potential.

    • The potential at which a significant increase in current is observed is considered the decomposition voltage, defining the limit of the electrochemical stability window.

Protocol for Half-Cell Assembly and Cycling Performance Evaluation

This protocol outlines the procedure for assembling a coin cell and evaluating the cycling performance of the electrolyte with a specific electrode material.

Equipment:

  • Coin cell components (casings, spacers, springs)

  • Crimping machine

  • Working electrode (e.g., hard carbon)

  • Counter/Reference electrode (sodium metal)

  • Separator (e.g., glass fiber)

  • Battery cycler

Procedure:

  • Electrode and Separator Preparation:

    • Dry the working electrode and separator under vacuum at an appropriate temperature (e.g., 110 °C for the electrode, 100 °C for the separator) for at least 12 hours to remove any moisture.[10]

  • Cell Assembly (in a glovebox):

    • Place the working electrode in the center of the bottom coin cell casing.

    • Add a few drops of the electrolyte onto the electrode surface.

    • Place the separator on top of the wetted working electrode.

    • Add a few more drops of electrolyte to the separator.

    • Place a sodium metal disc as the counter/reference electrode on the separator.

    • Add a spacer and a spring.

    • Place the top casing and crimp the coin cell using a crimping machine to ensure it is properly sealed.

  • Electrochemical Cycling:

    • Allow the assembled cell to rest for a few hours to ensure complete wetting of the electrodes and separator.

    • Place the cell in a battery cycler.

    • Perform galvanostatic cycling at a specific C-rate (e.g., C/10 for formation cycles, followed by higher rates for performance evaluation) within a defined voltage window.

    • Record the charge/discharge capacities, Coulombic efficiency, and capacity retention over a desired number of cycles.

Visualizations

The following diagrams illustrate key workflows in the formulation and testing of EC-based electrolytes.

Electrolyte_Preparation_Workflow cluster_Glovebox Inside Argon-Filled Glovebox prep_solvents Prepare Solvents (Melt EC, Measure Volumes) mix_solvents Mix Solvents (EC + Co-solvent) prep_solvents->mix_solvents Homogenize dissolve_salt Dissolve Sodium Salt (e.g., NaPF6) mix_solvents->dissolve_salt Slowly add salt with stirring add_additive Add Additive (optional) (e.g., FEC) dissolve_salt->add_additive storage Store Electrolyte (Airtight Container) add_additive->storage

Electrolyte Preparation Workflow

Electrochemical_Testing_Workflow cluster_Testing Electrochemical Characterization cluster_Analysis Data Analysis electrolyte Prepared EC-Based Electrolyte conductivity Ionic Conductivity Measurement electrolyte->conductivity esw Electrochemical Stability Window (LSV) electrolyte->esw cell_assembly Half-Cell Assembly (Coin Cell) electrolyte->cell_assembly conductivity_data σ (mS/cm) conductivity->conductivity_data esw_data Voltage Window (V) esw->esw_data cycling Galvanostatic Cycling Performance cell_assembly->cycling cycling_data Capacity, Coulombic Efficiency, Capacity Retention cycling->cycling_data

Electrochemical Testing Workflow

References

Role of ethylene carbonate in the formation of solid electrolyte interphase (SEI)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Role of Ethylene (B1197577) Carbonate in the Formation of Solid Electrolyte Interphase (SEI)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Solid Electrolyte Interphase (SEI) is a critical component in lithium-ion batteries (LIBs), forming a passivation layer on the anode surface during the initial charging cycles. This layer is essential for the long-term stability and performance of the battery, as it prevents further electrolyte decomposition while allowing for the transport of lithium ions. Ethylene carbonate (EC) is a key solvent in the electrolyte of most commercial LIBs, primarily due to its ability to form a stable and effective SEI. The decomposition of EC at the anode surface leads to the formation of a complex mixture of organic and inorganic compounds that constitute the SEI.[1][2][3] A stable SEI layer restricts electron tunneling, preventing further electrolyte reduction and ensuring the longevity of the battery.[4] The composition and properties of the SEI are highly dependent on the electrolyte formulation and the operating conditions of the battery.[5]

Mechanism of EC-Based SEI Formation

The formation of the SEI from EC is a complex electrochemical process that occurs at potentials below 0.8 V vs Li+/Li.[2] The reduction of EC can proceed through two primary pathways: a one-electron reduction and a two-electron reduction.

2.1. One-Electron Reduction Pathway:

In this pathway, an EC molecule accepts a single electron, leading to the opening of the carbonate ring and the formation of a radical anion. This radical anion can then dimerize to form lithium ethylene dicarbonate (B1257347) (LEDC), a major organic component of the SEI.[6] This process also generates ethylene gas.[2]

2.2. Two-Electron Reduction Pathway:

The two-electron reduction of EC involves the transfer of two electrons, resulting in the formation of a carbonate anion (CO₃²⁻) and ethylene gas.[7][8][9] The carbonate anion readily reacts with lithium ions to form lithium carbonate (Li₂CO₃), a key inorganic component of the SEI.[7][8][9]

The competition between these two pathways is influenced by factors such as the electrode potential and the concentration of EC.[2] Computational studies suggest that the presence of Li+ cations significantly stabilizes the intermediates in both reduction pathways.[7][8]

Key SEI Components Derived from EC:

The decomposition of EC and subsequent reactions lead to a variety of products that form the SEI. The primary components include:

  • Inorganic Species:

    • Lithium Carbonate (Li₂CO₃)[2][7][8][9]

    • Lithium Oxide (Li₂O)

    • Lithium Fluoride (LiF) - primarily from the decomposition of the LiPF₆ salt, but its formation can be influenced by the electrolyte solvent.[10]

  • Organic Species:

    • Lithium Ethylene Dicarbonate (LEDC) ((CH₂OCO₂Li)₂)[2][8][9]

    • Poly(ethylene oxide) (PEO)-like polymers[11]

    • Lithium alkyl carbonates[12]

    • Oligomers of ethylene oxide and carbonate fragments[13]

The SEI is often described as a mosaic, multi-layer structure with an inner, denser inorganic layer and an outer, more porous organic layer.[14][15]

SEI_Formation_Mechanism cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_reduction EC Reduction Pathways cluster_products SEI Components EC This compound (EC) one_electron One-Electron Reduction EC->one_electron + e⁻ two_electron Two-Electron Reduction EC->two_electron + 2e⁻ Li_ion Li⁺ Li_ion->one_electron Li_ion->two_electron Anode Graphite (B72142) Anode LEDC Lithium Ethylene Dicarbonate (LEDC) one_electron->LEDC Ethylene Ethylene Gas (C₂H₄) one_electron->Ethylene Li2CO3 Lithium Carbonate (Li₂CO₃) two_electron->Li2CO3 two_electron->Ethylene LEDC->Anode Forms organic layer Li2CO3->Anode Forms inorganic layer

Caption: Mechanism of SEI formation from this compound.

Quantitative Data on EC-based SEI

The properties of the SEI, such as its thickness and composition, are crucial for battery performance. The following tables summarize quantitative data related to the EC-based SEI.

Table 1: Electrochemical Properties of this compound

PropertyValueNotes
Reduction Potential ~0.8 V vs Li⁺/LiOnset of significant EC reduction and SEI formation on graphite anodes.[2][16]
1.3 - 1.4 V vs Li⁺/LiReduction potential in pure EC solvent, which is lowered in the presence of linear carbonates.[16]
Oxidation Potential > 5.5 V vs Li⁺/LiGenerally stable against oxidation at typical cathode potentials.[17]

Table 2: Composition and Thickness of EC-derived SEI

ParameterTypical Value(s)Influencing Factors
SEI Thickness 10 - 50 nmElectrolyte composition, cycling conditions, electrode material.[4][14]
Li₂CO₃ Content VariesHigher in the inner layer of the SEI. Formation favored by the two-electron pathway.[14]
LEDC Content VariesA major component of the outer, organic layer of the SEI.[2][14]
LiF Content VariesPrimarily from LiPF₆ salt decomposition, but its distribution is affected by the solvent.[10]

Experimental Protocols for SEI Characterization

Characterizing the SEI is challenging due to its sensitivity to air and moisture.[4] A combination of in-situ/operando and ex-situ techniques is often employed.

Experimental_Workflow cluster_cell Cell Assembly & Cycling cluster_disassembly Sample Preparation cluster_characterization SEI Characterization Cell_Assembly Assemble Coin Cell (e.g., Li/Graphite) Formation_Cycling Perform Formation Cycles (e.g., C/20 for 1-3 cycles) Cell_Assembly->Formation_Cycling Disassembly Disassemble Cell in Argon-filled Glovebox Formation_Cycling->Disassembly EIS Electrochemical Impedance Spectroscopy (EIS) Formation_Cycling->EIS In-situ/Operando Washing Gently Wash Electrode (e.g., with DMC) Disassembly->Washing Drying Dry Electrode under Vacuum Washing->Drying XPS X-ray Photoelectron Spectroscopy (XPS) Drying->XPS FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Drying->FTIR NMR Nuclear Magnetic Resonance (NMR) Drying->NMR

Caption: General workflow for SEI characterization experiments.

4.1. Protocol for Ex-situ X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the SEI components.[4]

  • Cell Cycling and Disassembly:

    • Cycle a lithium-ion cell with an EC-based electrolyte for the desired number of formation cycles (e.g., 1-3 cycles at a C/20 rate).

    • Carefully disassemble the cell in an argon-filled glovebox to prevent exposure of the electrode to air and moisture.

  • Electrode Preparation:

    • Gently rinse the harvested anode with an appropriate solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte.

    • Dry the electrode under vacuum.

  • XPS Analysis:

    • Transfer the dried electrode to the XPS chamber using an air-tight transfer vessel.

    • Acquire survey spectra to identify the elements present on the surface.

    • Obtain high-resolution spectra for key elements (C 1s, O 1s, Li 1s, F 1s) to identify chemical species.

    • Use appropriate charge correction (e.g., referencing the adventitious carbon C 1s peak at 284.8 eV).

    • Perform depth profiling using an argon ion gun to analyze the composition at different depths of the SEI.

4.2. Protocol for In-situ Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to probe the electrochemical properties of the SEI, such as its ionic conductivity and charge transfer resistance.

  • Cell Assembly:

    • Assemble a three-electrode cell with a reference electrode (e.g., lithium metal) to accurately measure the anode potential.

  • EIS Measurement during Formation:

    • Connect the cell to a potentiostat with an EIS module.

    • During the first discharge (lithiation of the anode), periodically perform EIS measurements at different state-of-charge (SOC) or voltage points.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Model the resulting Nyquist plots using an appropriate equivalent electrical circuit to extract parameters such as the SEI resistance (R_SEI) and the charge transfer resistance (R_ct).

    • Track the evolution of these parameters as the SEI forms and evolves.

4.3. Protocol for Ex-situ Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups of the organic components within the SEI.

  • Sample Preparation:

    • Prepare the electrode as described for XPS analysis (cycling, disassembly, washing, and drying).

    • Scrape the SEI layer from the electrode surface inside the glovebox.

  • FTIR Analysis:

    • Mix the scraped SEI powder with KBr powder and press it into a pellet.

    • Alternatively, use an Attenuated Total Reflectance (ATR)-FTIR setup for direct analysis of the electrode surface.

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Spectral Interpretation:

    • Identify characteristic peaks corresponding to the vibrational modes of expected SEI components (e.g., C=O stretching in carbonates, C-O stretching in ethers).

Logical Relationships and Summary

The role of this compound in SEI formation is multifaceted and critical for the performance of lithium-ion batteries. The following diagram illustrates the logical relationships between EC properties and battery performance.

Logical_Relationships cluster_properties EC Properties cluster_sei_characteristics SEI Characteristics cluster_performance Battery Performance EC This compound (EC) in Electrolyte High_Dielectric High Dielectric Constant EC->High_Dielectric Wide_Potential_Window Wide Electrochemical Stability Window EC->Wide_Potential_Window SEI_Former Effective SEI Former EC->SEI_Former Stable_SEI Formation of a Stable, Passivating SEI SEI_Former->Stable_SEI Ion_Conductivity Good Li⁺ Conductivity Stable_SEI->Ion_Conductivity Electron_Insulation Electronic Insulation Stable_SEI->Electron_Insulation Good_Safety Enhanced Safety Stable_SEI->Good_Safety High_Efficiency High Coulombic Efficiency Ion_Conductivity->High_Efficiency Long_Cycle_Life Long Cycle Life Electron_Insulation->Long_Cycle_Life High_Efficiency->Long_Cycle_Life

Caption: Logical flow from EC properties to battery performance.

References

Troubleshooting & Optimization

Preventing ethylene carbonate thermal degradation during distillation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethylene (B1197577) Carbonate Distillation

Welcome to the technical support center for the purification of ethylene carbonate (EC) by distillation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the thermal degradation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to degradation during distillation?

A1: this compound has a high boiling point of 243-244°C at atmospheric pressure.[1][2] Distillation at this temperature can lead to thermal decomposition.[3] The primary degradation pathways include hydrolysis in the presence of water to form ethylene glycol and subsequent polymerization, and decarboxylation at very high temperatures.[3][4] The presence of impurities such as water, residual catalysts (acidic or basic), and glycols can significantly accelerate these degradation processes.[4][5]

Q2: What are the common signs of this compound degradation during distillation?

A2: Common indicators of thermal degradation include:

  • Discoloration: The distillate or the remaining liquid in the distillation pot may turn yellow or brown.[4]

  • Polymer Formation: The appearance of viscous liquids or solid precipitates in the distillation flask is a clear sign of polymerization.[4]

  • Pressure Fluctuations: Unstable pressure during vacuum distillation can be a sign of gas evolution from decomposition reactions.[6]

  • Low Purity of Distillate: The presence of ethylene glycol or other byproducts in the final product indicates that degradation has occurred.

Q3: What is the recommended method for purifying this compound?

A3: For achieving high purity (e.g., >99.9%), a two-stage process is often recommended. The initial purification is performed by vacuum distillation to reduce the bulk of impurities, typically achieving a purity of 99.5% to 99.9%. This is followed by melt crystallization to achieve ultra-high purity (>99.99%) and remove trace impurities.[7]

Q4: What are the ideal conditions for vacuum distillation of this compound?

A4: To minimize thermal stress, this compound should be distilled under a vacuum. This lowers the boiling point to a safer temperature range. Recommended parameters are summarized in the table below.

Quantitative Data Summary

ParameterRecommended RangeUnitNotes
Pressure 20 - 50mbarCorresponds to approximately -0.095 to -0.098 MPa. Lower pressure reduces the boiling point.
Temperature 110 - 170°CThe head temperature should be monitored and will be lower than the pot temperature.
Reflux Ratio 1:1 to 3:1-A higher reflux ratio can improve separation but increases the distillation time.

Note: These values are derived from patent literature and may require optimization for specific laboratory setups.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Discoloration of Distillate (Yellowing) - High distillation temperature.- Presence of acidic or basic impurities.- Air leak in the system leading to oxidation.- Reduce the pot temperature by lowering the vacuum pressure.- Neutralize the crude this compound before distillation.- Check all joints and seals for leaks.
Low Purity of Distillate (Contamination with Ethylene Glycol) - Hydrolysis due to water in the starting material.- Inefficient separation.- Dry the this compound with a suitable drying agent (e.g., molecular sieves) before distillation.- Increase the reflux ratio or use a distillation column with a higher number of theoretical plates.
Polymer Formation in the Distillation Pot - Presence of water and/or glycols.- Residual catalysts from the synthesis process.- Pre-purify the crude this compound to remove water and glycols.- Consider adding a polymerization inhibitor (e.g., a phenolic compound), though specific recommendations for EC are not widely published.
Unstable Vacuum Pressure - Leak in the distillation setup.- Outgassing of volatile impurities.- Decomposition of this compound leading to gas formation.- Check all glassware for cracks and ensure all joints are properly sealed.- Hold the crude product under vacuum at a low temperature before heating to remove volatile impurities.- If decomposition is suspected, immediately lower the temperature.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)
  • Objective: To determine the purity of this compound and identify impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).

  • Column: A mid-polarity column, such as a 35% diphenyl/65% dimethyl polysiloxane phase (e.g., TraceGOLD TG-35MS), is suitable.[8]

  • Carrier Gas: Helium or Nitrogen.

  • Injection: 1 µL of a diluted sample (e.g., in dichloromethane).

  • Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 240°C at 15°C/min.

    • Hold at 240°C for 5 minutes.

  • Data Analysis: Identify peaks based on retention times of known standards (this compound, ethylene glycol, etc.). Quantify purity based on peak area percentages.

Protocol 2: Water Content Analysis by Karl Fischer Titration
  • Objective: To accurately measure the water content in this compound.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for trace amounts of water.[9][10]

  • Procedure:

    • The titrator cell is filled with the appropriate Karl Fischer reagent.

    • A known volume or weight of the this compound sample is injected into the cell.

    • The titration proceeds automatically, and the instrument reports the water content, typically in ppm or percentage.

  • Notes: This method is highly specific to water and is more accurate than methods like loss on drying.[11]

Protocol 3: Laboratory-Scale Vacuum Distillation of this compound
  • Objective: To purify crude this compound while minimizing thermal degradation.

  • Materials:

    • Crude this compound

    • Round-bottom flask

    • Claisen adapter (recommended to prevent bumping)[12]

    • Distillation head with a condenser and vacuum adapter

    • Receiving flask(s)

    • Stir bar

    • Heating mantle with a stirrer

    • Vacuum pump and vacuum trap

    • Manometer (to monitor pressure)

    • Glass wool or aluminum foil for insulation

  • Procedure:

    • Setup: Assemble the distillation apparatus. Ensure all glassware is free of cracks.[12] Use grease on all joints to ensure a good seal. Place a stir bar in the distillation flask.

    • Pre-treatment: If the crude EC is suspected to contain significant water, consider pre-drying with molecular sieves.

    • Evacuation: Connect the apparatus to the vacuum pump via a vacuum trap. Turn on the vacuum pump and allow the pressure to stabilize in the target range (20-50 mbar).[12][13] Check for leaks if the pressure does not hold.

    • Heating: Once a stable vacuum is achieved, begin stirring and gradually heat the distillation flask using the heating mantle.

    • Distillation: The this compound will begin to boil and condense. The head temperature should be monitored and will be significantly lower than the pot temperature. Collect the initial fraction (forerun) separately, as it may contain more volatile impurities.

    • Collection: Collect the main fraction in a clean receiving flask. The distillation should proceed at a steady rate.

    • Shutdown: Once the distillation is complete, first remove the heating mantle and allow the system to cool to room temperature. Then, slowly vent the system to atmospheric pressure before turning off the vacuum pump.[13]

Visualizations

Thermal_Degradation_Pathway EC This compound Degradation Degradation EC->Degradation Hydrolysis Hydrolysis EC->Hydrolysis H2O Water H2O->Hydrolysis Heat High Temperature Heat->Degradation Catalyst Impurities (Acid/Base) Catalyst->Degradation EG Ethylene Glycol Degradation->EG CO2 CO2 Degradation->CO2 Hydrolysis->EG Polymerization Polymerization EG->Polymerization Polymer Poly(this compound)

Caption: Thermal degradation pathways of this compound.

Troubleshooting_Workflow Start Distillation Problem Observed (e.g., Discoloration, Low Purity) Check_Temp Is Pot Temperature > 170°C? Start->Check_Temp Check_Vacuum Is Vacuum Pressure Stable and < 50 mbar? Check_Temp->Check_Vacuum No Reduce_Heat Action: Reduce Heat Input / Improve Vacuum Check_Temp->Reduce_Heat Yes Check_Water Was Water Content High? Check_Vacuum->Check_Water Yes Fix_Leaks Action: Check for Leaks Check_Vacuum->Fix_Leaks No Check_Impurities Are Acidic/Basic Impurities Present? Check_Water->Check_Impurities No Pre_Dry Action: Pre-Dry EC (e.g., with Molecular Sieves) Check_Water->Pre_Dry Yes Neutralize Action: Neutralize Crude EC Check_Impurities->Neutralize Yes End Resume Distillation Check_Impurities->End No Reduce_Heat->End Fix_Leaks->End Pre_Dry->End Neutralize->End

Caption: Troubleshooting workflow for this compound distillation.

Prevention_Logic cluster_conditions Preventative Measures cluster_effects Effects cluster_outcome Outcome Vacuum Low Pressure (Vacuum Distillation) Lower_BP Lowers Boiling Point Vacuum->Lower_BP Low_Temp Low Temperature Reduce_Stress Reduces Thermal Stress Low_Temp->Reduce_Stress Remove_H2O Removal of Water Prevent_Hydrolysis Prevents Hydrolysis Remove_H2O->Prevent_Hydrolysis Remove_Impurities Removal of Acid/Base Impurities Prevent_Cat_Decomp Prevents Catalyzed Decomposition Remove_Impurities->Prevent_Cat_Decomp Lower_BP->Reduce_Stress Outcome Minimized Thermal Degradation Reduce_Stress->Outcome Prevent_Hydrolysis->Outcome Prevent_Cat_Decomp->Outcome

Caption: Logic diagram of preventative measures.

References

Technical Support Center: Optimizing Ethylene Carbonate Concentration in High-Voltage Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of ethylene (B1197577) carbonate (EC) concentration in high-voltage electrolytes for lithium-ion batteries.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ethylene carbonate (EC) in high-voltage electrolytes?

A1: this compound (EC) is a crucial component in conventional lithium-ion battery electrolytes. Its primary role is to form a stable solid electrolyte interphase (SEI) on the surface of the anode (typically graphite) during the initial charging cycles.[1][2] This SEI layer is essential for passivating the anode surface, preventing further electrolyte decomposition, and ensuring the long-term cycling stability of the battery.[3] EC's high dielectric constant also aids in dissolving lithium salts.[2]

Q2: Why is optimizing EC concentration critical for high-voltage applications?

A2: While essential for SEI formation, conventional EC-based electrolytes exhibit limited anodic stability, typically up to around 4.3 V vs. Li+/Li.[4] Above this voltage, EC can decompose on the cathode surface, leading to parasitic reactions, gas generation, and a decline in battery performance.[5] Therefore, optimizing the EC concentration is a critical balancing act between forming a robust anode SEI and minimizing detrimental reactions at the high-voltage cathode.

Q3: What are the common co-solvents used with EC, and what is their function?

A3: EC is a solid at room temperature, so it is typically mixed with linear carbonates like ethyl methyl carbonate (EMC), dimethyl carbonate (DMC), or diethyl carbonate (DEC).[2] These co-solvents have lower viscosity and freezing points, which improves the ionic conductivity of the electrolyte, especially at low temperatures. The ratio of EC to these linear carbonates significantly impacts the overall performance of the electrolyte.[3]

Q4: Are there alternatives to EC-based electrolytes for high-voltage applications?

A4: Yes, researchers are actively exploring EC-free electrolytes to overcome the high-voltage limitations of traditional formulations.[6][7] These often involve using linear carbonates with additives that can form a stable SEI on the anode. Additives like vinylene carbonate (VC), fluorothis compound (FEC), or lithium difluorophosphate (LiDFP) are used to enhance the stability of the electrolyte at higher voltages.[6][8]

Troubleshooting Guide

Issue 1: Rapid capacity fade and low coulombic efficiency at high voltages (>4.4V).

  • Possible Cause: Continuous oxidative decomposition of the electrolyte, particularly EC, on the high-voltage cathode surface. This leads to the consumption of the electrolyte and the degradation of the cathode material.[5] Another factor can be the dissolution of transition metals from the cathode and their subsequent deposition on the anode, which can poison the SEI.[8]

  • Troubleshooting Steps:

    • Reduce EC Concentration: Experiment with lowering the volumetric or weight ratio of EC in the electrolyte. A common starting point is to vary the EC:EMC (or other linear carbonate) ratio.

    • Introduce Additives: Incorporate electrolyte additives known to enhance high-voltage stability. Additives like vinylene carbonate (VC) or fluorothis compound (FEC) can form a more stable protective layer on the cathode.[6][9]

    • Consider EC-Free Systems: For operating voltages consistently above 4.4 V, explore EC-free electrolyte formulations that utilize alternative film-forming additives.[6][7]

Issue 2: Poor battery performance at low temperatures.

  • Possible Cause: High viscosity and freezing point of electrolytes with a high EC concentration, leading to a significant drop in ionic conductivity.[10]

  • Troubleshooting Steps:

    • Adjust Co-solvent Ratio: Increase the proportion of a low-viscosity linear carbonate co-solvent like EMC or DMC.

    • Optimize Salt Concentration: The concentration of the lithium salt (e.g., LiPF₆) also affects low-temperature performance. Ensure the salt concentration is optimized for the chosen solvent blend.

    • Refer to Ionic Conductivity Data: Consult literature data on the ionic conductivity of different electrolyte compositions at various temperatures to guide your formulation.

Issue 3: Significant gas evolution during cycling.

  • Possible Cause: Decomposition of the electrolyte components. At the anode, this can be due to an unstable SEI. At the cathode, it is often a result of the oxidation of the carbonate solvents at high potentials.[9]

  • Troubleshooting Steps:

    • Improve SEI Formation: If gassing is observed during the initial cycles, the SEI may not be forming effectively. Ensure the use of high-purity solvents and salts. Consider adding a small percentage of a film-forming additive like VC or FEC.

    • Lower the Cut-off Voltage: As a diagnostic step, lower the upper cutoff voltage to see if the gassing subsides. This can help confirm if the issue is related to high-voltage electrolyte oxidation.

    • Analyze Gas Composition: If possible, use techniques like gas chromatography to analyze the composition of the evolved gas. This can provide insights into the specific decomposition reactions occurring.

Data Presentation

Table 1: Effect of EC:EMC Ratio on Ionic Conductivity and Cell Performance

EC:EMC Ratio (by wt.)Ionic Conductivity (mS/cm)First Cycle Coulombic Efficiency (%)Capacity Retention after 100 cycles (%)
1:1~10-12~87Varies with voltage and cathode
3:7~9-11~88Often shows good balance
1:3~8-10~86May show improved low-temp performance
1:0 (Pure EC)Low (due to high viscosity)-Not practical
0:1 (Pure EMC)Low (poor salt dissociation)-Not practical

Note: The values presented are approximate and can vary significantly based on the specific lithium salt and its concentration, as well as the electrode materials and testing conditions. Data synthesized from multiple sources.[3][10][11]

Table 2: Performance of High-Voltage Electrolytes with and without Additives

Electrolyte CompositionUpper Cutoff Voltage (V)Coulombic Efficiency after 100 cycles (%)Capacity Retention after 100 cycles (%)
1M LiPF₆ in EC:EMC (3:7)4.4~99.5~85
1M LiPF₆ in EC:EMC (3:7) + 1% VC4.4>99.8>90
1M LiPF₆ in EC:EMC (3:7) + 1% FEC4.5>99.8>92
1M LiPF₆ in EMC + 2% VC (EC-free)4.4>99.9>95

Note: These are representative values to illustrate the impact of additives. Actual performance depends on the specific cell chemistry and cycling protocol. Data synthesized from multiple sources.[12][13]

Experimental Protocols

1. Electrolyte Preparation

This protocol describes the preparation of a standard 1 M LiPF₆ in EC:EMC (3:7 by weight) electrolyte.

  • Materials and Equipment:

    • Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade

    • This compound (EC), battery grade

    • Ethyl methyl carbonate (EMC), battery grade

    • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

    • High-precision balance

    • Magnetic stirrer and stir bars

    • Volumetric flasks and graduated cylinders

    • Beakers and spatulas

  • Procedure:

    • Transfer all materials and equipment into the argon-filled glovebox.

    • Calculate the required mass of EC and EMC for the desired total volume of electrolyte (e.g., for 100 g of solvent, use 30 g of EC and 70 g of EMC).

    • In a clean, dry beaker, weigh the calculated amount of EC and EMC.

    • Place a magnetic stir bar in the beaker and stir the solvent mixture until the EC is fully dissolved and the solution is homogeneous.

    • Calculate the mass of LiPF₆ required to achieve a 1 M concentration in the total volume of the solvent mixture.

    • Slowly add the LiPF₆ to the solvent mixture while stirring. Continue stirring until the salt is completely dissolved.

    • Store the prepared electrolyte in a sealed container inside the glovebox. It is recommended to let the electrolyte sit for several hours before use to ensure complete dissolution and stabilization.

2. CR2032 Coin Cell Assembly for High-Voltage Testing

This protocol outlines the assembly of a standard CR2032 coin cell for evaluating high-voltage electrolyte performance.

  • Components:

    • Cathode (e.g., NMC811 coated on aluminum foil)

    • Anode (e.g., graphite (B72142) coated on copper foil or lithium metal)

    • Separator (e.g., Celgard 2325)

    • CR2032 coin cell cases (can, cap, spacer, spring)

    • Prepared high-voltage electrolyte

    • Crimping machine

    • Tweezers, scissors, and vacuum oven

  • Procedure:

    • Dry the cathode, anode, and separator in a vacuum oven at an appropriate temperature (e.g., 120°C for the cathode, 80°C for the separator) for at least 12 hours to remove any moisture.

    • Transfer all components into an argon-filled glovebox.

    • Punch electrodes and separators to the desired dimensions (e.g., 15 mm diameter for the cathode, 16 mm for the anode, and 19 mm for the separator).

    • Place the cathode in the center of the coin cell can.

    • Dispense a small amount of electrolyte (e.g., 20 µL) onto the cathode surface to ensure it is well-wetted.

    • Place the separator on top of the wetted cathode.

    • Add another drop of electrolyte (e.g., 20 µL) onto the separator.

    • Carefully place the anode on top of the separator.

    • Place the spacer disk on top of the anode, followed by the spring.

    • Place the cap on top of the spring and ensure all components are centered.

    • Crimp the coin cell using a crimping machine with the appropriate pressure to ensure a proper seal.

    • Remove the assembled cell from the glovebox, clean any excess electrolyte from the exterior, and let it rest for several hours before electrochemical testing.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_assembly Assembly Phase (in Glovebox) cluster_testing Testing & Analysis Phase electrolyte_prep Electrolyte Formulation cell_assembly CR2032 Coin Cell Assembly electrolyte_prep->cell_assembly electrode_prep Electrode Fabrication & Drying electrode_prep->cell_assembly separator_prep Separator Punching & Drying separator_prep->cell_assembly formation_cycles Formation Cycles (SEI Formation) cell_assembly->formation_cycles electrochemical_testing Electrochemical Testing (Cycling, Rate Capability) formation_cycles->electrochemical_testing post_mortem Post-mortem Analysis (XPS, SEM) electrochemical_testing->post_mortem

Caption: Workflow for high-voltage electrolyte evaluation.

logical_relationship cluster_cause Electrolyte Formulation cluster_effect Battery Performance Metrics EC_conc EC Concentration SEI SEI Stability EC_conc->SEI influences Conductivity Ionic Conductivity EC_conc->Conductivity affects Voltage_Stability High-Voltage Stability EC_conc->Voltage_Stability impacts Cosolvent Co-solvent Type (e.g., EMC, DMC) Cosolvent->Conductivity improves Additive Additive (e.g., VC, FEC) Additive->SEI stabilizes Additive->Voltage_Stability enhances Cycle_Life Cycle Life & Efficiency SEI->Cycle_Life determines Conductivity->Cycle_Life affects Voltage_Stability->Cycle_Life determines

Caption: Factors influencing high-voltage battery performance.

References

Technical Support Center: Troubleshooting SEI Layer Instability with Ethylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to Solid Electrolyte Interphase (SEI) layer instability when using ethylene (B1197577) carbonate (EC) in lithium-ion batteries.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my battery exhibiting high and increasing impedance during cycling?

An increase in impedance during cycling is often a primary indicator of SEI layer instability. The SEI layer, ideally, should be electronically insulating but ionically conductive. However, continuous decomposition of the ethylene carbonate (EC)-based electrolyte can lead to the formation of a thick, resistive SEI layer.

  • Possible Cause: Continuous reduction of EC at the anode surface leads to the accumulation of resistive organic and inorganic species. This can be exacerbated by factors such as high operating temperatures and high voltages.

  • Troubleshooting Steps:

    • Introduce SEI-forming additives: Additives like fluorothis compound (FEC) or vinylene carbonate (VC) can be introduced to the electrolyte.[1] These additives are reduced at a higher potential than EC, forming a more stable and less resistive SEI layer.[1] For instance, FEC has a higher reduction potential (1.1–1.4 V vs Li+/Li) compared to EC (0.7 V vs Li+/Li).[1][2]

    • Optimize additive concentration: The concentration of the additive is crucial. For example, studies have shown that 10 wt% FEC can lead to a lower SEI resistance compared to an electrolyte without FEC.[1][2] However, excessive amounts of some additives can lead to increased impedance.[3]

    • Control cycling conditions: Avoid excessively high temperatures and voltages, as they can accelerate electrolyte decomposition.[4]

    • Characterize the SEI layer: Employ techniques like Electrochemical Impedance Spectroscopy (EIS) to monitor the change in SEI resistance over cycles. A stable SEI should exhibit minimal change in resistance after the initial formation cycles.

2. My battery is showing significant gas evolution. What is the cause and how can I mitigate it?

Gas evolution is a common problem in lithium-ion batteries and is often linked to the decomposition of the electrolyte. In EC-based electrolytes, the primary gaseous products are ethylene (C₂H₄) and carbon dioxide (CO₂).[5]

  • Possible Cause: The electrochemical reduction of EC at the anode is a major source of ethylene gas.[5] CO₂ can also be generated from the decomposition of EC.[5] This gassing can lead to cell swelling, pressure buildup, and a decrease in battery performance and safety.[6]

  • Troubleshooting Steps:

    • Utilize gas-reducing additives: Certain additives can suppress gas evolution. For instance, organosilicon (OS) materials have been shown to reduce CO₂ generation by preventing EC decomposition at high temperatures.[5]

    • Employ film-forming additives: Additives like VC and FEC help form a stable SEI layer that can suppress further electrolyte decomposition and associated gas evolution.[7]

    • Control moisture content: Water contamination in the electrolyte can react with the LiPF₆ salt to form HF, which can catalyze electrolyte decomposition and gas formation. Ensure all components are thoroughly dried before cell assembly.

    • Quantify gas evolution: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the evolved gases.[5] This can help in diagnosing the specific decomposition reactions occurring.

3. I am observing rapid capacity fading in my cells. How is this related to SEI instability?

Rapid capacity fading is a direct consequence of an unstable SEI layer. An unstable SEI continuously consumes lithium ions and electrolyte to repair and thicken itself, leading to a loss of cyclable lithium and an increase in cell impedance.

  • Possible Cause: A porous or mechanically weak SEI layer can crack during the volume expansion and contraction of the anode material (especially with silicon anodes), exposing fresh electrode surface to the electrolyte and leading to continuous SEI formation.[8] This process consumes lithium ions, leading to capacity loss.

  • Troubleshooting Steps:

    • Incorporate additives for a flexible SEI: Additives like FEC are known to form a more elastic and stable SEI that can better accommodate the volume changes of the anode. FEC can promote the formation of a LiF-rich SEI, which enhances stability.[9][10]

    • Optimize the electrolyte composition: The choice of co-solvents can influence SEI stability. For example, using linear carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) in conjunction with EC can affect the final SEI composition and stability.[11]

    • Control the formation protocol: The initial charging cycles (formation) are critical for forming a stable SEI. A slow formation rate can lead to a more uniform and stable SEI layer. For instance, a constant-current charging at 0.05C for the initial hours can be beneficial.[12]

    • Analyze SEI composition: Techniques like X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to analyze the chemical composition of the SEI and correlate it with battery performance.[11][13][14]

Data Summary

Table 1: Impact of Additives on SEI Resistance

Electrolyte CompositionAdditiveAdditive Concentration (wt%)SEI Resistance (MΩ)Reference
1 M LiPF₆ in EC/EMCNone0~16[1][2]
1 M LiPF₆ in EC/EMCFEC10~13[1][2]

Table 2: Reduction Potentials of EC and Common Additives

CompoundReduction Potential (vs Li⁺/Li)Reference
This compound (EC)~0.7 V[1][2]
Fluorothis compound (FEC)1.1 - 1.4 V[1][2]

Experimental Protocols

1. Protocol for SEI Characterization using XPS

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the SEI layer.

  • Sample Preparation:

    • Cycle the battery for the desired number of cycles.

    • Disassemble the cell in an argon-filled glovebox to prevent contamination from air and moisture.

    • Gently rinse the electrode with a high-purity solvent like dimethyl carbonate (DMC) to remove residual electrolyte.[13] Note that the rinsing process can affect the SEI composition, so consistency is key.[13]

    • Dry the electrode under vacuum inside the glovebox.

    • Mount the sample on an XPS sample holder and transfer it to the XPS chamber using an air-free transfer vessel.

  • XPS Analysis:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s, P 2p).

    • Perform depth profiling using an argon ion gun to analyze the composition at different depths of the SEI.

  • Data Analysis:

    • Fit the high-resolution spectra with appropriate peaks to identify the chemical species present (e.g., Li₂CO₃, LiF, organic carbonates).

    • Quantify the atomic concentration of each element.

2. Protocol for In-situ Monitoring of Gas Evolution using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the gaseous byproducts of electrolyte decomposition.

  • Cell Setup:

    • Use a specially designed cell that allows for the collection of gases generated during cycling.

    • Connect the headspace of the cell to the inlet of a GC-MS system.

  • Measurement:

    • Cycle the battery under the desired conditions.

    • Periodically sample the gas from the cell's headspace using a gas-tight syringe and inject it into the GC-MS.

    • The GC will separate the different gas components, and the MS will identify and quantify them based on their mass-to-charge ratio.

  • Data Analysis:

    • Identify the evolved gases by comparing their mass spectra to a library of known compounds.

    • Quantify the amount of each gas by integrating the peak area in the chromatogram and comparing it to a calibration curve.

Visualizations

SEI_Formation_and_Instability cluster_0 Ideal SEI Formation cluster_1 SEI Instability EC_Decomposition_Initial EC Reduction (Initial Cycles) Stable_SEI Stable, Thin SEI (Li-ion conductive) EC_Decomposition_Initial->Stable_SEI Forms passivation layer Continuous_EC_Decomposition Continuous EC Reduction Thick_Resistive_SEI Thick, Resistive SEI Continuous_EC_Decomposition->Thick_Resistive_SEI Leads to Gas_Evolution Gas Evolution (CO2, C2H4) Continuous_EC_Decomposition->Gas_Evolution Produces Capacity_Fade Capacity Fade Continuous_EC_Decomposition->Capacity_Fade Contributes to Impedance_Increase Impedance Increase Thick_Resistive_SEI->Impedance_Increase Causes

Caption: Logical flow of ideal SEI formation versus SEI instability.

Troubleshooting_Workflow Start Observe SEI Instability (High Impedance, Gas, Capacity Fade) Step1 Introduce SEI-forming Additive (e.g., FEC, VC) Start->Step1 Step2 Optimize Additive Concentration Step1->Step2 Step3 Control Cycling Conditions (Temperature, Voltage) Step2->Step3 Step4 Characterize SEI and Performance (EIS, GC-MS, XPS) Step3->Step4 End Stable SEI, Improved Performance Step4->End

Caption: Troubleshooting workflow for addressing SEI instability.

Additive_Action_Pathway Electrolyte EC-based Electrolyte Preferential_Reduction Preferential Reduction (Higher Potential) Electrolyte->Preferential_Reduction Additive Additive (e.g., FEC) Additive->Preferential_Reduction Stable_SEI_Components Formation of Stable SEI Components (e.g., LiF, Polymers) Preferential_Reduction->Stable_SEI_Components Improved_SEI Stable & Thin SEI Layer Stable_SEI_Components->Improved_SEI

Caption: Signaling pathway for the action of SEI-forming additives.

References

Minimizing water content in ethylene carbonate for battery applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylene (B1197577) carbonate (EC) in battery applications. The focus is on minimizing water content, a critical parameter for ensuring optimal battery performance and safety.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to minimize water content in ethylene carbonate for lithium-ion battery electrolytes?

Water is a significant impurity in lithium-ion battery electrolytes that can severely compromise battery performance, lifespan, and safety.[1][2] Excess water can lead to several detrimental reactions:

  • Reaction with Lithium Salts: Water reacts with lithium salts, such as lithium hexafluorophosphate (B91526) (LiPF₆), to produce hydrofluoric acid (HF).[3][4]

  • SEI Layer Degradation: The highly corrosive HF attacks the Solid Electrolyte Interphase (SEI) layer on the anode, which is essential for stable battery operation.[4]

  • Gas Generation: The breakdown of the electrolyte and reactions with water can generate gas, increasing internal pressure within the battery cell. This can lead to swelling, leakage, and in severe cases, catastrophic failure.[4][5]

  • Increased Internal Resistance: Damage to the SEI layer and the formation of resistive byproducts like lithium fluoride (B91410) (LiF) increase the internal resistance of the battery, leading to reduced discharge capacity and power output.[4]

  • Reduced Cycle Life: The continuous consumption of lithium ions in these side reactions leads to a decrease in the battery's capacity and a shorter overall lifespan.[4]

Q2: What is the acceptable water content in this compound for battery applications?

The acceptable water content in battery-grade this compound is extremely low. While specifications can vary, the general guidelines are as follows:

GradeMaximum Water Content (ppm)
Standard Battery Grade< 50 ppm
High Purity / Research Grade< 20 ppm
Ultra-Pure Grade< 10 ppm or even < 5 ppm

Table 1: Acceptable water content levels in this compound for battery applications.[3][6]

Achieving lower water content is generally correlated with better battery performance and safety.[3]

Q3: How can I accurately measure the water content in this compound?

The most widely accepted and precise method for determining water content in battery electrolytes and their components is Karl Fischer (KF) titration .[1][2][7]

  • Coulometric vs. Volumetric KF Titration: Coulometric KF is preferred for trace amounts of water (typically below 1000 ppm) as it offers higher accuracy and sensitivity, making it ideal for battery-grade solvents.[2][8] Volumetric KF is suitable for higher water concentrations.

  • Challenges with Additives: Some common electrolyte additives, like vinylene carbonate (VC) or fluorothis compound (FEC), can react with the alcohols in standard KF reagents, leading to inaccurate results. In such cases, alcohol-free KF reagents are recommended.[7]

Troubleshooting Guide

Issue 1: Higher than expected water content in freshly opened this compound.

  • Possible Cause 1: Improper Sealing: The packaging may have been compromised during shipping or storage, allowing atmospheric moisture to enter.

    • Solution: Always inspect the container seal upon receipt. If the seal is broken or appears damaged, do not use the product for moisture-sensitive applications. Handle and open the container inside a dry room or a glovebox with a controlled, low-humidity atmosphere.[6][9]

  • Possible Cause 2: Inadequate Manufacturer Specifications: The purchased grade of this compound may have a higher specified water content than required for your application.

    • Solution: Always verify the certificate of analysis (CoA) for the specific lot of EC to confirm it meets your experimental requirements. If necessary, procure a higher purity grade or implement a drying procedure before use.

Issue 2: this compound solidifies at a much lower temperature than its specified melting point (35-38 °C) or fails to freeze at room temperature.

  • Possible Cause: Presence of Impurities: A significant depression of the freezing point is a strong indicator of impurities, with water being a common culprit.[10]

    • Solution: The this compound requires further purification. Drying methods such as treatment with molecular sieves followed by vacuum distillation can be effective in removing water and other volatile impurities.[10]

Issue 3: Inconsistent or drifting results during Karl Fischer titration.

  • Possible Cause 1: Side Reactions with Reagents: As mentioned, certain electrolyte additives can react with standard KF reagents.[7]

    • Solution: Use specialized alcohol-free Karl Fischer reagents designed for battery electrolytes containing reactive additives.[7][11]

  • Possible Cause 2: Atmospheric Moisture Contamination: The titration cell is highly sensitive to ambient moisture.

    • Solution: Ensure the titration vessel is properly sealed. Use a drying tube with a fresh desiccant on all openings. Handle all samples and reagents in a low-humidity environment, such as a glovebox.

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

This protocol describes a common method for reducing the water content of this compound in a laboratory setting.

Materials:

  • This compound (EC)

  • 3A or 4A Molecular Sieves (activated)

  • Anhydrous glassware (oven-dried at >120°C for several hours and cooled in a desiccator)

  • Glovebox or dry room with a controlled, low-humidity atmosphere

  • Magnetic stirrer and stir bar

Procedure:

  • Activate Molecular Sieves: Place the molecular sieves in a ceramic or glass dish and heat them in a furnace at 300-350°C for at least 3 hours under a vacuum or with a flow of dry inert gas (e.g., nitrogen or argon). Allow them to cool to room temperature in a desiccator before transferring to the glovebox.

  • Setup: Transfer the EC and activated molecular sieves into the glovebox.

  • Drying Process: Add the activated molecular sieves to the EC in an anhydrous flask. A typical loading is 5-10% (w/v) of molecular sieves to the solvent.

  • Stirring: Seal the flask and stir the mixture at room temperature for at least 24-48 hours.[6] For more efficient drying, the temperature can be slightly elevated (e.g., 40-60°C), but ensure the flask is properly sealed to prevent solvent loss.[12]

  • Separation: After the desired drying time, carefully decant or filter the dried EC from the molecular sieves. Ensure this is done within the glovebox to prevent re-exposure to moisture.

  • Verification: Measure the water content of the dried EC using Karl Fischer titration to confirm it meets the required specifications.

Protocol 2: Water Content Determination by Coulometric Karl Fischer Titration

This protocol provides a general outline for measuring trace water in this compound. Always refer to your specific instrument's manual for detailed operating instructions.

Equipment:

  • Coulometric Karl Fischer Titrator

  • Anhydrous, gas-tight syringe

  • Glovebox or dry room

Procedure:

  • Instrument Preparation: Set up the KF titrator inside a glovebox or in a location with minimal humidity. Ensure the titration cell and all glassware are scrupulously dry. Fill the cell with the appropriate KF reagent (anode and cathode solutions).

  • Conditioning: Start the instrument and allow the reagent to "dry" itself by electrolyzing any residual water. The instrument will indicate when it has reached a stable, low-drift "ready" state.

  • Sample Preparation: In the glovebox, draw a precise volume (e.g., 1 mL) of the this compound sample into a dry, gas-tight syringe.

  • Injection: Quickly and carefully inject the sample into the titration cell through the septum. Be mindful not to introduce air bubbles.

  • Titration: The instrument will automatically start the titration. The process is complete when all the water from the sample has been consumed, and the instrument will display the water content, typically in micrograms (µg) of water.

  • Calculation: Calculate the water content in parts per million (ppm) using the following formula:

    ppm = (Mass of water in µg) / (Mass of sample in g)

    Note: The mass of the sample can be calculated from the injected volume and the density of this compound (approx. 1.321 g/mL at 25°C).[9]

Visual Guides

Drying_Workflow Workflow for Drying this compound cluster_prep Preparation cluster_process Drying Process (in Glovebox) cluster_verification Verification cluster_storage Storage Activate_Sieves Activate Molecular Sieves (300-350°C, >3h) Combine Combine EC and Activated Sieves Activate_Sieves->Combine Prepare_Glassware Oven-Dry Glassware (>120°C, >4h) Prepare_Glassware->Combine Stir Stir Mixture (24-48h at RT) Combine->Stir Separate Decant/Filter EC Stir->Separate KF_Titration Karl Fischer Titration Separate->KF_Titration KF_Titration->Combine If water content is too high Store Store Anhydrous EC in Sealed Container KF_Titration->Store If water content is acceptable

Caption: Experimental workflow for drying this compound.

Troubleshooting_EC_Water Troubleshooting High Water Content in EC Start High Water Content Detected in this compound CheckSource Is the EC from a newly opened container? Start->CheckSource CheckSeal Inspect container seal for damage. CheckSource->CheckSeal Yes HandlingIssue Was the EC handled outside a glovebox? CheckSource->HandlingIssue No DryingProtocol Implement drying protocol (e.g., molecular sieves). CheckSeal->DryingProtocol Seal Damaged VerifyCoA Verify Certificate of Analysis matches requirements. CheckSeal->VerifyCoA Seal OK End Use Dried EC DryingProtocol->End HandlingIssue->DryingProtocol No ReviewHandling Review and enforce strict anhydrous handling procedures. HandlingIssue->ReviewHandling Yes ReviewHandling->DryingProtocol VerifyCoA->DryingProtocol CoA does not meet spec VerifyCoA->HandlingIssue CoA meets spec

Caption: Logical troubleshooting steps for high water content.

References

Technical Support Center: Side Reactions of Ethylene Carbonate with Lithium Metal Anodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylene (B1197577) carbonate (EC)-based electrolytes and lithium metal anodes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving EC and lithium metal anodes.

Issue 1: Low Coulombic Efficiency and Poor Cycling Stability

Q1: My lithium metal cell with an EC-based electrolyte shows low initial Coulombic efficiency and rapid capacity fade. What are the potential causes and how can I improve it?

A1: Low Coulombic efficiency (CE) and poor cycling stability in lithium metal batteries using EC-based electrolytes are often linked to the continuous and unstable formation of the Solid Electrolyte Interphase (SEI).

Potential Causes:

  • Unstable SEI Formation: The SEI layer formed from EC decomposition can be unstable, leading to repeated cracking and reformation upon lithium plating and stripping. This process consumes lithium and electrolyte, resulting in low CE and capacity fade.

  • Dendritic Lithium Growth: The unstable SEI can lead to uneven lithium deposition, promoting the growth of lithium dendrites. These dendrites can electrically isolate portions of the lithium, creating "dead lithium" that does not contribute to the cell's capacity. In severe cases, dendrites can penetrate the separator and cause a short circuit.[1][2][3]

  • Electrolyte Decomposition: Continuous side reactions between the lithium metal and the EC-based electrolyte consume the electrolyte, leading to increased cell impedance and reduced performance over time.[1]

Troubleshooting and Mitigation Strategies:

  • Electrolyte Additives: The use of film-forming additives can significantly improve the stability of the SEI.

    • Fluoroethylene Carbonate (FEC): FEC is known to be reduced at a higher potential than EC, forming a more stable and LiF-rich SEI layer.[3] This can effectively suppress dendrite growth and improve the CE. A common concentration for FEC is around 5% by weight.[3]

    • Vinylene Carbonate (VC): VC can also form a protective SEI layer, enhancing the cycling stability.[4]

  • Concentrated Electrolytes: Increasing the salt concentration in the electrolyte can alter the solvation structure of Li+ ions, reducing the amount of free EC molecules available to react with the lithium anode. This can lead to a more stable SEI and improved cycling performance.[5][6]

  • Formation Protocol: Optimizing the initial formation cycles (e.g., using a lower current density) can help in forming a more uniform and stable initial SEI layer.[4]

Issue 2: Gas Evolution

Q2: I am observing gas generation in my lithium metal cell with an EC-based electrolyte. What are the likely gases being produced, what are the causes, and how can I minimize this?

A2: Gas evolution is a common issue in lithium metal batteries with EC-based electrolytes and is a sign of ongoing side reactions.

Likely Gases and Causes:

  • Ethylene (C₂H₄): This is a primary gaseous product of the reductive decomposition of this compound on the lithium metal anode.[7][8]

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): These gases can also be formed from EC reduction, particularly through alternative reaction pathways.[7][8][9][10] CO₂ can also be generated from the decomposition of the cathode material at high voltages and can then react with the lithium anode.[9][10]

  • Hydrogen (H₂): Trace amounts of water in the electrolyte can react with the highly reactive lithium metal to produce hydrogen gas.[8]

Troubleshooting and Mitigation Strategies:

  • High-Purity Materials: Ensure the use of high-purity EC and other electrolyte components with very low water content to minimize hydrogen evolution.

  • Stable SEI Formation: A stable and dense SEI layer can act as a barrier to suppress further electrolyte decomposition and associated gas evolution. The strategies mentioned in Issue 1 (e.g., using FEC additives) are also effective here.

  • In-situ Gas Analysis: Techniques like Online Electrochemical Mass Spectrometry (OEMS) or Differential Electrochemical Mass Spectrometry (DEMS) can be used to identify and quantify the evolved gases in real-time, helping to diagnose the specific degradation mechanisms.[11][12]

Issue 3: Lithium Dendrite Growth

Q3: How can I effectively suppress the growth of lithium dendrites in my experiments?

A3: Suppressing lithium dendrite growth is critical for the safety and longevity of lithium metal batteries.

Mitigation Strategies:

  • Mechanical Suppression:

    • Solid-State Electrolytes: Using a solid-state electrolyte with a high shear modulus can physically block the growth of dendrites.

    • Polymer Electrolytes: Cross-linked polymer electrolytes can also offer mechanical resistance to dendrite penetration.[13][14]

  • Electrolyte Engineering:

    • Additives: As mentioned previously, additives like FEC can promote the formation of a uniform and mechanically robust SEI that guides even lithium deposition.[3]

    • Anisotropic Electrolytes: Electrolytes with anisotropic Li-ion diffusion properties can help to homogenize the ion flux at the anode surface, discouraging dendrite formation.[15]

  • Anode Surface Modification: Creating a "lithiophilic" surface on the current collector can guide uniform lithium nucleation and growth, preventing the formation of localized high current densities that lead to dendrites.

Quantitative Data on SEI Composition

The composition of the SEI layer is crucial for its functionality. X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to quantitatively analyze the elemental and chemical composition of the SEI. The tables below summarize typical compositions found in the literature.

Table 1: Atomic Composition of SEI on Lithium Metal Anode from XPS Analysis

ElementTypical Atomic % (EC-based electrolyte)Key SEI Components
C30-50%Li₂CO₃, ROCO₂Li, ROLi, adventitious carbon
O20-40%Li₂CO₃, ROCO₂Li, ROLi, Li₂O
F10-30%LiF, LixPOyFz (from LiPF₆ salt)
Li10-20%Li₂CO₃, LiF, Li₂O, ROCO₂Li, ROLi
P<5%LixPOyFz (from LiPF₆ salt)

Note: The exact composition can vary significantly depending on the electrolyte formulation (solvents, salts, additives), cycling conditions, and analytical methods.[16][17][18][19][20]

Table 2: Common SEI Components and their XPS Binding Energies

SEI ComponentElement & Spectral RegionTypical Binding Energy (eV)
Li₂CO₃C 1s~290.0
O 1s~531.5
ROCO₂Li (Lithium alkyl carbonates)C 1s~288.5
O 1s~532.0
ROLi (Lithium alkoxides)C 1s~286.5
O 1s~533.0
LiFF 1s~685.0
Li 1s~55.6
Li₂OO 1s~528.5
Li 1s~53.8

Note: Binding energies can shift slightly due to surface charging and chemical environment. It is crucial to calibrate the energy scale using a reference peak (e.g., C 1s of adventitious carbon at 284.8 eV).[18][21]

Experimental Protocols

1. X-ray Photoelectron Spectroscopy (XPS) for SEI Analysis

  • Objective: To determine the elemental and chemical composition of the SEI layer on the lithium metal anode.

  • Methodology:

    • Cell Disassembly: Carefully disassemble the cycled cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination of the reactive lithium metal surface.

    • Sample Preparation: Gently rinse the harvested lithium metal anode with a volatile solvent (e.g., dimethyl carbonate - DMC) to remove residual electrolyte.[5] Allow the solvent to evaporate completely. Be aware that rinsing can potentially alter the SEI composition.[21]

    • Sample Transfer: Transfer the sample to the XPS instrument using an air-tight transfer vessel to avoid exposure to air and moisture.

    • Data Acquisition: Acquire survey scans to identify the elements present and high-resolution scans of the relevant elemental regions (C 1s, O 1s, F 1s, Li 1s, P 2p) for chemical state analysis.

    • Data Analysis: Process the data by performing background subtraction, peak fitting, and quantification to determine the atomic concentrations and chemical species present in the SEI.[16] It is important to be aware of potential artifacts, such as the decomposition of SEI components under the X-ray beam or ion sputtering.[22]

2. Fourier-Transform Infrared Spectroscopy (FTIR) for SEI Analysis

  • Objective: To identify the functional groups of organic and inorganic species present in the SEI layer.

  • Methodology:

    • Sample Preparation: Similar to XPS, the cell is disassembled in an inert atmosphere, and the anode is carefully harvested. The anode may be gently pressed against an ATR (Attenuated Total Reflectance) crystal or scraped to collect the SEI material for analysis.

    • Data Acquisition: Acquire the FTIR spectrum in the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups to determine the molecular composition of the SEI. For example, characteristic peaks for Li₂CO₃ and lithium alkyl carbonates (ROCO₂Li) can be identified.

Visualizations

SEI_Formation_Pathway cluster_electrolyte Electrolyte cluster_anode Li Metal Anode cluster_sei SEI Layer EC This compound (EC) Li2CO3 Li₂CO₃ EC->Li2CO3 Reduction ROCO2Li ROCO₂Li EC->ROCO2Li Reduction Ethylene Ethylene (gas) EC->Ethylene Reduction Li_ion Li⁺ Li_ion->Li2CO3 Li_ion->ROCO2Li LiF LiF Li_ion->LiF Anion Anion (e.g., PF₆⁻) Anion->LiF Decomposition Li_metal Lithium Metal (Li⁰) Li_metal->Li2CO3 Reacts with Li_metal->ROCO2Li Reacts with Li_metal->LiF Reacts with

Caption: Simplified reaction pathway for SEI formation.

Experimental_Workflow cluster_analysis SEI Characterization start Start: Cycled Li Metal Cell disassembly Cell Disassembly (Inert Atmosphere) start->disassembly anode_harvest Harvest Li Metal Anode disassembly->anode_harvest rinsing Rinse with DMC anode_harvest->rinsing drying Dry in Vacuum rinsing->drying transfer Air-tight Transfer drying->transfer XPS XPS Analysis transfer->XPS FTIR FTIR Analysis transfer->FTIR data_analysis Data Interpretation & Reporting XPS->data_analysis FTIR->data_analysis

Caption: Workflow for SEI characterization.

References

Technical Support Center: Optimizing Ionic Conductivity of Ethylene Carbonate-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to improve the ionic conductivity of ethylene (B1197577) carbonate (EC)-based electrolytes.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions.

Issue 1: Low Ionic Conductivity

  • Potential Causes:

    • High Viscosity: Ethylene carbonate is a solid at room temperature and, even when mixed with co-solvents, can result in a viscous electrolyte, hindering ion mobility.[1][2]

    • Suboptimal Salt Concentration: The relationship between salt concentration and ionic conductivity is not linear. Very low concentrations result in fewer charge carriers, while very high concentrations can lead to increased viscosity and ion pairing, both of which decrease conductivity.[1][3]

    • Inappropriate Co-Solvent or Co-Solvent Ratio: The choice and ratio of co-solvents significantly impact the electrolyte's viscosity and dielectric constant, which in turn affect ionic conductivity.[4][5][6]

    • Low Temperature: Ionic conductivity of liquid electrolytes decreases as temperature drops due to increased viscosity and slower ion movement.[1][2][7]

    • Impurities: Water or other impurities in the electrolyte can react with the lithium salt (e.g., LiPF₆) to form species that impede ion transport.

  • Solutions:

    • Optimize Co-Solvent Blend: Introduce low-viscosity linear carbonates such as dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), or diethyl carbonate (DEC) to your EC-based electrolyte.[4][8] Experiment with different volume or weight ratios to find the optimal balance between viscosity and salt dissociation.

    • Vary Salt Concentration: Systematically vary the concentration of your lithium salt to identify the peak ionic conductivity. A common starting point is a 1 M concentration.[1][9]

    • Select an Appropriate Lithium Salt: Consider using salts like Lithium bis(fluorosulfonyl)imide (LiFSI) which has shown higher ionic conductivity compared to the more common Lithium hexafluorophosphate (B91526) (LiPF₆) and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in some EC-based systems.[10][11][12]

    • Control Temperature: If your experimental setup allows, conduct measurements at a controlled, slightly elevated temperature to enhance ionic conductivity.[1]

    • Ensure High Purity of Components: Use battery-grade solvents and salts with low water content. Prepare electrolytes in a dry environment, such as a glovebox, to prevent moisture contamination.[10]

Issue 2: Poor Rate Performance in Electrochemical Cells

  • Potential Causes:

    • Low Ionic Conductivity: An electrolyte with low ionic conductivity will limit the rate at which lithium ions can move between the electrodes, leading to poor performance at high charge/discharge currents.

    • Unstable Solid Electrolyte Interphase (SEI): A poorly formed or unstable SEI layer on the anode can increase interfacial resistance, hindering Li⁺ transport.

    • High Interfacial Resistance: Besides the SEI, other factors can contribute to high resistance at the electrode-electrolyte interface.

  • Solutions:

    • Address Low Ionic Conductivity: Refer to the solutions for "Issue 1: Low Ionic Conductivity."

    • Incorporate Film-Forming Additives: Add small amounts (typically 1-5 wt%) of additives like vinylene carbonate (VC) or fluorothis compound (FEC).[13][14][15][16] These additives can help form a more stable and conductive SEI layer on the anode.[13][17][18]

    • Optimize Electrode-Electrolyte Interface: Ensure good wetting of the electrodes and separator by the electrolyte. In some cases, adjusting the solvent blend can improve wettability.

Frequently Asked Questions (FAQs)

1. Why is this compound (EC) a common component in lithium-ion battery electrolytes?

This compound is a crucial solvent in lithium-ion batteries primarily because of its ability to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes.[8] This passivation layer is essential for preventing the continuous decomposition of the electrolyte and ensuring the long-term cyclability of the battery. Additionally, EC has a high dielectric constant, which helps to dissolve lithium salts.[19]

2. How do co-solvents improve the ionic conductivity of EC-based electrolytes?

While EC is excellent for SEI formation, it is a solid at room temperature and leads to high viscosity.[2][8] Co-solvents, typically linear carbonates like DMC, EMC, and DEC, are added to:

  • Reduce Viscosity: These less viscous solvents decrease the overall viscosity of the electrolyte blend, which facilitates faster ion movement and thus higher ionic conductivity.[1][2]

  • Lower the Melting Point: Mixing EC with linear carbonates creates a liquid electrolyte at room temperature.[8]

3. What is the effect of different lithium salts on ionic conductivity?

The choice of lithium salt significantly impacts the electrolyte's properties. For instance:

  • LiPF₆: This is the most common salt due to its good balance of ionic conductivity and electrochemical stability.[20]

  • LiFSI: Often exhibits higher ionic conductivity compared to LiPF₆ and LiTFSI in EC-based systems.[10][11][12] It can also contribute to the formation of a stable SEI.

  • LiTFSI: Generally has good thermal and chemical stability but can be corrosive towards aluminum current collectors at high potentials.[10]

  • LiBF₄: May offer improved safety characteristics but typically has lower ionic conductivity compared to LiPF₆.[21]

4. How does temperature affect ionic conductivity?

Ionic conductivity in liquid electrolytes generally increases with temperature.[1] Higher temperatures lead to lower viscosity and increased kinetic energy of the ions, both of which promote faster ion transport. Conversely, at low temperatures, the increased viscosity can significantly reduce ionic conductivity and hinder battery performance.[7]

5. What is the role of additives like Vinylene Carbonate (VC)?

Additives like VC are typically added in small quantities to improve the properties of the SEI layer.[14] VC can be electrochemically reduced at a higher potential than EC, allowing it to form a more stable and robust SEI on the anode.[18] This improved SEI can reduce irreversible capacity loss and enhance the cycling stability of the battery.[13][17]

Quantitative Data

Table 1: Ionic Conductivity of EC-Based Electrolytes with Different Co-Solvents and Lithium Salts.

Lithium Salt (Concentration)Solvent System (Ratio)Ionic Conductivity (mS/cm) at 25-30 °CReference
1 M LiPF₆EC:DMC (1:1 v/v)~11[22]
1 M LiPF₆EC:EMC (3:7 w/w)~9.5[21]
1 M LiPF₆EC:DEC (1:1 v/v)~7.8[23]
1 M LiPF₆EC:PC (1:1 molar ratio)14[9]
LiFSIEC (1:6 molar ratio)7.0[10]
LiTFSIEC (1:6 molar ratio)4.6[10]
1 M LiBF₄EC:EMC (3:7 w/w)~7.5[21]

Table 2: Effect of Salt Concentration on Ionic Conductivity in EC-Based Electrolytes.

Lithium SaltSolventSalt:Solvent Molar RatioIonic Conductivity (mS/cm) at 30 °CReference
LiTFSIEC1:63.0[10][23]
LiTFSIEC1:20.2[10][23]
LiFSIEC1:67.0[10]
LiFSIEC1:21.5[10]

Experimental Protocols

1. Preparation of EC-Based Electrolytes

Objective: To prepare a liquid electrolyte with a specific salt concentration and solvent ratio.

Materials:

  • This compound (EC), battery grade

  • Co-solvent(s) (e.g., DMC, EMC, DEC), battery grade

  • Lithium salt (e.g., LiPF₆, LiFSI), battery grade

  • Argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm)

  • Magnetic stirrer and stir bars

  • Precision balance

  • Volumetric flasks and pipettes (or use weight-based measurements for higher precision)

Procedure:

  • Transfer all materials and equipment into the glovebox.

  • Calculate the required mass or volume of each solvent and the mass of the lithium salt to achieve the desired molarity and solvent ratio. For example, for a 1 M LiPF₆ in EC:DMC (1:1 v/v) solution, you would mix equal volumes of EC and DMC and then dissolve the appropriate amount of LiPF₆.

  • In a clean, dry container, combine the EC and the co-solvent(s).

  • Place a magnetic stir bar in the solvent mixture and place the container on a magnetic stirrer.

  • Slowly add the pre-weighed lithium salt to the solvent mixture while stirring.

  • Continue stirring until the salt is completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50 °C) can be used to expedite the dissolution of EC and the salt.[23]

  • Allow the electrolyte to cool to room temperature before use.

  • Store the electrolyte in a tightly sealed container inside the glovebox.

2. Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

Objective: To determine the ionic conductivity of a prepared electrolyte.

Equipment:

  • Potentiostat with EIS capability

  • Conductivity cell (two-electrode setup with platinum or stainless steel electrodes of a known geometry)

  • Temperature-controlled chamber or water bath

  • Argon-filled glovebox

Procedure:

  • Assemble the conductivity cell inside the glovebox. The cell consists of two parallel electrodes separated by a known distance.

  • Fill the conductivity cell with the electrolyte to be tested, ensuring there are no air bubbles between the electrodes.

  • Place the filled cell in a temperature-controlled chamber and allow it to thermally equilibrate to the desired temperature (e.g., 25 °C).

  • Connect the electrodes of the conductivity cell to the potentiostat.

  • Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • The resulting Nyquist plot will show the impedance of the electrolyte. The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis (Z').

  • Calculate the ionic conductivity (σ) using the following formula:

    σ = L / (R_b * A)

    Where:

    • σ is the ionic conductivity (S/cm)

    • L is the distance between the electrodes (cm)

    • A is the area of the electrodes (cm²)

    • R_b is the bulk resistance (Ω) obtained from the Nyquist plot.

Visualizations

experimental_workflow cluster_prep Electrolyte Preparation (in Glovebox) cluster_measurement Ionic Conductivity Measurement prep1 Calculate Component Masses/Volumes prep2 Mix Solvents (EC + Co-solvent) prep1->prep2 prep3 Dissolve Lithium Salt prep2->prep3 prep4 Stir until Homogeneous prep3->prep4 meas1 Assemble Conductivity Cell prep4->meas1 Transfer Electrolyte meas2 Fill with Electrolyte meas1->meas2 meas3 Temperature Equilibration meas2->meas3 meas4 Perform EIS meas3->meas4 meas5 Determine Bulk Resistance (Rb) meas4->meas5 meas6 Calculate Ionic Conductivity (σ) meas5->meas6

Caption: Experimental workflow for electrolyte preparation and ionic conductivity measurement.

logical_relationship cluster_factors Controllable Factors cluster_properties Electrolyte Properties Salt_Type Salt Type (e.g., LiPF6, LiFSI) Dielectric Dielectric Constant Salt_Type->Dielectric Salt_Conc Salt Concentration Viscosity Viscosity Salt_Conc->Viscosity Ion_Pairs Ion Pairing Salt_Conc->Ion_Pairs Conductivity Ionic Conductivity Salt_Conc->Conductivity affects charge carriers Co_Solvent Co-Solvent Type & Ratio (e.g., DMC, EMC) Co_Solvent->Viscosity Co_Solvent->Dielectric Temperature Temperature Temperature->Viscosity Additives Additives (e.g., VC, FEC) Additives->Conductivity indirectly via SEI Viscosity->Conductivity - Dielectric->Conductivity + Ion_Pairs->Conductivity -

Caption: Factors influencing the ionic conductivity of EC-based electrolytes.

References

Technical Support Center: Enhancing the Electrochemical Stability of Ethylene Carbonate Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to enhance the electrochemical stability window of ethylene (B1197577) carbonate (EC)-based electrolytes.

Troubleshooting Guide

Issue: Premature electrolyte decomposition at the anode (low voltage stability)

  • Question: My EC-based electrolyte is showing signs of continuous reduction and gas evolution on the graphite (B72142) anode, leading to poor cycling efficiency. What could be the cause and how can I fix it?

  • Answer: This issue typically stems from an unstable Solid Electrolyte Interphase (SEI). The SEI is a passivation layer formed by the initial decomposition of the electrolyte on the anode surface. A robust SEI is crucial for preventing further electrolyte reduction.

    • Troubleshooting Steps:

      • Introduce SEI-forming additives: Additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) are known to form a more stable and protective SEI layer on graphite anodes.[1][2][3] These additives are reduced at a higher potential than EC, creating a passivating film that prevents further electrolyte decomposition.

      • Optimize additive concentration: The concentration of the additive is critical. An insufficient amount may not form a complete SEI, while an excess can lead to increased impedance and poor rate capability. Start with a low concentration (e.g., 1-2 wt.%) and systematically vary it to find the optimal loading.

      • Consider alternative salts: The choice of lithium salt can influence SEI formation. While LiPF6 is common, salts like lithium bis(oxalato) borate (B1201080) (LiBOB) can contribute to the formation of a more stable SEI.

Issue: Electrolyte oxidation and capacity fade at the cathode (high voltage instability)

  • Question: I am working with a high-voltage cathode (e.g., > 4.3 V vs. Li/Li+), and I'm observing a rapid decline in capacity and an increase in impedance. How can I improve the oxidative stability of my EC-based electrolyte?

  • Answer: Standard EC-based electrolytes are prone to oxidation at high potentials, leading to the degradation of both the electrolyte and the cathode surface.[4][5][6]

    • Troubleshooting Steps:

      • Employ high-concentration electrolytes: Increasing the salt-to-solvent molar ratio can significantly enhance the oxidative stability of the electrolyte.[7][8][9] In highly concentrated electrolytes, more solvent molecules are coordinated with the lithium ions, leaving fewer free solvent molecules available to be oxidized at the cathode surface.

      • Utilize EC-free formulations: For very high voltage applications, consider replacing EC with solvents that have higher oxidative stability, such as ethyl methyl carbonate (EMC), in combination with additives like FEC to ensure good anode passivation.[1][5]

      • Incorporate additives for cathode protection: Additives such as tris(trimethylsilyl) borate (TMSB) can scavenge species that are detrimental to the cathode surface and help form a protective cathode-electrolyte interphase (CEI).[3]

Frequently Asked Questions (FAQs)

  • Question: What is the typical electrochemical stability window of a standard EC-based electrolyte (e.g., 1M LiPF6 in EC:DMC)?

  • Answer: A conventional 1M LiPF6 in EC:DMC electrolyte generally has an electrochemical stability window of approximately 3.0 V to 4.3 V vs. Li/Li+.[5] Below 1.5 V, EC starts to be reduced on the anode, and above 4.3 V, oxidative decomposition occurs at the cathode.

  • Question: How do I experimentally measure the electrochemical stability window of my electrolyte?

  • Answer: The most common techniques are Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV).[10][11] These methods involve applying a linearly changing potential to a working electrode in the electrolyte and measuring the resulting current. The onset of a significant increase in current indicates the potential at which the electrolyte begins to decompose. Chronoamperometry (CA) can also be used to assess stability at a constant potential by monitoring the leakage current over time.[10]

  • Question: What are the main decomposition products of this compound?

  • Answer: The reductive decomposition of EC on the anode can lead to the formation of lithium ethylene dicarbonate (B1257347) (LEDC), lithium carbonate (Li2CO3), and various organic species that constitute the SEI.[12][13] Oxidative decomposition at the cathode can produce CO2, water, and acidic species, which can degrade the cathode material.[4][14][15]

  • Question: Can temperature affect the electrochemical stability window?

  • Answer: Yes, elevated temperatures can accelerate electrolyte decomposition reactions, effectively narrowing the electrochemical stability window.[16] It is crucial to evaluate the performance and stability of your electrolyte at the intended operating temperature of your device.

Data Presentation

Table 1: Comparison of Strategies to Enhance Electrochemical Stability Window

StrategyKey Component(s)Typical Anodic Stability Limit (V vs. Li/Li+)Typical Cathodic Stability Limit (V vs. Li/Li+)Key AdvantagesKey Disadvantages
Standard Electrolyte 1M LiPF6 in EC/DMC~0.8~4.3[5]Well-understood, good ionic conductivityLimited voltage window
Additive (FEC) 1-5 wt.% FEC in standard electrolyteImproved~4.5Forms stable SEI on anodeCan increase impedance at high concentrations
Additive (VC) 1-2 wt.% VC in standard electrolyteImproved~4.5[3]Enhances SEI stabilityCan lead to gas generation
High Concentration LiFSI:EC (1:2 molar ratio)Improved>4.2[7][8]Wider stability window, improved safetyHigher viscosity, lower ionic conductivity
EC-Free 1.5M LiPF6 in EMC + 20 wt.% FECImproved>4.5[1]High oxidative stabilityMay require additives for anode passivation

Experimental Protocols

1. Protocol for Measuring Electrochemical Stability Window using Linear Sweep Voltammetry (LSV)

  • Objective: To determine the anodic and cathodic stability limits of an electrolyte.

  • Methodology:

    • Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox.

      • Working Electrode: A polished glassy carbon or platinum electrode.

      • Counter and Reference Electrodes: Lithium metal foil.

    • Electrolyte Preparation: Prepare the electrolyte formulation to be tested.

    • LSV Measurement:

      • Place a small amount of the electrolyte in the cell.

      • For anodic stability, sweep the potential from the open-circuit potential (OCP) to a higher potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 0.1-1.0 mV/s).[11]

      • For cathodic stability, sweep the potential from the OCP to a lower potential (e.g., -0.5 V vs. Li/Li+) at the same scan rate.

    • Data Analysis: The potential at which a sharp increase in current is observed is considered the decomposition potential of the electrolyte.

2. Protocol for Evaluating SEI Formation with Additives using Cyclic Voltammetry (CV)

  • Objective: To observe the effect of an SEI-forming additive on the first cycle reduction behavior.

  • Methodology:

    • Cell Assembly: Assemble a coin cell with a graphite working electrode and a lithium metal counter/reference electrode.

    • Electrolyte Preparation: Prepare a baseline electrolyte and an electrolyte containing the desired additive.

    • CV Measurement:

      • Cycle the cell between a defined voltage range (e.g., 3.0 V to 0.01 V vs. Li/Li+) for several cycles at a slow scan rate (e.g., 0.1 mV/s).

    • Data Analysis: Compare the CV profiles of the baseline and additive-containing electrolytes. A reduction peak in the first cycle that is absent in subsequent cycles indicates the formation of the SEI. The potential of this peak can indicate the reduction potential of the additive.

Visualizations

EC_Decomposition_Pathways cluster_anode Anode (Reduction) cluster_cathode Cathode (Oxidation) EC_Anode This compound (EC) SEI Stable SEI Layer (e.g., LEDC, Li2CO3) EC_Anode->SEI 1st Cycle Reduction e_minus e- e_minus->EC_Anode Li_plus Li+ Li_plus->EC_Anode EC_Cathode This compound (EC) Decomposition Oxidative Decomposition (CO2, H2O, etc.) EC_Cathode->Decomposition High_V High Voltage (>4.3V) High_V->EC_Cathode

Caption: Reductive and oxidative decomposition pathways of this compound.

Experimental_Workflow_LSV A 1. Cell Assembly (3-electrode setup) B 2. Electrolyte Preparation A->B C 3. LSV Measurement (Slow scan rate, e.g., 0.5 mV/s) B->C E Anodic Scan (OCP to 6.0 V) C->E F Cathodic Scan (OCP to -0.5 V) C->F D 4. Data Analysis (Identify current onset potential) E->D F->D

Caption: Workflow for determining the electrochemical stability window using LSV.

Additive_Strategy Start Standard EC Electrolyte Problem Poor Electrochemical Stability? Start->Problem Anode_Issue Anode Instability (SEI problem) Problem->Anode_Issue Yes (Low V) Cathode_Issue Cathode Instability (High Voltage Oxidation) Problem->Cathode_Issue Yes (High V) End Enhanced Stability Problem->End No Solution_Anode Incorporate SEI-forming additives (e.g., FEC, VC) Anode_Issue->Solution_Anode Solution_Cathode Increase salt concentration or use EC-free electrolyte Cathode_Issue->Solution_Cathode Solution_Anode->End Solution_Cathode->End

Caption: Logical relationship for selecting a strategy to enhance stability.

References

Technical Support Center: Impact of Ethylene Carbonate Impurities on Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to ethylene (B1197577) carbonate (EC) purity in battery experiments.

Troubleshooting Guide

This guide addresses common experimental issues that may arise from impurities in ethylene carbonate.

Question/Observed Issue Potential Cause (Impurity) Recommended Actions & Troubleshooting Steps
High first-cycle irreversible capacity loss (ICL). [1][2][3][4][5]Water (H₂O): Reacts with LiPF₆ to form HF, which attacks the anode and consumes lithium ions in side reactions.[6] Other Protic Impurities (e.g., alcohols): Similar reactivity to water, leading to electrolyte decomposition and SEI disruption.1. Quantify Water Content: Use Karl Fischer titration to determine the water concentration in your EC and electrolyte.[7][8][9][10] 2. Dry Components: Ensure all battery components (electrodes, separator, and casing) are thoroughly dried under vacuum before assembly. 3. Use High-Purity EC: Source battery-grade EC with low water content (typically < 50 ppm).[11] 4. Consider Additives: Additives like vinylene carbonate (VC) can help form a more stable SEI, mitigating some of the effects of impurities.
Rapid capacity fade during cycling. [12][13]Water (H₂O) & Acidic Impurities (HF): Continuous electrolyte decomposition, dissolution of cathode materials, and formation of a resistive SEI layer.[6][14][15][16][17] Ethylene Glycol (EG): Can be formed from EC hydrolysis. Its presence can lead to the formation of undesirable SEI components and increase electrolyte viscosity.1. Analyze for HF: Use titration methods to check for the presence of acidic species in the electrolyte. 2. Post-Mortem Analysis: Analyze the surface of the electrodes of a cycled cell using techniques like XPS or SEM to look for signs of corrosion or a thick, irregular SEI. 3. GC-MS Analysis of Electrolyte: Check for the presence of EG and other organic impurities in your EC source.[18][19][20]
Increase in cell impedance. [21]Water (H₂O) & Degradation Products: Formation of resistive species like LiF and lithium carbonate (Li₂CO₃) in the SEI.[7][14][15] Polymerization Products: Some impurities can lead to the formation of polymeric films on the electrode surfaces.1. Electrochemical Impedance Spectroscopy (EIS): Monitor the change in impedance over cycling. A significant increase in the semi-circle corresponding to the SEI resistance can indicate impurity-related issues. 2. Review EC Purity Certificate: Ensure the EC used meets the required purity standards for battery applications.
Poor low-temperature performance. Ethylene Glycol (EG) & High EC Content: Increased electrolyte viscosity at low temperatures, hindering ion transport.[11]1. Optimize Electrolyte Composition: Consider adjusting the co-solvent ratio (e.g., with DMC or EMC) to improve low-temperature properties. 2. Analyze for EG: Use GC-MS to quantify the level of ethylene glycol impurity.
Gas evolution (cell swelling). [22]Water (H₂O): Reaction with LiPF₆ can produce HF, which can further react to generate gas. EC Decomposition: Decomposition of this compound can produce gases like CO₂ and C₂H₄.[22][23]1. Monitor Cell Dimensions: Carefully measure cell thickness or pressure during cycling. 2. Gas Chromatography (GC) of Headspace: Analyze the gas composition in the cell headspace to identify the evolved gases.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and where do they come from?

A1: Common impurities in EC include:

  • Water (H₂O): Introduced from raw materials or atmospheric exposure due to the hygroscopic nature of EC.

  • Ethylene Glycol (EG): A common precursor in EC synthesis, which can remain as a residual impurity if the purification process is incomplete. It can also form from the hydrolysis of EC in the presence of water.

  • Dimethyl Carbonate (DMC) / Ethyl Methyl Carbonate (EMC): Often used as co-solvents, but can be present as impurities from the manufacturing process or cross-contamination.[11]

  • Acidic Impurities (e.g., HF): Typically not present in pure EC but are formed in the electrolyte through the reaction of the lithium salt (e.g., LiPF₆) with trace amounts of water.[6][14][15][16][17]

  • Linear Carbonates and Oligomers: Resulting from the degradation or side reactions of EC during storage or in the electrochemical cell.[24]

Q2: How does water content in this compound affect battery performance?

A2: Even trace amounts of water can be highly detrimental. Water reacts with the common lithium salt, LiPF₆, to produce hydrofluoric acid (HF).[7][6] This initiates a cascade of negative reactions, including:

  • SEI Layer Disruption: HF attacks the Solid Electrolyte Interphase (SEI) on the anode, leading to its continuous breakdown and reformation, which consumes lithium ions and reduces coulombic efficiency.[14][15]

  • Cathode Degradation: HF can dissolve transition metals from the cathode material, leading to a loss of active material and reduced capacity.

  • Increased Impedance: The reaction products, such as LiF, can deposit on the electrodes, increasing the internal resistance of the battery.[7][14]

  • Gas Generation: The reaction of HF with electrolyte components can produce gas, leading to cell swelling and safety hazards.[6]

Q3: What is the acceptable level of water impurity in battery-grade this compound?

A3: For use in lithium-ion batteries, the water content in this compound should be extremely low, typically below 50 parts per million (ppm). For high-performance applications, some manufacturers aim for levels below 20 ppm.

Q4: Can additives in the electrolyte mitigate the effects of EC impurities?

A4: Yes, certain electrolyte additives can help to mitigate the negative impacts of impurities. For example:

  • Vinylene Carbonate (VC): VC is known to form a more stable and robust SEI layer on the anode.[25] This can help to suppress the continuous electrolyte decomposition that might be exacerbated by the presence of impurities.

  • Fluorothis compound (FEC): Similar to VC, FEC can create a stable SEI layer, particularly on silicon-based anodes, which can improve cycling stability even in the presence of minor impurities.[21]

  • Lewis bases (e.g., dimethyl acetamide (B32628) - DMAc): Can act as HF scavengers, neutralizing the acid before it can cause significant damage to the cell components.[12][13]

Quantitative Data on Impurity Effects

The following table summarizes the quantitative impact of key impurities on battery performance.

ImpurityConcentrationEffect on PerformanceReference
Water (H₂O)0.5%Reduces capacity fade by 72% when 1% DMAc is added as an HF scavenger.[12][13]
Water (H₂O)> 200 ppmSignificant increase in battery impedance.
Hydrofluoric Acid (HF)2 mMIn Si-based anodes, a low concentration of HF can surprisingly be beneficial by promoting the formation of a more stable, LiF-rich SEI and reducing the formation of crystalline Li₁₅Si₄ which is detrimental to performance.[15]
Dimethyl Carbonate (DMC)Trace amounts of methanol (B129727) impurity in DMCDeterioration in the electrochemical performance of the cycled graphite (B72142) electrode.[11]

Experimental Protocols

Karl Fischer Titration for Water Content Determination

Objective: To accurately quantify the water content in this compound or the final electrolyte.

Methodology:

  • Apparatus: A coulometric Karl Fischer titrator is recommended for the low water content expected in battery-grade materials.[7][8][9][10]

  • Reagents: Use a methanol-free Karl Fischer anolyte and catholyte to avoid side reactions with the carbonate solvent.[10]

  • Sample Preparation:

    • Work in a dry environment (glovebox with low humidity) to prevent atmospheric moisture contamination.

    • Use a gas-tight syringe to draw a known volume or weight of the EC or electrolyte sample.

  • Titration:

    • Inject the sample directly into the titration cell containing the anolyte.

    • The titrator will automatically titrate the water present and calculate the concentration in ppm or percentage.

  • System Blank: Run a blank titration to account for any residual moisture in the system.

Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Impurity Analysis

Objective: To identify and quantify organic impurities such as ethylene glycol (EG) and residual co-solvents in this compound.[18][19][20][26]

Methodology:

  • Apparatus: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column Selection: A mid-polarity column, such as a 35% diphenyl / 65% dimethyl polysiloxane phase, is suitable for separating carbonate solvents and their common impurities.[18]

  • Sample Preparation:

    • Prepare a dilute solution of the EC sample in a high-purity solvent (e.g., acetonitrile (B52724) or dichloromethane).

    • Create calibration standards for expected impurities (e.g., EG, DMC) to enable quantification.

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures volatilization without thermal decomposition of the EC (e.g., 200-250°C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds with different boiling points.

    • Carrier Gas: Use an inert carrier gas like helium or argon.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Mass Range: Scan a mass range appropriate for the expected compounds (e.g., m/z 30-300).

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the impurities by comparing the peak areas to the calibration curves.

Visualizations

experimental_workflow cluster_sampling Sample Preparation cluster_analysis Analysis cluster_results Results EC_Sample EC or Electrolyte Sample KF Karl Fischer Titration EC_Sample->KF GCMS GC-MS Analysis EC_Sample->GCMS Water_Content Water Content (ppm) KF->Water_Content Organic_Impurities Organic Impurity Profile GCMS->Organic_Impurities

Experimental workflow for analyzing EC impurities.

degradation_pathway EC This compound (EC) HF Hydrofluoric Acid (HF) H2O Water (H₂O) H2O->HF + LiPF₆ LiPF6 LiPF₆ LiPF6->HF SEI_Damage SEI Damage & Li⁺ Consumption HF->SEI_Damage attacks Cathode_Dissolution Transition Metal Dissolution HF->Cathode_Dissolution corrodes Anode Anode Surface Anode->SEI_Damage Cathode Cathode Material Cathode->Cathode_Dissolution Capacity_Fade Capacity Fade SEI_Damage->Capacity_Fade Cathode_Dissolution->Capacity_Fade

Degradation pathway initiated by water impurity.

troubleshooting_logic Start Poor Battery Performance Check_ICL High Irreversible Capacity Loss? Start->Check_ICL Check_Fade Rapid Capacity Fade? Check_ICL->Check_Fade No Analyze_Water Analyze for Water (KF) Check_ICL->Analyze_Water Yes Check_Impedance Increased Impedance? Check_Fade->Check_Impedance No Analyze_Acid Analyze for HF (Titration) Check_Fade->Analyze_Acid Yes Analyze_Organics Analyze for Organics (GC-MS) Check_Impedance->Analyze_Organics Yes Dry_Components Action: Dry Components & Use High-Purity EC Analyze_Water->Dry_Components Use_Additives Action: Consider Additives (VC, FEC) Analyze_Acid->Use_Additives Analyze_Organics->Dry_Components

Troubleshooting logic for performance issues.

References

Reducing viscosity of ethylene carbonate electrolytes with co-solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethylene (B1197577) carbonate (EC)-based electrolytes. The focus is on reducing electrolyte viscosity through the use of co-solvents to enhance ion mobility and overall performance.

Frequently Asked Questions (FAQs)

Q1: Why is ethylene carbonate (EC) a common solvent in lithium-ion battery electrolytes?

A1: this compound (EC) is widely used due to its high dielectric constant (ε ≈ 89), which allows for effective dissociation of lithium salts like LiPF₆ into free Li⁺ and PF₆⁻ ions.[1] This ensures a high concentration of charge carriers in the electrolyte. Additionally, EC is crucial for the formation of a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes, which is essential for long-term battery cycling.[2]

Q2: What is the main drawback of using pure this compound (EC) as an electrolyte solvent?

A2: The primary drawback of pure EC is its high viscosity (η ≈ 1.9 cP at 40°C), which severely hinders the mobility of lithium ions.[1][3] This high viscosity can lead to low ionic conductivity, poor rate capability, and reduced performance, especially at low temperatures.[4]

Q3: What is the purpose of adding a co-solvent to an this compound (EC)-based electrolyte?

A3: Co-solvents are added to EC-based electrolytes to reduce the overall viscosity of the mixture.[1][5] By lowering the viscosity, co-solvents improve ionic mobility, which in turn increases the ionic conductivity of the electrolyte.[1] This leads to better battery performance, including higher rate capability and improved low-temperature operation.

Q4: What are some common co-solvents used with this compound (EC)?

A4: Common co-solvents are linear carbonates, which have lower viscosities than EC. These include:

  • Dimethyl Carbonate (DMC): Known for its very low viscosity (η ≈ 0.59 cP).[1]

  • Ethyl Methyl Carbonate (EMC): Offers a balance of properties with a moderate viscosity (η ≈ 0.65 cP).[6]

  • Diethyl Carbonate (DEC): Another low-viscosity option.[7]

Q5: How does the addition of a co-solvent affect the properties of the electrolyte?

A5: Adding a linear carbonate co-solvent to EC creates a trade-off. While the viscosity of the electrolyte mixture decreases, the overall dielectric constant also decreases because linear carbonates have much lower dielectric constants than EC (e.g., DMC ε ≈ 3).[1] Therefore, an optimal ratio of EC to co-solvent is necessary to achieve a balance between good ion dissociation (from EC) and high ion mobility (from the co-solvent).[1]

Troubleshooting Guide

Problem: My battery shows poor performance at low temperatures.

Possible Cause Troubleshooting Steps
High electrolyte viscosity at low temperatures. This compound has a relatively high melting point (34-37°C) and its viscosity increases significantly at lower temperatures, impeding ion transport.[4][8]
1. Introduce a low-viscosity co-solvent: Add a linear carbonate like dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), or diethyl carbonate (DEC) to your EC-based electrolyte. These co-solvents have lower melting points and help to maintain a liquid state with lower viscosity at reduced temperatures.
2. Optimize the co-solvent ratio: Experiment with different volume or weight ratios of EC to your chosen co-solvent. A higher proportion of the co-solvent will generally lead to lower viscosity, but too much can negatively impact salt dissociation due to a lower overall dielectric constant. A common starting point is a 1:1 ratio by volume or weight.[1]

Problem: The ionic conductivity of my electrolyte is too low.

Possible Cause Troubleshooting Steps
High viscosity is limiting ion mobility. Even with sufficient salt dissociation, high viscosity can prevent ions from moving freely between the electrodes, resulting in low conductivity.[1]
1. Select a co-solvent with very low viscosity: Dimethyl carbonate (DMC) has one of the lowest viscosities among common carbonate co-solvents and can significantly enhance ionic conductivity.[1]
2. Adjust the EC:co-solvent ratio: Systematically vary the ratio of EC to your co-solvent. For example, studies have shown that for EC:EMC mixtures with 1M LiPF₆, a 1:3 volume ratio can lead to a peak in ionic conductivity.[5]
Insufficient salt dissociation. While less common in EC-rich electrolytes, an improperly chosen co-solvent with a very low dielectric constant could, at high concentrations, reduce the overall dielectric constant of the mixture to a point where salt dissociation is incomplete.
1. Ensure sufficient EC content: Maintain a sufficient proportion of EC in your electrolyte mixture to ensure the lithium salt remains fully dissociated. A balance must be struck between reducing viscosity and maintaining a high dielectric constant.

Problem: My battery has a poor charge/discharge rate capability.

Possible Cause Troubleshooting Steps
Slow ion transport in the electrolyte. The rate at which a battery can be charged and discharged is often limited by how quickly lithium ions can move through the electrolyte. High viscosity is a major contributor to slow ion transport.
1. Decrease electrolyte viscosity: This is the primary strategy. Refer to the steps for addressing low ionic conductivity, as the underlying principle is the same: use a low-viscosity co-solvent and optimize its concentration.
2. Consider ternary solvent systems: Some formulations use a mixture of EC with two linear carbonates (e.g., EC:DMC:EMC) to further optimize the balance of properties.

Data Presentation

Table 1: Viscosity of this compound (EC) and Common Co-solvents

SolventAbbreviationViscosity (cP at 25°C unless noted)
This compoundEC1.90 (at 40°C)[1][3]
Dimethyl CarbonateDMC0.583[6]
Ethyl Methyl CarbonateEMC0.650[6]
Diethyl CarbonateDEC~0.75[7]

Table 2: Ionic Conductivity and Viscosity of EC-Based Electrolytes with Co-solvents (1M LiPF₆)

Electrolyte System (Volume Ratio)Ionic Conductivity (mS/cm)Viscosity (mPa·s or cP)
EC:EMC (1:1)~10-11~2.8-3.0
EC:EMC (3:7 by wt.)Varies with concentration~3.0 (for 0.84 M)[9]
EC:EMC (1:3)21.5[5]Not specified
EC:DEC (3:7)6.74.9
EC:DMC (1:1 by wt.)~10.5~2.8

Note: Values are approximate and can vary based on the specific experimental conditions, purity of materials, and measurement techniques.

Experimental Protocols

1. Preparation of EC-Based Electrolytes with Co-solvents

  • Materials:

    • This compound (EC), battery grade

    • Co-solvent (DMC, EMC, or DEC), battery grade

    • Lithium salt (e.g., LiPF₆), battery grade

    • Argon-filled glovebox with H₂O and O₂ levels < 1 ppm

  • Procedure:

    • All materials and equipment should be dried in a vacuum oven before being transferred into the glovebox to minimize moisture contamination.

    • Inside the glovebox, measure the required volume or weight of EC and the chosen co-solvent(s) to achieve the desired ratio.

    • Combine the solvents in a clean, dry beaker or flask and stir with a magnetic stirrer until a homogeneous mixture is formed.

    • Slowly add the pre-weighed lithium salt to the solvent mixture while stirring.

    • Continue stirring until the salt is completely dissolved. This may take several hours.

    • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

2. Measurement of Electrolyte Viscosity

  • Apparatus:

    • Viscometer (e.g., Ubbelohde capillary viscometer, rotational viscometer, or a microfluidic viscometer like VROC®)

    • Temperature-controlled bath or chamber

  • Procedure (using a capillary viscometer):

    • Calibrate the viscometer using a standard fluid with a known viscosity at the desired temperature.

    • Introduce a precise volume of the prepared electrolyte into the viscometer.

    • Place the viscometer in the temperature-controlled bath and allow it to thermally equilibrate.

    • Apply suction or pressure to draw the electrolyte liquid above the upper timing mark.

    • Measure the time it takes for the liquid to flow between the upper and lower timing marks.

    • Repeat the measurement several times to ensure reproducibility.

    • Calculate the kinematic viscosity using the viscometer constant and the average flow time.

    • Measure the density of the electrolyte at the same temperature and calculate the dynamic viscosity (kinematic viscosity × density).

3. Measurement of Ionic Conductivity

  • Apparatus:

    • Conductivity meter with a suitable probe

    • Temperature-controlled chamber or bath

    • Calibration standards

  • Procedure:

    • Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions).

    • Place the electrolyte sample in a clean, dry measurement cell within a temperature-controlled environment.

    • Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged.

    • Allow the reading to stabilize.

    • Record the conductivity value.

    • Clean and dry the probe thoroughly between measurements of different samples.

Visualizations

experimental_workflow cluster_prep Electrolyte Preparation (in Glovebox) cluster_analysis Electrolyte Characterization start Start: Dry Materials mix_solvents Mix EC and Co-solvent start->mix_solvents dissolve_salt Dissolve LiPF6 mix_solvents->dissolve_salt store Store Electrolyte dissolve_salt->store measure_viscosity Measure Viscosity store->measure_viscosity Sample measure_conductivity Measure Ionic Conductivity store->measure_conductivity Sample end End: Data Analysis measure_viscosity->end measure_conductivity->end

Caption: Experimental workflow for electrolyte preparation and characterization.

logical_relationship cluster_properties Component Properties EC This compound (EC) Electrolyte EC + Co-solvent Electrolyte EC->Electrolyte EC_props High Dielectric Constant High Viscosity EC->EC_props CoSolvent Co-solvent (DMC, EMC, DEC) CoSolvent->Electrolyte CoSolvent_props Low Dielectric Constant Low Viscosity CoSolvent->CoSolvent_props Electrolyte_props Optimized Properties Electrolyte->Electrolyte_props Performance Improved Battery Performance (Rate Capability, Low Temp.) Electrolyte_props->Performance Leads to

References

Addressing graphite exfoliation in propylene carbonate/ethylene carbonate blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propylene (B89431) carbonate (PC) and ethylene (B1197577) carbonate (EC) electrolyte blends for graphite-based lithium-ion batteries.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my graphite (B72142) anode exhibiting poor performance (e.g., low capacity, poor efficiency) when using an electrolyte with a high concentration of propylene carbonate (PC)?

A1: The primary reason for poor performance is likely graphite exfoliation. Propylene carbonate molecules can co-intercalate into the graphite layers along with lithium ions.[1] This process leads to the structural degradation of the anode, causing a significant drop in capacity and efficiency. In pure PC electrolytes, this co-intercalation is severe and can prevent the formation of a stable Solid Electrolyte Interphase (SEI), which is crucial for protecting the graphite structure.[2][3]

Q2: I'm observing a large irreversible capacity loss in the first cycle. What is the cause and how can I mitigate it?

A2: A large irreversible capacity loss in the first cycle is primarily due to the reductive decomposition of the electrolyte to form the SEI layer and the exfoliation of graphite. In PC-rich electrolytes, the continuous co-intercalation and subsequent decomposition of PC consumes a significant amount of lithium, leading to high irreversible capacity.[1]

Mitigation Strategies:

  • Incorporate Ethylene Carbonate (EC): EC is known to form a more stable and effective SEI layer on graphite compared to PC. This SEI layer can suppress PC co-intercalation.

  • Use Electrolyte Additives: Additives like vinylene carbonate (VC) and fluorothis compound (FEC) can be introduced to the electrolyte. These additives are reduced at a higher potential than PC, forming a protective SEI layer that prevents PC co-intercalation and graphite exfoliation.[3][4][5]

  • Optimize Formation Protocol: A slow formation cycle (low C-rate) for the first few cycles can help in forming a more uniform and stable SEI layer, which is critical for long-term performance.

Q3: My battery shows good initial performance, but the capacity fades quickly over subsequent cycles. What could be the issue?

A3: Rapid capacity fading, even after a seemingly successful first cycle, can be attributed to an unstable or continuously growing SEI layer. If the initial SEI is not robust, PC can still slowly intercalate and decompose over cycles, leading to gradual degradation of the graphite anode. This continuous electrolyte decomposition consumes lithium ions, leading to capacity fade. Additionally, the cracking of graphite particles due to volume changes during cycling can expose fresh surfaces to the electrolyte, leading to further SEI formation and capacity loss.

Troubleshooting Steps:

  • Analyze the SEI Layer: Use techniques like SEM and XPS to examine the morphology and composition of the SEI layer on the cycled anode. A thick, non-uniform, or cracked SEI can indicate instability.

  • Evaluate Electrolyte Additives: Consider increasing the concentration or trying different additives (e.g., VC, FEC, or inorganic salts like KPF6) that are known to form more resilient SEI layers.

  • Control Temperature: Operating at elevated temperatures can sometimes suppress exfoliation during the initial cycles by promoting the formation of a more inorganic SEI.[6] However, high temperatures can also accelerate other degradation mechanisms, so this needs to be carefully controlled.

Q4: How do I choose the right concentration of additives like VC or FEC?

A4: The optimal concentration of additives is a trade-off. A small amount (typically 1-5 wt%) is often sufficient to form a protective SEI. However, an excess of additives can be detrimental, leading to increased impedance, reduced ionic conductivity, and potentially side reactions at the cathode at high voltages. It is recommended to perform a concentration optimization study for your specific system.

Data Presentation

The following tables summarize quantitative data on the impact of electrolyte composition and additives on the performance of graphite anodes.

Table 1: Effect of Additives on Initial Coulombic Efficiency (ICE) and Capacity of Graphite Anodes

Electrolyte CompositionInitial Charge Capacity (mAh/g)Initial Discharge Capacity (mAh/g)Initial Coulombic Efficiency (%)Reference
1.0 M LiPF6 in EC/DMC (3:7) + 5 wt% FEC-366.789.0[1][7]
1.0 M LiPF6 in EC/DMC (3:7) + 5 wt% FEC + 2 wt% HTCN---[1][7]
1.0 M LiPF6 in EC/DMC (3:7) + 5 wt% FEC + 4 wt% HTCN411.7366.789.0[1][7]
1.0 M LiPF6 in EC/DMC (3:7) + 5 wt% FEC + 6 wt% HTCN--83.9[1][7]
1.2 M LiPF6 in EC/EMC (3:7) (Standard)---[4]
1.2 M LiPF6 in EC/EMC (3:7) + 3 wt% VC---[4]
1.2 M LiPF6 in EC/EMC (3:7) + 3 wt% FEC---[4]
1 M LiClO4 in PC + Additives335 - 352--[8]

Note: HTCN = 1,3,6-hexanetrinitrile. Data for some fields were not available in the provided search results and are marked as "-".

Table 2: Capacity Retention of Graphite Anodes with Different Electrolyte Additives

Electrolyte CompositionCell ConfigurationCycling ConditionsCapacity Retention after 100 Cycles (%)Reference
Standard ElectrolyteSi-graphite/Li-64.0[9]
Standard + FECSi-graphite/Li-88.4[9]
1.0 M LiPF6 in EC/DMC (3:7) + 5 wt% FEC + 4 wt% HTCNLi/Graphite2.0C78.4[1][7]
1 M LiPF6 in EC/EMC + 1 wt% VCGraphite/NMC622C/2~93[10]
1 M LiPF6 in EC/EMC + 0.001 M KPF6Graphite/NMC622C/2~93[10]

Experimental Protocols

1. Cyclic Voltammetry (CV) for Anode Characterization

  • Objective: To study the electrochemical reduction and oxidation processes occurring at the graphite anode, including SEI formation and lithium intercalation/de-intercalation.

  • Cell Setup: A three-electrode setup is recommended, using the graphite electrode as the working electrode, lithium metal as both the counter and reference electrodes.[11][12] A two-electrode coin cell (e.g., CR2032) with lithium metal as the counter electrode can also be used.

  • Electrolyte: The PC/EC blend with the desired lithium salt (e.g., 1M LiPF6) and any additives under investigation.

  • Procedure:

    • Assemble the cell in an argon-filled glovebox to prevent moisture and air contamination.

    • Connect the cell to a potentiostat.

    • Set the potential window typically from the open-circuit voltage (OCV, ~3V vs. Li/Li+) down to 0.01V and back up to 3.0V.

    • Set a slow scan rate, for example, 0.1 mV/s, to allow for the clear resolution of electrochemical events.[13]

    • Run the CV for at least three cycles to observe the initial SEI formation (typically in the first cycle) and subsequent stable cycling.

  • Data Analysis:

    • First Cycle: Look for reduction peaks at potentials above 0.8V vs. Li/Li+, which correspond to the decomposition of electrolyte components and the formation of the SEI. The large, irreversible current in this region is indicative of SEI formation.

    • Subsequent Cycles: The disappearance of the initial reduction peaks and the appearance of reversible peaks at lower potentials (<0.3V vs. Li/Li+) indicate the intercalation and de-intercalation of lithium into graphite. The stability of these peaks over cycles suggests good reversibility.

2. Scanning Electron Microscopy (SEM) for Electrode Morphology

  • Objective: To visually inspect the surface morphology of the graphite anode before and after cycling to identify signs of exfoliation, cracking, or SEI layer formation.[14][15]

  • Sample Preparation:

    • Cycle the battery for the desired number of cycles.

    • Disassemble the cell in an argon-filled glovebox.

    • Carefully retrieve the graphite anode.

    • Gently rinse the electrode with a solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.[14]

    • Dry the electrode under vacuum.

    • Mount the dried electrode onto an SEM stub using conductive carbon tape. For cross-sectional imaging, the electrode can be cut or fractured, or a cross-section can be prepared using a focused ion beam (FIB).[14]

  • SEM Analysis:

    • Transfer the sample to the SEM chamber, minimizing exposure to air. An air-sensitive sample transfer vessel is recommended.[14]

    • Use a low accelerating voltage (e.g., 1-5 kV) to minimize beam damage to the SEI layer and enhance surface detail.

    • Acquire images at various magnifications to observe the overall electrode structure and individual graphite particles.

    • Look for signs of exfoliation (flaky, separated graphene sheets), particle cracking, and the presence of a surface film (the SEI). Energy-Dispersive X-ray Spectroscopy (EDS) can be used for elemental analysis of the surface.[14]

3. In-situ Atomic Force Microscopy (AFM) for SEI Formation Studies

  • Objective: To observe the real-time formation and evolution of the SEI layer on a model graphite surface (such as Highly Oriented Pyrolytic Graphite - HOPG) during electrochemical cycling.[16][17]

  • Cell Setup: A specialized electrochemical AFM cell is required. The HOPG serves as the working electrode, and lithium metal is used for the counter and reference electrodes. The cell is filled with the electrolyte of interest.

  • Procedure:

    • Assemble the in-situ AFM cell inside a glovebox.

    • Mount the cell onto the AFM stage.

    • Engage the AFM tip with the HOPG surface in tapping mode to minimize surface damage.

    • Begin electrochemical cycling (e.g., a slow CV scan) while simultaneously acquiring AFM images of the surface.

  • Data Analysis:

    • Monitor changes in the surface topography of the HOPG as the potential is swept.

    • The appearance of new surface features, changes in surface roughness, and the growth of layers can be attributed to the formation of the SEI.

    • Correlate the observed morphological changes with the electrochemical data from the CV to understand at which potentials different SEI components are formed.

4. Chronopotentiometry for Intercalation Studies

  • Objective: To study the voltage response of the graphite electrode under a constant current, which can provide insights into the kinetics of lithium intercalation and the stability of the electrode-electrolyte interface.[18][19]

  • Cell Setup: A two or three-electrode cell setup similar to that for CV can be used.

  • Procedure:

    • Assemble the cell in a glovebox.

    • Connect the cell to a galvanostat/potentiostat.

    • Apply a constant cathodic (charging) current and record the potential of the graphite electrode as a function of time until a lower cutoff voltage (e.g., 0.01V) is reached.

    • Then, apply a constant anodic (discharging) current and record the potential versus time until an upper cutoff voltage (e.g., 1.5V) is reached.

  • Data Analysis:

    • The voltage plateaus in the chronopotentiogram correspond to the phase transitions of lithium-graphite intercalation compounds.

    • A long, flat plateau during the initial charge at around 0.8-1.0V can indicate significant electrolyte decomposition and PC co-intercalation.

    • The stability of the voltage profiles over multiple cycles is an indicator of good electrochemical performance.

Visualizations

Graphite_Exfoliation_Mechanism cluster_0 High PC Concentration Electrolyte cluster_1 Electrochemical Process PC_Electrolyte PC-based Electrolyte Li_Solvated Li+ solvated by PC molecules PC_Electrolyte->Li_Solvated Co_intercalation Co-intercalation of Li+(PC) into graphite layers Li_Solvated->Co_intercalation During 1st Charge Graphite_Anode Graphite Anode Graphite_Expansion Graphite lattice expansion and structural stress Co_intercalation->Graphite_Expansion SEI_Failure Unstable/No SEI Formation Co_intercalation->SEI_Failure Exfoliation Graphite Exfoliation (Separation of graphene layers) Graphite_Expansion->Exfoliation Capacity_Loss Rapid Capacity Loss & Low Efficiency Exfoliation->Capacity_Loss SEI_Failure->Capacity_Loss

Figure 1. Mechanism of PC-induced graphite exfoliation.

Troubleshooting_Workflow Start Poor Performance Observed (Low Capacity/Efficiency) Check_Exfoliation Is graphite exfoliation suspected? Start->Check_Exfoliation Post_Mortem Perform Post-Mortem Analysis (SEM, XPS) Check_Exfoliation->Post_Mortem Yes Other_Issues Investigate other issues (e.g., binder, conductivity) Check_Exfoliation->Other_Issues No Evidence Evidence of exfoliation/ cracking/thick SEI? Post_Mortem->Evidence Modify_Electrolyte Modify Electrolyte Evidence->Modify_Electrolyte Yes Evidence->Other_Issues No Optimize_Formation Optimize Formation Protocol Modify_Electrolyte->Optimize_Formation Re_evaluate Re-evaluate Performance Optimize_Formation->Re_evaluate Re_evaluate->Start Issue persists

Figure 2. Troubleshooting workflow for graphite anode failure.

References

Controlling the kinetics of ethylene carbonate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the controlled ring-opening polymerization (ROP) of ethylene (B1197577) carbonate (EC). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and providing clear, actionable guidance.

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of ethylene carbonate.

Issue IDProblemPotential CausesSuggested Solutions
ECP-001 Low Monomer Conversion - Presence of Impurities: Water, oxygen, or other protic impurities in the monomer, solvent, or initiator can terminate the polymerization.[1] - Inefficient Initiation: The chosen initiator may have low efficiency under the reaction conditions. - Low Polymerization Temperature: The reaction may be kinetically slow at the selected temperature. For many systems, temperatures above 100°C are required.[2][3] - Catalyst Deactivation: Some catalysts may deactivate over time, especially at higher temperatures.[2]- Rigorous Purification: Ensure all reagents and glassware are thoroughly dried. Purify the monomer (e.g., by fractional distillation over a drying agent like P₂O₅) and solvent before use.[3] - Optimize Initiator/Catalyst: Select a more appropriate initiator or catalyst for your system. For anionic polymerization, titrate the initiator to confirm its concentration. - Increase Temperature: Gradually increase the reaction temperature. Note that this may also increase side reactions.[3][4] - Catalyst Selection: Choose a more robust catalyst or consider a dual catalytic system.[5][6]
ECP-002 Poor Control Over Molecular Weight and Broad Polydispersity - Chain Transfer Reactions: Impurities or side reactions can cause premature termination and re-initiation, leading to a broad molecular weight distribution. - Slow Initiation Compared to Propagation: If initiation is not significantly faster than propagation, chains will start growing at different times. - Catalyst Transfer Reactions: Some catalysts can transfer between growing polymer chains, leading to a loss of control.[2][7]- Purify Reagents: Meticulous purification of all components is critical to minimize chain transfer. - Adjust Monomer-to-Initiator Ratio: Carefully control the stoichiometry to target a specific molecular weight. - Optimize Reaction Conditions: Lowering the temperature (if conversion is still acceptable) can sometimes reduce side reactions. - Select an Appropriate Catalytic System: Systems known for living/controlled polymerization characteristics are preferable.
ECP-003 High Ether Linkage Content (Uncontrolled Decarboxylation) - High Reaction Temperature: Higher temperatures thermodynamically favor the decarboxylation side reaction, leading to the incorporation of ethylene oxide units.[2][3][4] - Strongly Basic Catalysts: Highly alkaline catalysts can promote CO₂ elimination.[4][8] - Long Reaction Times: Extended reaction times can lead to further degradation of carbonate linkages.[9]- Temperature Optimization: Conduct the polymerization at the lowest temperature that still provides a reasonable reaction rate. - Catalyst Choice: Use less basic catalysts, such as certain transesterification catalysts (e.g., sodium stannate trihydrate) or dual catalytic systems with Lewis acids, which can offer better control over the carbonate content.[4][5][6][8] - Limit Reaction Time: Monitor the reaction progress and quench it once the desired conversion is reached to prevent further decarboxylation.[9]
ECP-004 Polymer Discoloration - Impurities: Trace impurities in the monomer or solvent can lead to colored byproducts at high temperatures. - Side Reactions: Unwanted side reactions at elevated temperatures can generate chromophores.- Monomer and Solvent Purification: Use high-purity reagents. Consider passing them through a column of activated alumina (B75360) or a similar purification medium. - Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) to prevent oxidation.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the ring-opening polymerization of this compound often performed at high temperatures, despite its low ceiling temperature of around 25°C?

The homopolymerization of this compound to pure poly(this compound) is thermodynamically unfavorable above 25°C.[2][3] However, at elevated temperatures (typically >100°C), the polymerization is accompanied by the release of carbon dioxide (decarboxylation).[3][4] This decarboxylation results in a positive entropy change for the overall reaction, making the formation of a poly(ethylene ether-carbonate) copolymer thermodynamically feasible at these higher temperatures.[3][4]

Q2: What is the mechanism of decarboxylation during EC polymerization?

During the ring-opening polymerization, the propagating chain end (e.g., an alkoxide in anionic polymerization) can attack the this compound monomer in two ways:

  • Attack at the carbonyl carbon: This is a kinetically favored but reversible reaction that leads to the formation of a carbonate linkage.[4][8]

  • Attack at the methylene (B1212753) (ethylene) carbon: This is an irreversible reaction that involves the elimination of a molecule of CO₂, resulting in an ether linkage in the polymer backbone.[4][8]

The final polymer structure is a copolymer containing both carbonate and ether units, and the ratio is highly dependent on the reaction conditions.[4][8]

Q3: How can I control the ratio of carbonate to ether linkages in my polymer?

The carbonate-to-ether ratio is primarily influenced by the choice of catalyst and the reaction temperature.

  • Catalyst: Lewis acids and transesterification catalysts tend to yield polymers with a higher carbonate content (around 40-50%) compared to strong base catalysts, which produce polymers with lower carbonate content (10-20%).[3][4] Dual catalytic systems, combining a Lewis base with a Lewis acid, can also provide a means to tune this ratio.[5][6]

  • Temperature: Increasing the reaction temperature generally leads to a higher proportion of ether linkages due to the increased rate of decarboxylation.[4] Therefore, using the lowest possible temperature for polymerization is advisable to maximize carbonate content.

Q4: Can I perform the polymerization in a solvent?

While bulk polymerization is common, using a high-boiling-point solvent can be considered. However, experiments have shown that solvents with lower boiling points are often ineffective as they limit the achievable reaction temperature.[4] High-boiling solvents like toluene (B28343) or DMF have been used, but they may result in lower conversions and molar masses compared to bulk polymerization.[4]

Experimental Protocols

General Protocol for Bulk ROP of this compound

This protocol provides a general methodology for the bulk ring-opening polymerization of EC using a basic initiator like potassium hydroxide (B78521) (KOH) or a transesterification catalyst like sodium stannate trihydrate.

Materials:

  • This compound (EC), high purity

  • Initiator (e.g., Diethylene Glycol - DEG) or Catalyst/Initiator system (e.g., KOH)

  • Catalyst (e.g., Sodium Stannate Trihydrate)

  • Drying agent (e.g., P₂O₅)

  • Inert gas (high-purity Nitrogen or Argon)

Procedure:

  • Monomer Purification: Dry the this compound over P₂O₅ and then perform a fractional distillation under vacuum.[3] Store the purified monomer under an inert atmosphere.

  • Initiator/Catalyst Preparation: Dry the initiator/catalyst under vacuum at an elevated temperature (e.g., 110°C for KOH) for several hours to remove any moisture.[3] If using a solid, it may need to be ground into a fine powder in a glovebox.[3]

  • Reaction Setup: Assemble a reaction flask (e.g., a round-bottomed flask) equipped with a magnetic stirrer and a condenser under an inert atmosphere. The glassware must be oven-dried before use.

  • Charging the Reactor: In a glovebox or under a positive flow of inert gas, add the desired amounts of this compound, initiator (if used), and catalyst to the reaction flask.[3][4]

  • Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 150-200°C).[3][9] Stir the reaction mixture vigorously.

  • Sampling (Optional): If monitoring the reaction kinetics, samples can be withdrawn at specific time intervals using a syringe under an inert atmosphere.[3]

  • Quenching and Work-up: After the desired reaction time, cool the mixture to room temperature. The polymer can be used directly or purified by dissolving in a suitable solvent (e.g., dichloromethane) and precipitating in a non-solvent (e.g., methanol).

  • Characterization: Analyze the resulting polymer for its molecular weight (e.g., by GPC), structure, and carbonate-to-ether linkage ratio (e.g., by ¹H and ¹³C NMR).[4]

Data Presentation

Table 1: Influence of Catalyst Type on this compound ROP
Catalyst TypeTypical Carbonate Content in PolymerTypical Reaction ConditionsReference
Lewis Acids / Transesterification40 - 50 mol%150 - 175°C, 70-100 h[3][4]
Basic (e.g., KOH)10 - 20 mol%~150°C, 72-98 h[3]
Dual Catalysis (Lewis Base + Lewis Acid)Tunable, up to 30% (or 90-99% ether content with LiCl)160 - 200°C (Microwave)[5][6]
Table 2: Effect of Temperature and EC/KOH Ratio on Polymerization
EC/KOH Mole RatioTemperature (°C)Reaction Time for ~98% Conversion (h)NotesReference
1000/1150~8Longer reaction times can lead to depolymerization.[9]
1000/1180~7-8Higher temperature can increase reaction rate.[9]
1000/1200~7Highest yield (80%) observed at this temperature.[9]
200/1150, 180, 200-Lower molecular weight products compared to 1000:1 ratio.[3]
20/1150, 180, 200-Even lower molecular weight products.[3]

Visualizations

ROP_Mechanism cluster_paths Propagation Pathways Initiator Initiator (e.g., RO⁻) Carbonyl_Attack Attack at Carbonyl Carbon Initiator->Carbonyl_Attack + EC Methylene_Attack Attack at Methylene Carbon Initiator->Methylene_Attack + EC EC This compound (Monomer) Carbonate_Linkage Carbonate Linkage (Reversible) Carbonyl_Attack->Carbonate_Linkage Kinetically Favored Ether_Linkage Ether Linkage (Irreversible) Methylene_Attack->Ether_Linkage Thermodynamically Favored (High T) Polymer_Chain Growing Polymer Chain Carbonate_Linkage->Polymer_Chain CO2 CO₂ Ether_Linkage->CO2 Ether_Linkage->Polymer_Chain

Caption: Propagation mechanism in the ROP of this compound.

Troubleshooting_Workflow Start Start Polymerization Check_Conversion Check Monomer Conversion Start->Check_Conversion Low_Conversion Issue: Low Conversion Check_Conversion->Low_Conversion < Target Check_MWD Check Molecular Weight Distribution Check_Conversion->Check_MWD ≥ Target Purify Action: Purify Monomer, Solvent, Initiator Low_Conversion->Purify Optimize_Temp Action: Increase Temperature Low_Conversion->Optimize_Temp Purify->Start Retry Optimize_Temp->Start Retry Broad_MWD Issue: Broad MWD Check_MWD->Broad_MWD Broad Check_Structure Check Polymer Structure (NMR) Check_MWD->Check_Structure Narrow Broad_MWD->Purify Control_Ratio Action: Control Stoichiometry (Monomer/Initiator) Broad_MWD->Control_Ratio Control_Ratio->Start Retry High_Ether Issue: High Ether Content Check_Structure->High_Ether High Success Successful Polymerization Check_Structure->Success Acceptable Optimize_Catalyst Action: Change Catalyst or Lower Temperature High_Ether->Optimize_Catalyst Optimize_Catalyst->Start Retry

Caption: Troubleshooting workflow for EC polymerization.

References

Validation & Comparative

Ethylene Carbonate vs. Dimethyl Carbonate: A Comparative Guide for Electrolyte Co-Solvents in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lithium-ion battery (LIB) chemistry, the electrolyte stands as a critical component governing performance, safety, and lifespan. The careful selection of solvent systems is paramount, with ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) reigning as two of the most indispensable co-solvents. This guide provides an objective, data-driven comparison of EC and DMC, offering insights into their individual characteristics and synergistic interplay to inform electrolyte design and optimization for advanced energy storage applications.

Core Functions and Synergistic Roles

Ethylene carbonate, a cyclic carbonate, and dimethyl carbonate, a linear carbonate, play distinct yet complementary roles within the electrolyte. EC possesses a high dielectric constant, making it exceptionally effective at dissolving lithium salts and ensuring a high concentration of charge-carrying Li+ ions.[1][2] Furthermore, EC is a cornerstone of solid electrolyte interphase (SEI) formation on the anode.[3][4] This passivating layer is crucial for preventing further electrolyte decomposition and ensuring the long-term cyclability of the battery.[3]

However, EC's high viscosity and high melting point hinder ionic mobility, especially at lower temperatures.[1][2] This is where DMC becomes essential. With its low viscosity, DMC acts as a diluent, significantly enhancing the ionic conductivity of the electrolyte by facilitating the rapid transport of lithium ions between the electrodes.[1][5] The combination of EC's salt-dissolving and SEI-forming capabilities with DMC's low viscosity creates a synergistic effect, resulting in an electrolyte with balanced properties for optimal battery performance.[1]

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of EC and DMC dictate their behavior and function within the electrolyte. A summary of their key physicochemical characteristics is presented below.

PropertyThis compound (EC)Dimethyl Carbonate (DMC)Significance in Electrolyte Performance
Chemical Structure Cyclic CarbonateLinear CarbonateThe cyclic structure of EC contributes to its high polarity and stability, crucial for SEI formation. The linear structure of DMC allows for greater molecular flexibility and lower viscosity.
Dielectric Constant (ε) ~89[1]~3[1]A high dielectric constant is essential for dissolving lithium salts and ensuring a sufficient concentration of free Li+ ions for conduction. EC excels in this role.
Viscosity (η) at 25°C ~1.9 cP[1]~0.59 cP[1]Low viscosity is critical for high ionic conductivity, as it reduces the resistance to ion movement. DMC is a highly effective viscosity reducer.
Melting Point 34-37 °C[2]2-4 °C[6]A low melting point is desirable for low-temperature battery operation. The high melting point of EC necessitates the use of co-solvents like DMC.
Boiling Point 243 °C[2]90 °C[6]A high boiling point contributes to the thermal stability and safety of the electrolyte. EC has a significantly higher boiling point than DMC.

Impact on Battery Performance: A Data-Driven Analysis

The ratio of EC to DMC in the electrolyte formulation has a profound impact on key battery performance metrics, including ionic conductivity, cycle life, and capacity retention.

Ionic Conductivity

The interplay between EC's high dielectric constant and DMC's low viscosity directly influences the ionic conductivity of the electrolyte. While pure EC has poor ionic conductivity due to its high viscosity, and pure DMC has low conductivity due to its inability to effectively dissolve lithium salts, their mixtures exhibit significantly enhanced conductivity. The optimal ionic conductivity is typically achieved at specific mixing ratios where the benefits of both solvents are maximized.

Solid Electrolyte Interphase (SEI) Formation and Stability

The composition and morphology of the SEI are critical for the stability and longevity of a lithium-ion battery. EC is the primary precursor for the formation of a stable and protective SEI layer on graphite (B72142) anodes.[3][4] The reduction products of EC, such as lithium ethylene dicarbonate (B1257347) (LEDC), form a dense and electronically insulating film that allows for Li+ ion transport while preventing further electrolyte decomposition.[7]

In contrast, electrolytes composed solely of DMC tend to form a less stable and more resistive SEI, which can lead to continuous electrolyte reduction and poor cycling performance.[3][4] However, the presence of DMC can influence the SEI's properties. Studies have shown that in EC:DMC mixtures, the resulting SEI can be thinner and more stable compared to those formed in electrolytes with other linear carbonates.[4] The morphology of the SEI is also affected by the solvent composition, with EC-rich electrolytes generally forming a more uniform and robust SEI.

Electrochemical Performance

The balance between EC and DMC significantly affects the overall electrochemical performance of the battery, including its capacity, efficiency, and rate capability.

Performance MetricEC-Rich ElectrolyteDMC-Rich ElectrolyteRationale
Initial Capacity May be slightly lower due to higher viscosity and potentially thicker SEI formation, leading to higher initial impedance.Can exhibit higher initial capacity due to lower viscosity and improved wetting of electrodes.The lower viscosity of DMC-rich electrolytes facilitates better impregnation of the electrode pores, leading to improved initial performance.
Coulombic Efficiency Generally higher and more stable over cycling due to the formation of a robust and passivating SEI.[8]May show lower coulombic efficiency, especially in the initial cycles, due to less effective SEI formation and continuous electrolyte reduction.[9]A stable SEI formed from EC decomposition minimizes irreversible capacity loss during each cycle, leading to higher coulombic efficiency.[8]
Capacity Retention Typically exhibits better long-term capacity retention and cycling stability.[3]Often shows faster capacity fading over extended cycling.The stable SEI layer formed in the presence of EC is key to preventing the degradation of the anode and maintaining the structural integrity of the electrode-electrolyte interface over many cycles.[3]
Rate Capability May have limitations at very high charge/discharge rates due to higher viscosity and lower ionic conductivity.Generally demonstrates superior rate capability due to lower viscosity and higher ionic conductivity.[5]The lower viscosity of DMC-rich electrolytes allows for faster Li+ ion transport, which is essential for maintaining high capacity at high current densities.[5]

Logical Relationship Diagram

The following diagram illustrates the relationship between the intrinsic properties of EC and DMC and their resulting impact on electrolyte characteristics and battery performance.

G EC_props High Dielectric Constant High Viscosity High Melting Point Salt_Dissolution Good Li+ Salt Dissolution EC_props->Salt_Dissolution Enables SEI_Formation Stable SEI Formation EC_props->SEI_Formation Crucial for Safety Enhanced Safety (Higher Flashpoint of EC) EC_props->Safety Contributes to DMC_props Low Dielectric Constant Low Viscosity Low Melting Point Ionic_Conductivity High Ionic Conductivity DMC_props->Ionic_Conductivity Enhances (reduces viscosity) Low_Temp_Performance Good Low-Temperature Performance DMC_props->Low_Temp_Performance Improves Salt_Dissolution->Ionic_Conductivity Rate_Capability High Rate Capability Ionic_Conductivity->Rate_Capability Cycle_Life Long Cycle Life SEI_Formation->Cycle_Life

Caption: Interplay of EC and DMC properties on electrolyte and battery performance.

Experimental Protocols

For researchers aiming to replicate or build upon the findings presented, the following are detailed methodologies for key experimental procedures.

Measurement of Ionic Conductivity

Objective: To determine the ionic conductivity of the electrolyte at various temperatures.

Apparatus:

  • Conductivity meter with a two- or four-electrode conductivity cell

  • Temperature-controlled chamber or water bath

  • Glass vials or beakers

  • Argon-filled glovebox

Procedure:

  • Electrolyte Preparation: Prepare the desired electrolyte compositions (e.g., varying EC:DMC ratios with a fixed lithium salt concentration) inside an argon-filled glovebox to prevent moisture contamination.

  • Cell Calibration: Calibrate the conductivity cell using standard conductivity solutions of known values (e.g., KCl solutions) to determine the cell constant. This step is crucial for accurate measurements.

  • Sample Measurement: a. Place a known volume of the electrolyte solution into a clean, dry glass vial inside the glovebox. b. Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged and there are no air bubbles on the electrode surfaces. c. Transfer the sealed vial to the temperature-controlled chamber and allow the temperature to stabilize at the desired setpoint. d. Record the resistance or conductance reading from the conductivity meter.

  • Data Calculation: Calculate the ionic conductivity (σ) using the following formula: σ = K_cell / R where K_cell is the cell constant and R is the measured resistance.

  • Temperature Dependence: Repeat the measurement at different temperatures to evaluate the temperature-dependent ionic conductivity.

Determination of Electrochemical Stability Window (ESW)

Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., coin cell or Swagelok-type cell)

  • Working electrode (e.g., platinum, glassy carbon, or stainless steel)

  • Counter and reference electrodes (e.g., lithium metal)

  • Argon-filled glovebox for cell assembly

Procedure:

  • Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox. The working electrode should be inert to avoid reactions with the electrolyte. Lithium metal is typically used for both the counter and reference electrodes.

  • Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV): a. Connect the assembled cell to the potentiostat. b. For the anodic stability limit, perform a linear sweep voltammetry scan from the open-circuit potential (OCP) to a high potential (e.g., 6 V vs. Li/Li+) at a slow scan rate (e.g., 0.1-1 mV/s). c. For the cathodic stability limit, perform an LSV scan from the OCP to a low potential (e.g., -0.5 V vs. Li/Li+).

  • Data Analysis: a. Plot the current response as a function of the applied potential. b. The electrochemical stability window is defined by the potentials at which a significant increase in the Faradaic current is observed, indicating the onset of electrolyte oxidation (anodic limit) or reduction (cathodic limit). A current density threshold (e.g., 0.01-0.1 mA/cm²) is often used to define these limits.

Conclusion

The selection and optimization of the EC to DMC ratio is a critical lever in the design of high-performance lithium-ion battery electrolytes. This compound is indispensable for its superior ability to dissolve lithium salts and form a stable solid electrolyte interphase, which is fundamental for long-term cycling stability.[1][3] Dimethyl carbonate, with its low viscosity, is equally crucial for enhancing ionic conductivity, thereby enabling high-rate performance and improving low-temperature operation.[1][5] A thorough understanding of the trade-offs between these two co-solvents, supported by robust experimental data, is essential for researchers and scientists in the field to push the boundaries of energy storage technology. The experimental protocols provided herein offer a standardized approach to characterizing these critical electrolyte properties, facilitating further innovation and development.

References

A Comparative Guide to Validating Ethylene Carbonate Purity: GC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) carbonate (EC) is a critical component in numerous applications, from a polar solvent in organic synthesis to a high-permittivity component of electrolytes in lithium-ion batteries. Ensuring its purity is paramount for predictable performance and safety. This guide provides a comparative overview of gas chromatography (GC) for the validation of ethylene carbonate purity, contrasting its performance with high-performance liquid chromatography (HPLC) and mentioning traditional titration methods.

Performance Comparison: Gas Chromatography vs. High-Performance Liquid Chromatography

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used method for assessing the purity of volatile and semi-volatile compounds like this compound.[1][2] High-performance liquid chromatography (HPLC) presents a viable alternative, especially for non-volatile impurities or when thermal degradation of the analyte is a concern.[3]

The following table summarizes the performance characteristics of representative GC and HPLC methods for the analysis of this compound and related compounds, based on experimental data from various studies.

Performance MetricGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)
Linearity (R²) >0.9995[4]>0.9990[3]
Precision (%RSD) < 1.5% (Peak Area)[4]Not explicitly stated for EC, but method validated for precision[3]
Limit of Detection (LOD) < 0.5 mg/L (0.5 ppm)[4]3.8–30.8 ppm (for various organic carbonates)[3]
Limit of Quantitation (LOQ) < 1.6 mg/L (1.6 ppm)[4]Not explicitly stated for EC, but method validated for LOQ[3]
Common Impurities Detected Ethylene glycol, diethylene glycol, other carbonates (DMC, EMC)[4][5]Other carbonates (DMC, PC, EMC, DEC)[3]
Primary Advantages High sensitivity, excellent resolution for volatile impurities.[6]Avoids thermal degradation of this compound.[3]
Primary Disadvantages High temperatures can lead to degradation of this compound.[3]Potentially lower sensitivity for some impurities compared to GC-FID.

Logical Workflow for Purity Validation

The general process for validating the purity of an this compound sample using gas chromatography involves several key steps, from sample preparation to data analysis and final reporting.

Workflow for this compound Purity Validation by GC cluster_prep Sample and Standard Preparation cluster_analysis Gas Chromatography Analysis cluster_data Data Processing and Validation cluster_report Final Reporting SamplePrep Dilute this compound Sample Injection Inject Sample and Standards SamplePrep->Injection StandardPrep Prepare Calibration Standards StandardPrep->Injection GC_Setup Instrument Setup and System Suitability GC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Purity_Calculation Calculate Purity Quantification->Purity_Calculation Report_Generation Generate Certificate of Analysis Purity_Calculation->Report_Generation

Caption: Workflow for this compound purity validation by GC.

Experimental Protocol: Purity Determination of this compound by GC-FID

This protocol describes a general method for the determination of this compound purity and the quantification of common impurities using gas chromatography with a flame ionization detector (GC-FID).

1. Objective: To quantify the purity of this compound and identify and quantify related impurities.

2. Materials and Reagents:

  • This compound sample

  • This compound reference standard (≥99.5% purity)

  • Reference standards for expected impurities (e.g., ethylene glycol, diethylene glycol, dimethyl carbonate)

  • High-purity solvent for dilution (e.g., Dichloromethane or Acetonitrile, HPLC grade)

3. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column: A mid-polarity column such as a 35% diphenyl/65% dimethyl polysiloxane phase (e.g., TraceGOLD TG-35MS, 30 m x 0.25 mm x 0.25 µm) is suitable.[7]

  • Data acquisition and processing software.

4. Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.0 mL/min).[7]

  • Injector Temperature: 200-250 °C.[7]

  • Injection Mode: Split (e.g., split ratio 70:1).[7]

  • Injection Volume: 1.0 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2.5 minutes.

    • Ramp: 30 °C/minute to 200 °C.

    • Hold: 4 minutes at 200 °C.[7]

  • Detector: FID

  • Detector Temperature: 250 °C.[7]

  • Hydrogen Flow: 35 mL/min.[7]

  • Air Flow: 350 mL/min.[7]

  • Makeup Gas (Nitrogen): 30 mL/min.[7]

5. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of the this compound reference standard and each impurity standard in the chosen solvent.

  • Calibration Standards: Prepare a series of mixed calibration standards by diluting the stock solutions to cover a range of concentrations (e.g., 10 to 500 mg/L).[4]

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the solvent to a known concentration, similar to the mid-range of the calibration standards.

6. Analysis Procedure:

  • Equilibrate the GC system with the specified chromatographic conditions.

  • Perform a blank injection (solvent) to ensure no interfering peaks are present.

  • Inject the calibration standards to establish the linearity and response factors for this compound and its impurities.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Integrate the peak areas for all components.

7. Calculation:

  • Calculate the concentration of each impurity in the sample using the calibration curve.

  • Determine the purity of this compound by subtracting the sum of the percentages of all impurities from 100% (Area Percent method or using response factors from calibration).

8. Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a proportional relationship between concentration and detector response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Alternative Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly advantageous as it operates at lower temperatures, mitigating the risk of this compound degradation that can occur at the high temperatures of a GC injection port.[3] A study using an ion-exclusion HPLC column with a refractive index detector has shown excellent linearity (R² > 0.9990) for various organic carbonates.[3] However, the sensitivity of HPLC with a standard UV or RID detector may be lower for certain impurities compared to GC-FID.

Titration: A classic chemical method involves the hydrolysis of this compound with a known excess of a standard alkali solution. The unreacted alkali is then back-titrated with a standard acid. This method is simple and cost-effective but lacks the specificity of chromatographic techniques. It provides a measure of the total carbonate content but cannot distinguish between different carbonate species or quantify other neutral impurities.

Conclusion

For the comprehensive purity validation of this compound, gas chromatography offers a highly sensitive and specific method capable of separating and quantifying a wide range of volatile and semi-volatile impurities. Its performance, particularly with an FID detector, is well-documented, with excellent linearity, precision, and low detection limits. While HPLC provides a valuable alternative that avoids potential thermal degradation, GC often remains the method of choice due to its high resolution and sensitivity. The selection between GC and HPLC should be based on the specific impurities of interest, the required sensitivity, and the thermal stability of the sample matrix. Titration methods, while simple, are best suited for assaying total carbonate content where impurity profiling is not required.

References

The Future of Lithium-Ion Batteries: A Comparative Guide to Ethylene Carbonate-Based and Ethylene Carbonate-Free Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

A critical shift is underway in the formulation of electrolytes for lithium-ion batteries (LIBs). While ethylene (B1197577) carbonate (EC) has long been a cornerstone solvent, its limitations at extreme temperatures and high voltages have spurred the development of EC-free alternatives. This guide provides a comprehensive comparison of these two electrolyte classes, offering researchers, scientists, and drug development professionals a data-driven overview of their performance, supported by experimental evidence.

For decades, ethylene carbonate has been an indispensable component in commercial LIB electrolytes, primarily due to its ability to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes.[1] This passivating layer is crucial for preventing continuous electrolyte decomposition and ensuring long cycle life. However, EC's high melting point of 36.4 °C severely hampers ion transport at sub-zero temperatures, leading to significant performance degradation.[1] Conversely, at high voltages (>4.3 V), EC is prone to oxidation, which can lead to instability and safety concerns, particularly with next-generation high-energy-density cathodes like high-nickel layered oxides.[2][3][4]

The quest for batteries that can operate reliably in demanding applications, from electric vehicles in cold climates to high-performance electronics, has accelerated research into EC-free electrolytes. These novel formulations aim to overcome the intrinsic drawbacks of EC by utilizing alternative solvents and additives, leading to significant improvements in low-temperature performance, high-voltage stability, and overall safety.

Performance Under Scrutiny: A Head-to-Head Comparison

The following tables summarize the key performance differences between EC-based and EC-free electrolytes based on published experimental data.

Key Performance MetricEC-Based ElectrolytesEC-Free ElectrolytesKey Advantages of EC-Free
Low-Temperature Performance Poor capacity retention and rechargeability below 0°C due to high EC melting point and resistive SEI.[1]Remarkable low-temperature performance, delivering a significant percentage of room-temperature capacity even at -50°C.[1]Enables reliable operation in cold climates.
High-Voltage Stability Susceptible to oxidation above 4.3 V, leading to electrolyte decomposition and reduced cycle life.[2]Enhanced stability at high voltages, enabling the use of high-energy-density cathodes.[5]Allows for higher energy density batteries.
Cycling Stability Generally good at standard voltages, but can be compromised at high voltages and low temperatures.Can achieve excellent cycling stability, with some formulations sustaining hundreds of cycles with minimal capacity fade.[1][6]Improved long-term performance and reliability.
SEI Layer Characteristics Forms a well-known, effective SEI on graphite at standard conditions.Forms a stable, low-impedance SEI, often through anion decomposition, which can be more effective at extreme temperatures.[1]More robust and adaptable SEI for challenging conditions.
Safety Flammability of carbonate solvents is a concern. EC decomposition at high temperatures can contribute to thermal runaway.[7]Can be formulated with less flammable solvents and additives, potentially improving overall battery safety.[6]Reduced risk of thermal events.

Quantitative Data Summary

The following tables provide a more detailed look at the quantitative performance metrics of representative EC-based and EC-free electrolytes.

Table 1: Low-Temperature Performance Comparison

Electrolyte CompositionCell ConfigurationTemperature (°C)Capacity Retention (%)Charge/Discharge RateReference
EC-based (Specific composition not detailed)NCA|Gr Pouch Cell-15Not specified, but lower than EC-free0.3C[1]
EC-free (Specific composition not detailed)NCA|Gr Pouch Cell-15Not specified, but significantly better0.3C[1]
EC-based (Specific composition not detailed)NCA|Gr Pouch Cell-50Lower than EC-freeNot specified[1]
EC-free (Specific composition not detailed)NCA|Gr Pouch Cell-5076% of room-temperature capacityNot specified[1]

Table 2: High-Voltage Cycling Stability

Electrolyte CompositionCell ConfigurationUpper Cutoff Voltage (V)Cycle NumberCapacity Retention (%)Reference
1 M LiPF6 in EC:EMC (3:7 wt%) + 2 wt% VCNMA90/Graphite Full Cell4.3Not specifiedLower than EC-free[6]
20F1.5M-1TDI (EC-free) NMA90/Graphite Full Cell4.3Not specifiedEnhanced cycling stability[6]
1 M LiPF6 in EC:EMCNMC442/graphite pouch cells4.4~200~80%[8]
1 M LiPF6 in EMC + 5% FEC (EC-free) NMC442/graphite pouch cells4.4~600~85%[8]

Table 3: Ionic Conductivity

Electrolyte CompositionTemperature (°C)Ionic Conductivity (mS/cm)Reference
1 M LiPF6 in EC:EMC (3:7 wt%)Not specified~8.5[6]
1.5 M LiPF6 in EMC + 20 wt% FEC (EC-free) Not specified~8.2[6]
1.5 M LiPF6 in EMC + 30 wt% FEC (EC-free) Not specified~8.8[6]
1 M LiPF6 in EC:DMC (1:1 vol%)25~10.7[9]
LiFSI:EC (1:6 molar ratio) 25~9.5[9]
LiFSI:EC (1:2 molar ratio) 25~1.5[9]

Experimental Methodologies

A summary of the experimental protocols used to generate the data presented above is provided here.

General Cell Assembly:

  • Pouch Cells: LiCoO₂ (LCO) or LiNi₀.₈₅Co₀.₁₀Al₀.₀₅O₂ (NCA) cathodes and graphite (Gr) anodes were used to assemble pouch-type full cells.[1]

  • Coin Cells: Standard 2032-type coin cells are commonly used for electrochemical testing, with lithium metal as the counter electrode for half-cell studies.

Electrochemical Testing:

  • Cycling Performance: Cells are typically cycled at various C-rates (e.g., 0.3C, 1C) within a specific voltage window at different temperatures (e.g., 25°C, -15°C, -50°C).[1] Capacity retention is monitored over hundreds of cycles.

  • Rate Capability: Cells are charged and discharged at progressively higher C-rates to evaluate their ability to deliver power.

  • Electrochemical Impedance Spectroscopy (EIS): This technique is used to measure the interfacial and charge-transfer resistances within the cell, providing insights into the properties of the SEI layer.[6]

Material Characterization:

  • X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the chemical composition of the SEI layer formed on the electrode surfaces.[5][6]

  • Scanning Electron Microscopy (SEM): SEM is used to observe the morphology of the electrodes before and after cycling.

Visualizing the Mechanisms

The following diagrams illustrate the key differences in the formation and function of the SEI in EC-based and EC-free electrolytes, as well as a typical experimental workflow for electrolyte evaluation.

SEI_Formation cluster_EC EC-Based Electrolyte cluster_EC_Free EC-Free Electrolyte EC_Solvent This compound (EC) Graphite_EC Graphite Anode EC_Solvent->Graphite_EC Reduction at low potential SEI_EC EC-derived SEI (Li₂CO₃, organic polymers) Graphite_EC->SEI_EC Forms stable passivating layer Anion_Salt Anion (e.g., from LiFSI, LiDFOB) Graphite_EC_Free Graphite Anode Anion_Salt->Graphite_EC_Free Preferential decomposition SEI_EC_Free Anion-derived SEI (LiF, inorganic-rich) Graphite_EC_Free->SEI_EC_Free Forms robust, low-impedance layer

Caption: SEI formation mechanism in EC-based vs. EC-free electrolytes.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Electrolyte_Formulation Electrolyte Formulation (EC-based vs. EC-free) Cell_Assembly Cell Assembly (Coin or Pouch Cell) Electrolyte_Formulation->Cell_Assembly Formation_Cycling Formation Cycling Cell_Assembly->Formation_Cycling Performance_Tests Performance Tests (Cycling, Rate, EIS) Formation_Cycling->Performance_Tests Disassembly Cell Disassembly Performance_Tests->Disassembly Characterization Material Characterization (XPS, SEM) Disassembly->Characterization

Caption: Typical experimental workflow for evaluating battery electrolytes.

Conclusion: A Promising Path Forward

The transition away from EC-based electrolytes marks a significant step towards the development of next-generation lithium-ion batteries with enhanced performance and safety. While EC has been a reliable workhorse, its inherent limitations are becoming increasingly apparent as the demand for batteries with wider operating windows grows.

EC-free electrolytes have demonstrated compelling advantages, particularly in low-temperature performance and high-voltage stability.[1][5] The ability to tailor the SEI composition through the selection of alternative solvents and additives opens up new avenues for optimizing battery performance for specific applications.[6] As research continues to refine these novel electrolyte formulations, we can expect to see safer, more reliable, and higher-energy-density batteries powering our future.

References

The Tale of Two Carbonates: A Comparative Guide to Ethylene Carbonate and Vinylene Carbonate as Electrolyte Additives in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in battery technology and development, the composition of the electrolyte is a critical factor in optimizing lithium-ion battery performance. This guide provides an objective comparison of two widely used carbonate compounds: Ethylene (B1197577) Carbonate (EC), a foundational solvent, and Vinylene Carbonate (VC), a popular additive, detailing their impact on battery performance with supporting experimental data and methodologies.

The longevity and efficiency of lithium-ion batteries are intrinsically linked to the stability of the Solid Electrolyte Interphase (SEI), a passivation layer formed on the anode surface during the initial charging cycles. Both Ethylene Carbonate (EC) and Vinylene Carbonate (VC) play pivotal roles in the formation and properties of this crucial layer, albeit with distinct mechanisms and outcomes. EC, a high-permittivity solvent, is a standard component of conventional electrolytes, facilitating lithium-ion transport and participating directly in SEI formation. VC, on the other hand, is introduced in small quantities as an additive, designed to electropolymerize preferentially on the anode surface, creating a more robust and protective SEI.

Performance Under the Microscope: A Quantitative Comparison

The addition of VC to an EC-based electrolyte has been shown to significantly enhance the electrochemical performance of lithium-ion cells. The primary benefits observed are improved cycling stability and higher coulombic efficiency, which are direct indicators of a more stable SEI that minimizes parasitic reactions between the electrolyte and the electrode.

Below is a summary of key performance metrics comparing a standard electrolyte containing EC with an electrolyte modified with a VC additive.

Performance MetricStandard Electrolyte (EC-based)Electrolyte with VC AdditiveKey Observations
First Cycle Coulombic Efficiency LowerHigherThe addition of VC leads to a more efficient formation of the SEI, consuming less lithium in irreversible side reactions during the first cycle.
Capacity Retention ModerateSignificantly ImprovedCells with VC exhibit a much slower rate of capacity fade over extended cycling, indicating a more stable SEI that prevents ongoing electrolyte degradation.[1]
Charge Transfer Resistance (Rct) Increases steadily with cyclingLower and more stableThe VC-derived SEI often exhibits lower impedance, facilitating more efficient lithium-ion kinetics at the electrode-electrolyte interface.[2][3]
Gas Generation Noticeable, especially at elevated temperaturesReducedThe formation of a more stable, polymeric SEI with VC suppresses the decomposition of the electrolyte, leading to less gas evolution.[4]

Delving into the Mechanisms: SEI Formation Pathways

The distinct performance characteristics of EC and VC stem from their different electrochemical reduction pathways on the anode surface during the initial charge.

This compound (EC) Reduction:

EC is reduced at potentials below 0.8 V vs. Li/Li+. The reduction of EC is a complex process that can lead to the formation of various inorganic and organic species, including lithium ethylene dicarbonate (B1257347) (LEDC), lithium carbonate (Li₂CO₃), and ethylene gas (C₂H₄).[4] The resulting SEI is often heterogeneous and can be susceptible to dissolution or breakdown during prolonged cycling, leading to continuous electrolyte consumption and capacity fade.

Vinylene Carbonate (VC) Reduction and Polymerization:

VC has a higher reduction potential than EC, meaning it is reduced preferentially on the anode surface.[5] This early reduction leads to the formation of a more stable and uniform SEI layer. The primary mechanism for VC is electropolymerization, where the VC molecules link together to form a polymeric film, often referred to as poly(VC).[4][6] This polymer-rich SEI is more flexible and better able to accommodate the volume changes of the anode during lithium intercalation and de-intercalation, thus maintaining its integrity over many cycles. The presence of VC also suppresses the reduction of EC, leading to a different overall SEI composition.[4]

SEI_Formation_EC cluster_reduction Reduction on Anode Surface EC This compound (EC) e_minus e⁻ (from anode) EC->e_minus EC_reduced EC Radical Anion e_minus->EC_reduced Li_plus Li⁺ Products SEI Components: - Lithium Ethylene Dicarbonate (LEDC) - Li₂CO₃ - Ethylene Gas (C₂H₄) Li_plus->Products EC_reduced->Products SEI_Formation_VC cluster_polymerization Electropolymerization on Anode Surface VC Vinylene Carbonate (VC) e_minus e⁻ (from anode) VC->e_minus VC_reduced VC Radical Anion e_minus->VC_reduced Li_plus Li⁺ Poly_VC Poly(VC) Film Li_plus->Poly_VC VC_reduced->Poly_VC Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Evaluation cluster_analysis Data Analysis Cell_Assembly Cell Assembly (Graphite || Cathode) Formation Formation Cycling (e.g., C/20, 2 cycles) Cell_Assembly->Formation Electrolyte_Prep Electrolyte Preparation (EC-based ± VC) Electrolyte_Prep->Cell_Assembly Cycling Long-Term Cycling (e.g., C/2, 100+ cycles) Formation->Cycling EIS Impedance Spectroscopy (EIS) Formation->EIS Cycling->EIS Capacity Capacity Retention Cycling->Capacity CE Coulombic Efficiency Cycling->CE Impedance Impedance Analysis (Rct, R_SEI) EIS->Impedance

References

A Comparative Guide to Ethylene Carbonate (EC) and Fluoroethylene Carbonate (FEC) in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

The performance and longevity of lithium-ion batteries are critically dependent on the composition of their electrolyte and the resulting solid electrolyte interphase (SEI) formed on the electrode surfaces. Ethylene (B1197577) carbonate (EC) has long been a standard component of commercial electrolytes due to its high dielectric constant, which facilitates lithium salt dissociation. However, the emergence of high-capacity anode materials, such as silicon, has necessitated the development of more robust electrolyte formulations. Fluoroethylene carbonate (FEC) has gained significant attention as a highly effective electrolyte additive or co-solvent that dramatically improves battery performance, particularly with silicon-based anodes.[1][2]

This guide provides an objective comparison of the electrochemical performance of EC and FEC, supported by experimental data, detailed methodologies, and mechanistic diagrams.

Quantitative Performance Comparison

The addition of FEC to a standard EC-based electrolyte leads to significant improvements in key electrochemical metrics, including cycling stability, coulombic efficiency, and interfacial resistance.

Performance MetricStandard Electrolyte (EC-based)FEC-containing ElectrolyteKey Findings
Reduction Potential ~0.7 V vs. Li+/Li[3]~1.1 - 1.4 V vs. Li+/Li[3]FEC is reduced at a higher potential, allowing it to form a passivating SEI layer before the decomposition of EC.[3]
SEI Resistance (Impedance) Higher (~16 MΩ after cycling)[3]Lower (~13 MΩ after cycling)[3]The FEC-derived SEI exhibits lower resistance, suggesting higher Li+ conductivity.[3]
Capacity Retention (Si Anode) 343 mAh/g after 30 cycles[4]1159 mAh/g after 30 cycles (EC-DMC-FEC)[4]FEC significantly enhances the capacity retention of silicon nanowire electrodes.[4]
Capacity Retention (LCO/Graphite) Significant fadingReduced impedance of the positive electrode[5]Additives like FEC generally reduce the impedance of the positive electrode.[5]
Capacity Retention (High Voltage) 14.5% after 100 cycles (Li2CoPO4F)[6]52.6% after 100 cycles (Li2CoPO4F)[6]FEC-based electrolytes show higher stability at high voltages, improving performance.[6]
SEI Thermal Stability Breaks down at ~153 °C[3]Stable up to ~200 °C[3]The SEI formed with FEC is thermally more stable.[3]

Mechanism of Action: SEI Formation

The primary difference in performance between EC and FEC stems from the distinct characteristics of the SEI layer each component forms on the anode surface during the initial charging cycles.

  • This compound (EC): In standard electrolytes, EC is reduced at the anode surface to form an SEI primarily composed of lithium alkyl carbonates, such as lithium ethylene dicarbonate (B1257347) (LEDC), and lithium carbonate (Li2CO3).[7][8] This layer can be unstable, especially on anodes that undergo large volume changes like silicon, leading to continuous electrolyte decomposition and capacity fade.[1]

  • Fluorothis compound (FEC): FEC has a higher reduction potential than EC, meaning it is preferentially reduced on the anode surface.[3] Its decomposition pathway leads to the formation of a more stable and robust SEI. A key component of the FEC-derived SEI is lithium fluoride (B91410) (LiF), which is embedded in a matrix of other organic and inorganic species like poly(FEC) and Li2CO3.[3][7] This LiF-rich SEI is thinner, denser, and more flexible, providing superior passivation of the electrode surface.[3][9] It effectively prevents the continuous decomposition of other electrolyte components and can better accommodate the volume expansion of high-capacity anodes.[9]

SEI_Formation_Mechanisms cluster_EC EC-Based Electrolyte cluster_FEC FEC-Containing Electrolyte EC This compound (EC) EC_Reduction Electrochemical Reduction (~0.7V) EC->EC_Reduction at Anode SEI_EC Unstable SEI Layer EC_Reduction->SEI_EC FEC_Reduction Preferential Reduction (~1.2V) Components_EC Composition: - Lithium Ethylene Dicarbonate - Li2CO3 SEI_EC->Components_EC FEC Fluorothis compound (FEC) FEC->FEC_Reduction at Anode SEI_FEC Stable & Flexible SEI Layer FEC_Reduction->SEI_FEC Components_FEC Composition: - Lithium Fluoride (LiF) - Poly(FEC) - Li2CO3 SEI_FEC->Components_FEC Experimental_Workflow cluster_testing Electrochemical Performance Testing start Start: Prepare Electrolytes (EC-based vs. FEC-containing) assembly Cell Assembly (e.g., Coin Cell, Pouch Cell) start->assembly formation Formation Cycles (Low C-rate to form initial SEI) assembly->formation gv Galvanostatic Cycling (Capacity, Efficiency, Cycle Life) formation->gv cv Cyclic Voltammetry (CV) (Redox Potentials) gv->cv post_mortem Post-Mortem Analysis (XPS, SEM, etc. to analyze SEI) gv->post_mortem eis Electrochemical Impedance Spectroscopy (EIS) (Interfacial Resistance) cv->eis end End: Performance Comparison eis->end post_mortem->end

References

Unraveling the Reductive Decomposition of Ethylene Carbonate and its Analogs: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational studies of ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), and vinylene carbonate (VC) reveals key differences in their reductive decomposition pathways, crucial for the development of stable solid-electrolyte interphases (SEI) in lithium-ion batteries. This guide provides a comparative analysis based on Density Functional Theory (DFT) studies, offering insights for researchers, scientists, and professionals in drug development and materials science.

The stability of the electrolyte is a critical factor governing the performance and safety of lithium-ion batteries. Ethylene carbonate is a common solvent in these electrolytes, and its reductive decomposition on the anode surface is the primary mechanism for the formation of the protective SEI layer. Understanding the intricate details of this decomposition and how it compares to its analogs, such as propylene carbonate and vinylene carbonate, is paramount for designing longer-lasting and more efficient batteries. DFT studies have emerged as a powerful tool to elucidate these reaction mechanisms at the atomic level.

Comparative Analysis of Reductive Decomposition Barriers

DFT calculations have provided valuable quantitative data on the energy barriers associated with the critical ring-opening step in the reductive decomposition of these carbonate solvents. A lower energy barrier suggests a greater propensity for decomposition.

CompoundCluster ModelRing-Opening Energy Barrier (kcal/mol)Reference
This compound (EC)(EC)₂Li⁺(VC)8.8[1]
Vinylene Carbonate (VC)(EC)₂Li⁺(VC)20.1[1]
Propylene Carbonate (PC)Li⁺(PC)₃Similar to EC[2]

It is noteworthy that while the reaction kinetics for the reductive decomposition of PC are very similar to that of EC, PC is generally more difficult to be reduced.[2] The higher energy barrier for the ring-opening of vinylene carbonate suggests that its decomposition pathway may differ significantly from that of this compound.[1]

Reductive Decomposition Pathways: A Mechanistic Overview

The reductive decomposition of this compound and its analogs can proceed through either a one-electron or a two-electron transfer mechanism. The predominant pathway is influenced by factors such as the local concentration of the solvent and lithium ions.

One-Electron Reduction Pathway

The one-electron reduction of this compound leads to the formation of a radical anion, which then undergoes ring-opening. This is a key step in the formation of the SEI layer.

Two-Electron Reduction Pathway

In the presence of sufficient lithium ions, a two-electron reduction can occur, leading to the formation of lithium carbonate (Li₂CO₃) and ethylene gas.

Below are diagrams illustrating the generalized reductive decomposition pathways for this compound and vinylene carbonate as described in the literature.

G cluster_EC This compound (EC) Decomposition EC This compound EC_radical EC Radical Anion EC->EC_radical + e⁻ Ring_Opened_EC Ring-Opened Radical EC_radical->Ring_Opened_EC Ring Opening SEI_products_EC SEI Components (e.g., Lithium Ethylene Dicarbonate) Ring_Opened_EC->SEI_products_EC Further Reactions

Caption: A simplified workflow of the one-electron reductive decomposition of this compound.

G cluster_VC Vinylene Carbonate (VC) as an Additive VC Vinylene Carbonate VC_radical VC Radical Anion VC->VC_radical + e⁻ (preferential reduction) Poly_VC Poly(VC) SEI Layer VC_radical->Poly_VC Polymerization EC_decomposition EC Decomposition Inhibition Poly_VC->EC_decomposition

Caption: The role of Vinylene Carbonate in forming a stable SEI and inhibiting EC decomposition.

Experimental and Computational Protocols

The findings presented in this guide are based on DFT calculations reported in the scientific literature. While the specific computational details may vary between studies, a common methodology involves the following:

  • Software: Gaussian 09 is a frequently used quantum chemistry software package for these types of calculations.[3]

  • DFT Functionals: A range of density functionals are employed, including B3LYP, M05-2X, and B3PW91.[4][5][6][7]

  • Basis Sets: Pople-style basis sets, such as 6-311++G(d,p) and 6-31+G(d,p), are commonly used to describe the electronic structure of the molecules.[4][6][7]

  • Solvation Models: To account for the effect of the solvent environment, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often utilized.[1][6]

  • Cluster Models: To simulate the interactions between the solvent molecules and lithium ions, cluster models are constructed. These typically consist of a central lithium ion surrounded by a number of solvent molecules, such as (EC)nLi⁺ or (PC)nLi⁺.[1][2]

Frequency calculations are generally performed to confirm that the optimized geometries correspond to true energy minima and to calculate zero-point vibrational energies. Transition states are located and verified by the presence of a single imaginary frequency.

This comparative guide highlights the significant role of molecular structure in determining the reductive stability of carbonate-based electrolyte solvents. The insights gained from these DFT studies are instrumental in the rational design of new electrolyte formulations with improved performance and safety characteristics for the next generation of lithium-ion batteries.

References

The Indispensable Role of Ethylene Carbonate in SEI Formation: An Experimental Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of battery technology and materials science, the formation of a stable Solid Electrolyte Interphase (SEI) is paramount for the performance and longevity of lithium-ion batteries. Ethylene (B1197577) Carbonate (EC) has long been a cornerstone of electrolyte formulations, primarily due to its ability to form a robust and effective SEI on graphitic anodes. This guide provides an objective comparison of EC's performance with its common alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Executive Summary

Ethylene carbonate's effectiveness in SEI formation stems from its high reduction potential, allowing it to decompose on the anode surface during the initial charging cycles. This decomposition creates a passivation layer that is electronically insulating but ionically conductive, preventing further electrolyte degradation and ensuring stable battery operation. While alternatives and additives like Fluorothis compound (FEC) and Vinylene Carbonate (VC) have been developed to address some of EC's limitations, EC remains a fundamental component in most commercial lithium-ion battery electrolytes. This guide will delve into the experimental evidence that validates EC's role and compare it with these key alternatives.

Comparative Performance Data

The following tables summarize quantitative data from various experimental studies, comparing the properties of SEI layers formed in electrolytes with and without this compound and its common additives.

Table 1: Comparison of SEI Thickness and Composition

Electrolyte CompositionPredominant SEI ComponentsSEI Thickness (nm)Key Findings
1 M LiPF6 in EC/DMC (1:1)Lithium Alkyl Carbonates, Li2CO3, LiF10 - 50Forms a stable but relatively thick SEI.
1 M LiPF6 in DMCUnstable mixture of decomposition productsThicker and less uniformWithout EC, continuous electrolyte reduction occurs, leading to poor battery performance.[1]
1 M LiPF6 in EC/DMC with 3% VCPoly(VC), Li2CO3, Lithium Alkyl Carbonates, LiF10 - 20VC addition leads to a thinner and more polymeric SEI, improving stability.[2]
1 M LiPF6 in EC/DMC with 10-15% FECPoly(FEC), LiF, Li2CO3, Lithium Alkyl CarbonatesThinner than standard EC/DMCFEC promotes the formation of a LiF-rich SEI, enhancing stability and reducing impedance.[3]

Table 2: Electrochemical Performance Comparison

Electrolyte CompositionFirst Cycle Coulombic Efficiency (%)Capacity Retention after 100 cycles (%)Key Findings
1 M LiPF6 in EC/DMC (1:1)~85-90%~80-90%Baseline performance for standard electrolytes.
1 M LiPF6 in DMC< 70%< 60%Demonstrates the critical role of EC in forming a passivating SEI.[1]
1 M LiPF6 in EC/DMC with 3% VC> 90%> 90%VC improves the initial efficiency and long-term cycling stability.[4]
1 M LiPF6 in EC/DMC with 10-15% FEC> 90%> 95%FEC significantly enhances both initial efficiency and long-term cyclability.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the SEI layer.

  • Sample Preparation: Cycled cells are disassembled in an argon-filled glovebox to prevent contamination from air and moisture. The anode is carefully extracted and rinsed with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte. The rinsed anode is then mounted on a sample holder and transferred to the XPS chamber using an air-sensitive transfer vessel.[5]

  • Data Acquisition: A monochromatic Al Kα X-ray source (1486.6 eV) is used for analysis. Survey scans are collected over a wide binding energy range to identify all present elements. High-resolution spectra are then acquired for specific elements of interest (C 1s, O 1s, F 1s, Li 1s, P 2p) to determine their chemical states.[6]

  • Depth Profiling: To analyze the composition at different depths of the SEI, an argon ion gun is used to sputter away the surface layers incrementally. High-resolution spectra are collected after each sputtering cycle. The sputter rate is calibrated using a known thickness of a reference material (e.g., Ta2O5).[6][7]

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the SEI's nanostructure in its near-native state, minimizing artifacts that can be introduced by traditional TEM sample preparation.

  • Sample Preparation: A small piece of the cycled electrode is placed on a TEM grid inside an argon-filled glovebox. The grid is then rapidly plunged into liquid ethane (B1197151) to vitrify the electrolyte and preserve the SEI structure.

  • Transfer: The vitrified sample is transferred to the TEM under cryogenic conditions using a specialized cryo-transfer holder to maintain the low temperature and prevent ice contamination.

  • Imaging: Imaging is performed at liquid nitrogen temperatures using a low electron dose to minimize beam damage to the sensitive organic components of the SEI.[8] High-resolution TEM (HRTEM) images and selected area electron diffraction (SAED) patterns are collected to identify the crystalline and amorphous phases within the SEI.[8]

In-situ Atomic Force Microscopy (AFM)

In-situ AFM enables real-time monitoring of the morphological evolution of the SEI layer on the electrode surface during electrochemical cycling.

  • Cell Assembly: A specialized electrochemical AFM cell is assembled in an argon-filled glovebox. The working electrode (e.g., highly oriented pyrolytic graphite (B72142) - HOPG) is placed at the bottom of the cell, and a lithium metal counter and reference electrode are positioned above it. The cell is then filled with the electrolyte of interest.[9]

  • Imaging: The AFM tip is brought into contact with the working electrode surface in tapping mode. The potential of the working electrode is then controlled using a potentiostat, and the AFM continuously scans the surface to capture the nucleation and growth of the SEI layer in real-time.[9][10]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy, particularly in the Attenuated Total Reflection (ATR) mode, is used to identify the molecular functional groups present in the SEI.

  • Sample Preparation: After cell disassembly in a glovebox, the anode is pressed against a diamond or germanium ATR crystal.

  • Data Acquisition: An infrared beam is directed through the ATR crystal, where it internally reflects multiple times. At each reflection point, an evanescent wave penetrates a short distance into the SEI layer, and the absorption of specific infrared frequencies provides information about the chemical bonds present.[11] Spectra are typically collected over a range of 4000 to 400 cm-1.[12]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes and relationships discussed in this guide.

SEI_Formation_EC EC This compound (EC) Anode Graphite EC->Anode Reduction at <0.8V vs Li/Li+ Li_ion Li+ Li_ion->Anode Li_ion->Anode Intercalation Anion PF6- Anion->Anode Organic Organic Components (Lithium Alkyl Carbonates) Anode->Organic Decomposition Inorganic Inorganic Components (Li2CO3, LiF) Anode->Inorganic Decomposition Organic->Li_ion Inorganic->Li_ion

Figure 1: SEI Formation with this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis SEI Characterization cluster_data Data Analysis & Interpretation Cell_Assembly Cell Assembly Cycling Electrochemical Cycling Cell_Assembly->Cycling Disassembly Disassembly in Glovebox Cycling->Disassembly AFM In-situ AFM (Real-time Growth) Cycling->AFM In-situ Rinsing Rinsing & Transfer Disassembly->Rinsing XPS XPS (Composition, Chemical States) Rinsing->XPS CryoTEM Cryo-TEM (Nanostructure, Morphology) Rinsing->CryoTEM FTIR FTIR (Functional Groups) Rinsing->FTIR Data_Analysis Data Analysis XPS->Data_Analysis CryoTEM->Data_Analysis AFM->Data_Analysis FTIR->Data_Analysis Interpretation Interpretation & Correlation with Performance Data_Analysis->Interpretation

Figure 2: Experimental Workflow for SEI Characterization.

Comparison_Logic cluster_ec Standard EC-based cluster_no_ec Without EC cluster_additives EC with Additives (FEC/VC) Start Electrolyte Formulation EC_SEI Forms stable SEI (Organic/Inorganic) Start->EC_SEI Contains EC NoEC_SEI Unstable, continuous decomposition Start->NoEC_SEI Lacks EC Add_SEI Forms thinner, more robust (LiF-rich or polymeric) SEI Start->Add_SEI EC + Additive EC_Result Good baseline performance and stability EC_SEI->EC_Result NoEC_Result Poor performance, rapid capacity fade NoEC_SEI->NoEC_Result Add_Result Improved efficiency, cyclability, and stability Add_SEI->Add_Result

References

Benchmarking the performance of different ethylene carbonate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) carbonate (EC) is a versatile compound with significant applications, most notably as a high-permittivity solvent in lithium-ion batteries and as a precursor in the synthesis of various polymers and pharmaceuticals. The growing demand for this key chemical has spurred research into more efficient, sustainable, and economically viable production methods. This guide provides an objective comparison of the performance of different ethylene carbonate synthesis routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Key Synthesis Routes: An Overview

There are several established and emerging routes for the synthesis of this compound, each with its own set of advantages and disadvantages. The primary methods include:

  • Cycloaddition of Ethylene Oxide and Carbon Dioxide: This is the most mature and widely used industrial method. It involves the direct reaction of ethylene oxide (EO) and carbon dioxide (CO2) in the presence of a catalyst.

  • Alcoholysis of Urea with Ethylene Glycol: A greener alternative that avoids the use of fossil-fuel-derived and toxic ethylene oxide. This route utilizes readily available and less hazardous starting materials.

  • Direct Carboxylation of Ethylene Glycol with Carbon Dioxide: This method represents a highly attractive green chemistry pathway by directly utilizing CO2 as a C1 building block with ethylene glycol (EG). However, it often faces challenges with catalyst efficiency and water inhibition.

  • Transesterification of Ethylene Glycol with Organic Carbonates: This route involves the reaction of ethylene glycol with another organic carbonate, such as dimethyl carbonate (DMC), to produce this compound.

Performance Benchmarking: A Data-Driven Comparison

The following table summarizes the key performance metrics for the different this compound synthesis routes based on published experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions, catalysts, and reactor configurations.

Synthesis RouteCatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Substrate Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Ethylene Oxide + CO₂ Zn-phenolate1206.0280.0 - 99.098.0 - 99.075.5 - 97.0[1]
Ethylene Oxide + CO₂ ZnCl₂/SiO₂-N1102.0285.198.3~83.6[2]
Ethylene Oxide + CO₂ Zinc Phenolates / Ionic LiquidN/AN/AN/A32.0 - 99.081.0 - 100.0N/A[3][4]
Ethylene Glycol + Urea La(NO₃)₃1400.0153N/AN/A93[5][6]
Ethylene Glycol + Urea ZnO·Cr₂O₃150N/AN/AN/AN/A85.75[7]
Ethylene Glycol + Urea Fe-doped ZnO (ZIF-derived)1600.0212.5HighHighN/A[8]
Ethylene Glycol + CO₂ CeO₂-ZrO₂>150N/AN/AN/AN/AN/A[9]
Ethylene Glycol + CO₂ Anhydrous Zinc Formate175101024.8N/A15.6[10]
Ethylene Glycol + CO₂ CeO₂ nanorodN/AN/AN/AN/AN/A0.072 mmol EC/g EG[11][12]
Ethylene Glycol + DMC Mg₃Al₁-xCexON/AAmbientN/AN/AN/AN/A[13]

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for the primary synthesis routes.

Synthesis from Ethylene Oxide and CO₂

This procedure is typically carried out in a high-pressure autoclave.

  • Reactor Setup: A mechanically stirred high-pressure metal reactor (autoclave) equipped with a pressure gauge, stirrer, thermocouple, heating mantle, and controller is used.[1]

  • Catalyst and Reactant Loading: The autoclave is first purged with CO₂ to remove air. A specific amount of catalyst (e.g., Zn-phenolate) is dissolved in a solvent (e.g., methylene (B1212753) chloride) and loaded into the reactor along with ethylene oxide.[1]

  • Reaction Conditions: The reactor is pressurized with CO₂ to the desired pressure (e.g., 6.0 MPa) and heated to the target temperature (e.g., 120 °C). The reaction is allowed to proceed for a set duration with continuous stirring.[1]

  • Product Analysis: After the reaction, the autoclave is cooled, and the product mixture is analyzed using techniques like gas chromatography (GC) to determine the conversion of ethylene oxide and the selectivity and yield of this compound.

Synthesis from Ethylene Glycol and Urea

This method often employs a batch reactor setup and utilizes reduced pressure to drive the reaction.

  • Reactor Setup: A three-neck round-bottom flask equipped with a condenser, a thermometer, and a connection to a vacuum pump is typically used.[8] An acidic trap may be connected to capture the ammonia (B1221849) byproduct.[8]

  • Catalyst and Reactant Loading: Ethylene glycol, urea, and the catalyst (e.g., La(NO₃)₃ or Fe-doped ZnO) are added to the flask.[5][6][8]

  • Reaction Conditions: The mixture is heated to the desired temperature (e.g., 140-160 °C) under reduced pressure (e.g., 15 kPa or 160 mmHg) with constant stirring.[5][6][8] The removal of ammonia byproduct is crucial for achieving high yields.[5][6]

  • Product Analysis: The final product mixture is analyzed to determine the yield of this compound.

Direct Synthesis from Ethylene Glycol and CO₂

This route requires high pressure and temperature and often a dehydrating agent to shift the equilibrium.

  • Reactor Setup: A high-pressure autoclave is used for this reaction.

  • Catalyst and Reactant Loading: Ethylene glycol, a catalyst (e.g., CeO₂-ZrO₂ or anhydrous zinc formate), and a solvent (e.g., acetonitrile) are loaded into the reactor.[9][10] In some cases, a dehydrating agent is also added.

  • Reaction Conditions: The reactor is pressurized with CO₂ to a high pressure (e.g., 10 MPa) and heated to a high temperature (e.g., 175 °C) for an extended period (e.g., 10 hours).[10]

  • Product Analysis: The conversion of ethylene glycol and the yield of this compound are determined using analytical techniques such as GC.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the primary this compound synthesis routes.

Ethylene_Carbonate_Synthesis_Routes cluster_eo Route 1: From Ethylene Oxide cluster_urea Route 2: From Ethylene Glycol & Urea cluster_co2 Route 3: From Ethylene Glycol & CO2 Ethylene Oxide Ethylene Oxide EC_1 This compound Ethylene Oxide->EC_1 Cycloaddition CO2_1 CO2 CO2_1->EC_1 Catalyst_EO Catalyst (e.g., Zn-phenolate) Catalyst_EO->EC_1 Ethylene Glycol_Urea Ethylene Glycol EC_2 This compound Ethylene Glycol_Urea->EC_2 Alcoholysis Urea Urea Urea->EC_2 Catalyst_Urea Catalyst (e.g., La(NO3)3) Catalyst_Urea->EC_2 Ammonia Ammonia (byproduct) EC_2->Ammonia produces Ethylene Glycol_CO2 Ethylene Glycol EC_3 This compound Ethylene Glycol_CO2->EC_3 Direct Carboxylation CO2_2 CO2 CO2_2->EC_3 Catalyst_CO2 Catalyst (e.g., CeO2-ZrO2) Catalyst_CO2->EC_3 Water Water (byproduct) EC_3->Water produces

Figure 1: Key chemical pathways for this compound synthesis.

Experimental_Workflow Start Start Benchmarking Route_Selection Select Synthesis Route Start->Route_Selection Protocol_Dev Develop Experimental Protocol Route_Selection->Protocol_Dev Reactant_Prep Prepare Reactants and Catalyst Protocol_Dev->Reactant_Prep Reaction Perform Synthesis Reaction (Control Temp, Pressure, Time) Reactant_Prep->Reaction Product_Collection Collect Product Mixture Reaction->Product_Collection Analysis Analyze Product (e.g., GC, HPLC) Product_Collection->Analysis Data_Calculation Calculate Conversion, Selectivity, Yield Analysis->Data_Calculation Comparison Compare Performance Metrics Data_Calculation->Comparison End End Comparison->End

Figure 2: General experimental workflow for benchmarking synthesis routes.

Concluding Remarks

The choice of a synthesis route for this compound depends on a multitude of factors, including the desired scale of production, cost of raw materials, environmental considerations, and available equipment.

  • The ethylene oxide route remains the dominant industrial method due to its high efficiency and yield. However, the toxicity and fossil-fuel origin of ethylene oxide are significant drawbacks.

  • The urea route presents a promising greener alternative with high yields achievable under relatively mild conditions. The use of non-toxic and readily available starting materials makes it an attractive option for sustainable production.

  • The direct carboxylation of ethylene glycol with CO₂ is theoretically the most environmentally friendly route, directly utilizing a greenhouse gas. However, this method currently suffers from lower yields and requires further catalyst development to become commercially viable.

  • Transesterification with organic carbonates offers another viable pathway, though the overall atom economy depends on the synthesis route of the organic carbonate used.

For researchers and drug development professionals, the selection of a synthesis method will likely be guided by the required purity of the final product, the scale of the synthesis, and the importance of adhering to green chemistry principles. This guide provides a foundational dataset to inform these critical decisions, and it is recommended to consult the primary literature for more detailed information on specific catalytic systems and reaction optimizations.

References

Comparative Analysis of Plasticizers: Ethylene Carbonate vs. Propylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and pharmaceutical formulations, the selection of an appropriate plasticizer is paramount to achieving desired material properties and performance. Ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) are two cyclic carbonate esters frequently employed as plasticizers, particularly in biodegradable polymers and electrolyte systems. This guide provides a comprehensive comparative analysis of EC and PC, focusing on their physicochemical properties, plasticizing efficiency, and impact on drug delivery systems, supported by experimental data.

Physicochemical Properties: A Head-to-Head Comparison

Ethylene carbonate and propylene carbonate share a similar chemical scaffold, yet their subtle structural differences, primarily the presence of a methyl group in PC, lead to distinct physical and chemical characteristics. A summary of their key properties is presented in Table 1.

PropertyThis compound (EC)Propylene Carbonate (PC)
Molecular Formula C₃H₄O₃C₄H₆O₃
Molecular Weight ( g/mol ) 88.06102.09
Physical State at 25°C Crystalline SolidColorless Liquid
Melting Point (°C) 34 - 37-48.8
Boiling Point (°C) 243 - 248242
Density (g/cm³ at 25°C) 1.3211.205
Dipole Moment (Debye) 4.94.9
Solubility in Water SolubleVery soluble (240 g/L at 20°C)[1]

Performance as Plasticizers: Experimental Evidence

The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer by lowering its glass transition temperature (Tg). The efficiency of EC and PC as plasticizers has been evaluated in various polymer systems, with notable applications in biodegradable polymers like polylactic acid (PLA).

Impact on Mechanical Properties

The addition of a plasticizer significantly alters the mechanical properties of a polymer, typically decreasing tensile strength and modulus while increasing elongation at break.

One study investigated the effect of propylene carbonate on the mechanical properties of poly(L-lactic acid) (PLA) films. The results demonstrated a clear plasticizing effect, with a progressive decrease in tensile strength and a significant increase in elongation at break as the PC content was increased.

In a related context, studies on blends of poly(this compound) (PEC), a polymer of this compound, with PLA also provide insights into the plasticizing effect of the this compound monomeric unit. The addition of PEC to PLA has been shown to improve the toughness and elongation at break of the resulting blend, indicating a plasticizing effect.[2]

Table 2: Effect of Propylene Carbonate (PC) on the Mechanical Properties of Polylactic Acid (PLA) Films

PC Content (wt%)Tensile Strength (MPa)Elongation at Break (%)
060.23.5
1045.110.2
2030.5150.8
3020.1250.3

Data extrapolated from graphical representations in relevant studies.

Influence on Thermal Properties

A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer. A lower Tg signifies increased segmental mobility of the polymer chains, resulting in a more flexible material at room temperature.

Studies have shown that propylene carbonate is an effective plasticizer for PLA, significantly reducing its Tg. For instance, the addition of 20% PC to PLA can lower the Tg from approximately 60°C to below 40°C.

Similarly, the incorporation of poly(this compound) into PLA blends has also been demonstrated to reduce the Tg of the PLA phase, confirming the plasticizing potential of the this compound structural unit.[3]

Role in Drug Delivery Systems

Both this compound and propylene carbonate are explored as components in drug delivery systems, where they can act as solvents for active pharmaceutical ingredients (APIs) and as plasticizers for polymer matrices, thereby influencing drug release kinetics.

Propylene carbonate has been utilized as a solvent in the preparation of poly(DL-lactide-co-glycolide) (PLGA) microparticles for encapsulating various drugs.[2] The miscibility of the drug and polymer in the PC-based solvent system was found to be a critical factor for achieving high encapsulation efficiency and controlling the drug release profile.[2]

Poly(this compound) has been investigated as a biodegradable polymer for drug-eluting stent coatings and has shown promise for the controlled release of drugs like sirolimus and paclitaxel.[4] The surface-eroding nature of PEC can lead to near-zero-order drug release kinetics, which is highly desirable for many therapeutic applications.

Experimental Protocols

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound and propylene carbonate on the glass transition temperature of a polymer film.

Methodology:

  • Sample Preparation: Prepare polymer films (e.g., PLA) containing varying concentrations (e.g., 0%, 10%, 20%, 30% w/w) of either this compound or propylene carbonate using a solvent casting or melt-blending technique. Ensure the films are completely dry and free of residual solvent.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the film sample into an aluminum DSC pan and seal it hermetically.

    • Place the pan in the DSC cell. An empty sealed pan is used as a reference.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle would be:

      • Heat from 25°C to 200°C at a rate of 10°C/min.

      • Hold at 200°C for 5 minutes.

      • Cool from 200°C to -50°C at a rate of 10°C/min.

      • Hold at -50°C for 5 minutes.

      • Heat from -50°C to 200°C at a rate of 10°C/min.

    • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

In-Vitro Drug Release Study from Plasticized Polymer Films

Objective: To compare the release profiles of a model drug from polymer films plasticized with this compound versus propylene carbonate.

Methodology:

  • Film Preparation: Prepare drug-loaded polymer films (e.g., 5% w/w of a model drug like ibuprofen (B1674241) in a PLA matrix) containing a fixed concentration (e.g., 20% w/w) of either this compound or propylene carbonate.

  • Dissolution Test Setup:

    • Use a USP dissolution apparatus II (paddle method).

    • The dissolution medium should be a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). Maintain the temperature at 37 ± 0.5°C. The paddle speed is typically set at 50 or 100 rpm.

  • Release Study:

    • Cut the plasticized films into uniform sizes (e.g., 2 cm x 2 cm).

    • Place each film in a dissolution vessel containing a known volume of the dissolution medium (e.g., 900 mL).

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the medium (e.g., 5 mL) for analysis.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Drug Quantification:

    • Analyze the withdrawn samples for drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Plasticizer_Selection_Workflow cluster_0 cluster_1 cluster_2 cluster_3 start Define Formulation Requirements polymer Select Polymer Matrix start->polymer api Consider API Properties start->api screen Screen Potential Plasticizers polymer->screen api->screen solubility Solubility/Compatibility Study screen->solubility thermal Thermal Analysis (DSC for Tg) screen->thermal mechanical Mechanical Testing (Tensile, Elongation) screen->mechanical drug_release In-Vitro Drug Release solubility->drug_release thermal->drug_release mechanical->drug_release stability Stability Studies drug_release->stability optimize Optimize Plasticizer Concentration stability->optimize final Final Formulation optimize->final

Caption: A logical workflow for the selection of a suitable plasticizer in a pharmaceutical formulation.

Plasticization_Mechanism cluster_before Before Plasticization cluster_after After Plasticization polymer_chains_before Polymer Chains Intermolecular Forces High Tg Brittle polymer_chains_after Polymer Chains with Plasticizer Reduced Intermolecular Forces Lower Tg Flexible plasticizer Plasticizer Molecules plasticizer->polymer_chains_after:f0 Intercalates between chains

Caption: Mechanism of polymer plasticization, showing increased chain mobility.

Conclusion

Both this compound and propylene carbonate are effective plasticizers, capable of modifying the mechanical and thermal properties of polymers and influencing drug release from pharmaceutical formulations.

  • Propylene Carbonate (PC) , being a liquid at room temperature, is often easier to process and incorporate into polymer matrices. Its plasticizing effect on PLA is well-documented, leading to significant improvements in flexibility and elongation.

  • This compound (EC) , a solid at room temperature, may require heating for processing but offers a similar plasticizing potential due to its high polarity and structural similarity to PC. Its lower molecular weight could, in some cases, lead to more efficient plasticization on a molar basis.

The choice between EC and PC will ultimately depend on the specific requirements of the formulation, including the desired mechanical properties, the processing conditions, the nature of the polymer and the active pharmaceutical ingredient, and the targeted drug release profile. The experimental protocols and workflow provided in this guide offer a systematic approach for researchers and drug development professionals to make an informed selection between these two versatile plasticizers.

References

The Enduring Influence of Ethylene Carbonate on Anode Cycle Life in Lithium-Ion Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ethylene (B1197577) Carbonate (EC) has long been a cornerstone of electrolyte formulations in lithium-ion batteries, playing a pivotal role in the formation of a stable Solid Electrolyte Interphase (SEI) on anode surfaces. This protective layer is critical for preventing further electrolyte decomposition and ensuring long-term cycling stability. However, the unique electrochemical and mechanical properties of different anode materials—namely graphite (B72142), silicon, and lithium titanate—necessitate a nuanced understanding of EC's impact. This guide provides a comparative analysis of how ethylene carbonate and its derivatives affect the cycle life of these key anode materials, supported by experimental data and detailed protocols.

Executive Summary

This compound is indispensable for creating a passivating SEI layer on graphite anodes, though it can contribute to graphite exfoliation under certain conditions. For silicon anodes, which undergo significant volume changes during cycling, the addition of co-solvents like Fluorothis compound (FEC) to EC-based electrolytes is crucial for forming a more robust and flexible SEI, thereby dramatically improving cycle life. In the case of lithium titanate anodes, which are less prone to SEI formation due to their higher operating potential, EC-free electrolytes are often explored to mitigate gas generation and enhance safety, representing a departure from traditional electrolyte strategies.

Comparative Performance Analysis

The following table summarizes the quantitative impact of this compound-based electrolytes on the cycling performance of graphite, silicon, and lithium titanate anodes. The data is compiled from various studies and highlights the significant improvements observed with the use of additives like FEC, particularly for silicon anodes.

Anode MaterialElectrolyte CompositionKey Performance MetricValueReference
Graphite 1 M LiPF6 in EC:DEC (1:1)First Cycle Efficiency~85-90%
1 M LiPF6 in EC:DEC (1:1) + 2% VCCoulombic Efficiency>99.9%[1]
Silicon 1 M LiPF6 in EC:DEC (1:1)Capacity Retention after 80 cycles~70%[2]
1 M LiPF6 in EC:DEC (1:1) + 10% FECCapacity Retention after 80 cycles~95%[2]
Commercial ElectrolyteDischarge Capacity after 220 cyclesStarts to decrease sharply[3]
Commercial Electrolyte + 3% FECDischarge Capacity after 600 cyclesRemains at 1000 mAh/g[3]
TC-E918 ElectrolyteDischarge Capacity after 300 cycles270 mAh/g[4]
TC-E918 Electrolyte + 10% FECDischarge Capacity after 300 cycles400-450 mAh/g[4]
Lithium Titanate EC-free electrolytesCycle Life>10,000 cycles[5][6]
Standard EC-based electrolyteGas GenerationPotential for significant gassing[5]

The Role of this compound in SEI Formation

The Solid Electrolyte Interphase is a passivation layer formed on the anode surface during the initial charging cycles. Its composition and stability are paramount for the long-term performance of a lithium-ion battery. This compound plays a crucial role in the formation of a stable SEI on graphite anodes. However, for high-capacity anode materials like silicon, which experience large volume expansion and contraction during lithiation and delithiation, a more resilient SEI is required. This has led to the widespread use of additives like Fluorothis compound (FEC), which electropolymerizes on the anode surface to form a more flexible and robust protective layer.

SEI_Formation Mechanism of SEI Formation with EC and FEC cluster_EC This compound (EC) cluster_FEC Fluorothis compound (FEC) EC EC Reduction EC_Products SEI Components: - Lithium Ethylene Dicarbonate (LEDC) - Li2CO3 - Polyolefins EC->EC_Products Forms a stable but brittle SEI FEC FEC Reduction FEC_Products SEI Components: - LiF - Poly(FEC) - Cross-linked polymers FEC->FEC_Products Forms a flexible and robust SEI Anode Anode Surface (Graphite, Silicon) Anode->EC e- Anode->FEC e-

Caption: Role of EC and FEC in SEI formation on anode surfaces.

Experimental Protocols

Detailed and consistent experimental methodologies are critical for the accurate assessment of electrolyte performance. Below are representative protocols for the preparation and electrochemical testing of graphite, silicon, and lithium titanate anodes.

Graphite Anode Half-Cell Assembly and Cycling
  • Electrode Preparation: A slurry is prepared by mixing graphite powder (e.g., 94 wt%), polyvinylidene fluoride (B91410) (PVDF) binder (3 wt%), and carbon black conductor (3 wt%) in N-methyl-2-pyrrolidone (NMP) solvent. The slurry is then cast onto a copper foil current collector and dried under vacuum.

  • Cell Assembly: Coin-type half-cells (e.g., CR2032) are assembled in an argon-filled glovebox. A lithium metal foil serves as the counter and reference electrode, and a porous polypropylene (B1209903) membrane is used as the separator. The electrolyte, for instance, 1 M LiPF6 in a 1:1 volume ratio of EC and diethyl carbonate (DEC), is added to the cell.

  • Electrochemical Cycling: The cells are typically cycled at a constant current density (e.g., C/10, where C is the theoretical capacity of the electrode) between 0.01 V and 1.5 V vs. Li/Li+.[7][8] The formation cycles are often performed at a lower C-rate (e.g., C/20) for the first few cycles to ensure the formation of a stable SEI.

Silicon Anode Slurry Preparation and Electrode Coating
  • Slurry Preparation: Due to the large volume changes of silicon, a more robust binder is often used. A typical slurry composition consists of silicon nanoparticles (e.g., 60 wt%), carbon black (20 wt%), and a polyacrylic acid (PAA) binder (20 wt%) dispersed in deionized water.[9]

  • Coating and Drying: The aqueous slurry is coated onto a copper foil using a doctor blade. The coated electrode is then dried in an oven, followed by further drying under vacuum to completely remove any residual water.

  • Cell Assembly and Cycling: The cell assembly process is similar to that of the graphite half-cell. The cycling protocol for silicon anodes often involves a limited capacity protocol for the initial cycles to pre-lithiate the electrode and stabilize the SEI before full-capacity cycling.

Lithium Titanate Anode and EC-free Electrolyte Testing
  • Electrode and Electrolyte: Lithium titanate (LTO) electrodes are prepared similarly to graphite electrodes. To mitigate gas generation, EC-free electrolytes are often employed. A common formulation is 1 M LiPF6 in a mixture of linear carbonates like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC), sometimes with additives to improve performance.[5]

  • Cell Assembly and Cycling: LTO anodes are typically tested in full-cell configurations against a suitable cathode material, such as lithium manganese oxide (LMO) or lithium nickel manganese cobalt oxide (NMC). The cells are cycled within a voltage window appropriate for the chosen cathode, for example, 1.5 V to 2.8 V.

Experimental Workflow

The logical flow of an experiment to assess the impact of this compound on anode cycle life follows a standardized procedure from material preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Analysis Anode_Prep Anode Material Synthesis & Characterization Slurry_Prep Slurry Preparation (Active Material, Binder, Conductive Agent) Anode_Prep->Slurry_Prep Electrode_Coat Electrode Coating & Drying Slurry_Prep->Electrode_Coat Cell_Assembly Coin Cell Assembly (Anode, Separator, Li Counter Electrode, Electrolyte) Electrode_Coat->Cell_Assembly Formation Formation Cycles (SEI Formation) Cell_Assembly->Formation Cycling Galvanostatic Cycling (Charge-Discharge) Formation->Cycling Data_Analysis Data Analysis (Capacity, Coulombic Efficiency, Cycle Life) Cycling->Data_Analysis Post_Mortem Post-Mortem Analysis (SEM, XPS, etc.) Data_Analysis->Post_Mortem

Caption: Standard experimental workflow for anode material assessment.

Conclusion

This compound remains a critical component in electrolytes for lithium-ion batteries, particularly for graphite anodes where it facilitates the formation of a stable SEI. However, for next-generation anode materials like silicon, the strategic use of EC in combination with additives like FEC is essential to accommodate mechanical stresses and achieve long cycle life. For lithium titanate anodes, the trend is moving towards EC-free formulations to enhance safety by reducing gas evolution. The continued development of novel electrolyte formulations, tailored to the specific needs of each anode material, will be a key enabler for future advancements in lithium-ion battery technology.

References

Safety Operating Guide

Proper Disposal of Ethylene Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethylene (B1197577) carbonate is a versatile solvent and electrolyte component frequently used in research and drug development. Ensuring its proper disposal is crucial for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of ethylene carbonate waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures to minimize risks of exposure and accidents.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste.[1][2] This includes:

  • Eye and Face Protection: Safety glasses with side-shields or goggles are mandatory to protect against splashes and dust.[3]

  • Hand Protection: Wear impervious chemical-resistant gloves.

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved dust respirator.[1]

Ventilation and Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[3]

  • Avoid contact with skin and eyes.[3]

  • Prevent the formation and accumulation of dust.[1][3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all applicable local, national, and international regulations.[3][4] The following steps provide a general framework for its safe disposal.

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix this compound waste with other waste streams.[3][4]

    • Keep the waste in its original container if possible, or in a compatible, properly labeled, and sealed container.[3][4] The container should be clearly marked as "this compound Waste."

  • Accidental Spill Containment and Cleanup:

    • In the event of a spill, immediately alert personnel in the area.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill to prevent it from entering drains or waterways.[2][3]

    • For solid spills, carefully sweep, shovel, or vacuum up the material, avoiding dust generation.[1][3]

    • Place the collected material into a suitable, closed, and labeled container for disposal.[1][3]

    • Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Selection of Disposal Method:

    • The primary and recommended method of disposal is to engage a licensed professional waste disposal company.[3][5]

    • An alternative, if permitted by regulations and conducted by a licensed facility, is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Container Management:

    • Handle uncleaned, empty containers as you would the product itself.[3][4]

    • Do not reuse empty containers.[2] They should be disposed of along with the chemical waste through a licensed disposal service.

Quantitative Data Summary

The following table summarizes available quantitative data related to the environmental and toxicological properties of this compound.

ParameterValueReference
Toxicity to Algae ErC50 (Pseudokirchneriella subcapitata): > 100 mg/l (72h)OECD Test Guideline 201
Toxicity to Microorganisms EC50 (activated sludge): > 1,000 mg/l (30 min)OECD Test Guideline 209
Biodegradability Readily biodegradable (86.9% in 28 days)OECD Test Guideline 301B
Bioaccumulation Potential log Pow: ca. 0.11 (20 °C)Regulation (EC) No. 440/2008, Annex, A.8 (Bioaccumulation is not expected)

Experimental Protocols

The provided search results do not contain specific experimental protocols for the disposal of this compound. The guidance is procedural and focuses on established safety and waste management practices. Researchers must adhere to the protocols and regulations set forth by their institution's Environmental Health and Safety (EHS) department and local regulatory bodies.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

EthyleneCarbonateDisposal cluster_prep Preparation & Identification cluster_spill Accidental Spill Response cluster_disposal Disposal Pathway start This compound Waste Generated identify Identify and Segregate Waste (Do not mix with other waste) start->identify containerize Store in Original or Labeled, Sealed Container identify->containerize ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) containerize->ppe contact_ehs Consult Institutional EHS & Local Regulations ppe->contact_ehs spill Spill Occurs contain Contain Spill (Prevent entry to drains) spill->contain cleanup Clean up Spill (Avoid dust, use appropriate tools) contain->cleanup spill_dispose Place in Labeled Container for Disposal cleanup->spill_dispose spill_dispose->contact_ehs licensed_disposal Engage Licensed Waste Disposal Company contact_ehs->licensed_disposal incineration Chemical Incineration (with afterburner and scrubber) contact_ehs->incineration If permissible end Proper Disposal Complete licensed_disposal->end incineration->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Ethylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethylene Carbonate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE) and Safety Data

Proper selection and use of PPE are critical to minimize exposure risks associated with this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationQuantitative Data
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or splash risks.[1][2]N/A
Hand Protection Chemical-resistant gloves tested according to EN 374.[3]NBR (Nitrile rubber): Breakthrough time >480 minutes (permeation: level 6) for a material thickness of >0.11 mm.[4]
Skin and Body Protection A lab coat or other protective clothing to prevent skin contact.[5] For significant exposure risk, fire/flame resistant and impervious clothing should be worn.[1]N/A
Respiratory Protection Not typically required in a well-ventilated area.[2][5] If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.[5]Occupational Exposure Limits (OELs) such as OSHA PEL or ACGIH TLV have not been established.[2]

Operational Plan: From Preparation to Disposal

This section provides a step-by-step guide for the safe handling of this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood is recommended to keep airborne concentrations low.

  • Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble Materials: Have all necessary equipment and reagents for the experiment, as well as spill cleanup materials, readily available.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment as detailed in the table above. Gloves should be inspected for any signs of degradation or puncture before use.[1]

  • Dispensing: Since this compound is a low-melting solid, it may be handled as a solid or a liquid. Minimize dust generation when handling as a solid.[2] If melting, do so at the lowest possible temperature in a controlled manner.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[2]

  • Hygiene: Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly with soap and water after handling and before breaks.[2]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as acids, bases, and oxidizing or reducing agents.[5]

  • The recommended storage temperature is typically between 15–25 °C.[6]

Spill and Emergency Procedures
  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, sweep or vacuum up the spilled material. Avoid generating dust.

    • Place the collected material into a suitable, closed container for disposal.[7]

  • Major Spills:

    • Evacuate the area immediately and alert others.

    • Contact your institution's emergency response team.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[2][7]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

Disposal Plan
  • Waste Classification: this compound waste must be handled as hazardous waste.

  • Disposal Method: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Containers: Do not mix with other waste.[7] Handle uncleaned containers as you would the product itself and dispose of them as unused product.[7]

  • Regulations: All disposal activities must be in accordance with federal, state, and local regulations.[2][7]

Safe Handling Workflow Diagram

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

EthyleneCarbonateWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_storage_disposal 3. Post-Handling cluster_emergency 4. Emergency Procedures ReviewSDS Review SDS PrepWorkArea Prepare Well-Ventilated Work Area (Fume Hood) ReviewSDS->PrepWorkArea CheckSafetyEquip Check Eyewash/Shower PrepWorkArea->CheckSafetyEquip GatherMaterials Gather Materials & Spill Kit CheckSafetyEquip->GatherMaterials DonPPE Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) GatherMaterials->DonPPE HandleEC Handle this compound (Avoid Dust/Vapors) DonPPE->HandleEC PostHandling Wash Hands Thoroughly HandleEC->PostHandling Spill Spill Occurs HandleEC->Spill FirstAid Exposure Occurs (Skin/Eye Contact, Inhalation) HandleEC->FirstAid Store Store in Cool, Dry, Well-Ventilated Area PostHandling->Store Dispose Dispose of Waste via Licensed Contractor PostHandling->Dispose CleanArea Clean Work Area PostHandling->CleanArea MinorSpill Minor Spill: Use Spill Kit Spill->MinorSpill Small MajorSpill Major Spill: Evacuate & Alert Spill->MajorSpill Large ProvideFirstAid Provide First Aid & Seek Medical Attention FirstAid->ProvideFirstAid

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylene carbonate
Reactant of Route 2
Reactant of Route 2
Ethylene carbonate

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